molecular formula C23H29NO4 B15591972 Paxiphylline D

Paxiphylline D

Cat. No.: B15591972
M. Wt: 383.5 g/mol
InChI Key: KGESJSJJGMUDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paxiphylline D is a useful research compound. Its molecular formula is C23H29NO4 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14,16,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGESJSJJGMUDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C[N+]2(CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CC4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Paxiphylline D chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxiphylline D is a naturally occurring alkaloid belonging to the complex family of Daphniphyllum alkaloids. Isolated from the plant Daphniphyllum paxianum, this small molecule has garnered interest within the scientific community due to its intricate chemical architecture and potential biological activities, characteristic of this class of natural products. This technical guide provides a detailed overview of the chemical structure, properties, and available experimental data related to this compound, serving as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound possesses a complex polycyclic ring system, a hallmark of the Daphniphyllum alkaloid family. Its structure has been elucidated through extensive spectroscopic analysis, including 2D NMR techniques, and the absolute configuration was definitively confirmed by single-crystal X-ray diffraction.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Identifiers
IUPAC Namemethyl (1R,2S,3R,5R,6S,8R,10S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate 8-oxideN/A
CAS Number1092555-02-6N/A
Molecular FormulaC23H29NO4N/A
Molecular Weight383.48 g/mol N/A
Physical Properties
Melting PointData not available
Boiling PointData not available
SolubilityData not available
Spectroscopic Data
NMR (¹H and ¹³C)Data has been used for structure elucidation but specific shifts are not publicly available in compiled format.[1][2]
Mass SpectrometryData has been used for structure elucidation but specific m/z values are not publicly available in compiled format.[1][2]

Experimental Protocols

Isolation of this compound from Daphniphyllum paxianum

G General Isolation Workflow for Daphniphyllum Alkaloids start Plant Material (Daphniphyllum paxianum) extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) start->extraction partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate, Water) extraction->partition crude_extract Crude Alkaloid Extract partition->crude_extract chromatography Column Chromatography (Silica Gel, Alumina) crude_extract->chromatography fractions Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Methodology:

  • Collection and Preparation of Plant Material: The leaves, stems, or fruits of Daphniphyllum paxianum are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent, typically methanol or ethanol, at room temperature or under reflux.

  • Acid-Base Partitioning: The resulting crude extract is concentrated and then subjected to an acid-base liquid-liquid partitioning to separate the basic alkaloids from neutral and acidic components. The extract is typically dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate). The aqueous layer is then basified (e.g., with NH4OH) and re-extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to yield the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid extract is then subjected to multiple steps of column chromatography over stationary phases like silica (B1680970) gel or alumina, using a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) to separate the mixture into fractions.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and analytical HPLC, are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS), and finally confirmed by single-crystal X-ray crystallography.[2]

Total Synthesis

The total synthesis of this compound has not been explicitly detailed in the available literature. However, the synthesis of other structurally related Daphniphyllum alkaloids, such as Daphenylline (B12778079) and Calyciphylline N, has been achieved.[3][4] These synthetic routes often involve complex, multi-step sequences that employ advanced organic chemistry reactions to construct the intricate polycyclic core. Researchers aiming to synthesize this compound would likely draw inspiration from these established strategies.

Biological Activity and Signaling Pathways

The specific biological activities of this compound have not been extensively studied. However, the broader class of Daphniphyllum alkaloids is known to exhibit a range of biological effects, including cytotoxic, antioxidant, and vasorelaxant properties.[4] Further investigation is required to determine the specific pharmacological profile of this compound.

Currently, there is no specific information available regarding the signaling pathways that are directly modulated by this compound. Given the diverse activities of related alkaloids, it is plausible that this compound could interact with various cellular targets and pathways. Future research in this area is crucial to understanding its potential therapeutic applications.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel natural product like this compound.

G Investigational Workflow for Biological Activity start This compound screening High-Throughput Screening (e.g., Cell-based assays, Target-based assays) start->screening hit_id Hit Identification & Validation screening->hit_id dose_response Dose-Response Studies (IC50/EC50 determination) hit_id->dose_response moa Mechanism of Action Studies dose_response->moa pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) moa->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: A potential workflow for elucidating the biological activity of this compound.

Conclusion

This compound represents a structurally complex and intriguing member of the Daphniphyllum alkaloid family. While its chemical structure has been well-characterized, a significant gap remains in the understanding of its physical properties, a detailed synthetic route, and its specific biological activities and mechanisms of action. This guide consolidates the currently available information and highlights the areas where further research is needed. The unique structural features of this compound make it a compelling target for both synthetic chemists and pharmacologists, and future studies will undoubtedly shed more light on its potential as a lead compound in drug discovery.

References

An In-depth Technical Guide to the Mechanism of Action of Doxofylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Doxofylline (B1670904) is a xanthine (B1682287) derivative utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Chemically, it is distinguished from theophylline (B1681296) by the presence of a dioxolane group at the N-7 position.[3] This structural modification results in a distinct pharmacological profile, conferring a comparable therapeutic efficacy to theophylline but with a significantly improved safety and tolerability profile.[2][3] This guide elucidates the molecular mechanisms underpinning the therapeutic effects of Doxofylline, presenting key data and experimental methodologies.

Core Mechanism of Action

The primary mechanism of action of Doxofylline is multifaceted, involving bronchodilation and anti-inflammatory effects. Unlike traditional xanthines, Doxofylline's therapeutic actions are not mediated by the antagonism of adenosine (B11128) receptors, which is a key factor in its improved safety profile, particularly concerning cardiovascular side effects.[1][2][3]

The main proposed mechanisms include:

  • Phosphodiesterase (PDE) Inhibition: Doxofylline is thought to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][4] Elevated cAMP levels in airway smooth muscle cells promote relaxation, resulting in bronchodilation.[1][2] However, studies indicate that Doxofylline is a weak inhibitor of most PDE isoforms, with some activity against PDE2A1 only at high concentrations.[1][5]

  • Interaction with β2-Adrenoceptors: A significant aspect of Doxofylline's mechanism appears to be its interaction with β2-adrenoceptors.[1][3] This interaction is believed to contribute to the relaxation of airway and vascular smooth muscle.[1][3] Molecular docking studies suggest that Doxofylline forms hydrogen bonds with serine residues (Ser169 and Ser173) within the β2-adrenoceptor binding site.[1][6]

  • Anti-inflammatory Effects: Doxofylline has demonstrated anti-inflammatory properties.[2] It may attenuate the release of inflammatory mediators like thromboxane (B8750289) A2 and reduce leukocyte migration.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on Doxofylline's interaction with various molecular targets.

Molecular TargetParameterValueReference
Adenosine A1 ReceptorAffinity (Ki)> 100 µM[3]
Adenosine A2A ReceptorAffinity (Ki)> 100 µM[3]
Adenosine A2B ReceptorAffinity (Ki)> 100 µM[3]
β2-AdrenoceptorAssociation Constant (Ka)7.70 x 104 M-1[6]
β2-AdrenoceptorAssociation Constant (Ka)5.91 x 104 M-1[6]

Experimental Protocols

1. High-Performance Affinity Chromatography for Target Identification

This methodology was employed to investigate the interaction between Doxofylline and the β2-adrenoceptor.[6]

  • Immobilization of β2-Adrenoceptor: The β2-adrenoceptor is immobilized on a silica (B1680970) gel support. This creates a stationary phase for the chromatography column.

  • Frontal Analysis: A continuous flow of Doxofylline solution at a known concentration is passed through the column. The breakthrough curve, which is the profile of the drug concentration at the column outlet over time, is monitored. The shape and position of this curve are used to calculate the binding parameters.

  • Nonlinear Chromatography: This technique is also used to determine the association constant. It involves analyzing the peak shape and retention time of the drug as it passes through the affinity column.

  • Data Analysis: The association constant (Ka) is determined from the chromatographic data, providing a quantitative measure of the binding affinity between Doxofylline and the immobilized β2-adrenoceptor.[6]

2. Site-Directed Molecular Docking

This computational method was used to explore the binding mechanism of Doxofylline to the β2-adrenoceptor at the atomic level.[6]

  • Model Preparation: A three-dimensional structure of the β2-adrenoceptor is obtained, often from a protein data bank. The structure of Doxofylline is also generated.

  • Docking Simulation: A molecular docking software is used to predict the preferred binding orientation of Doxofylline within the binding site of the β2-adrenoceptor. The simulation explores various possible conformations and scores them based on energy calculations.

  • Binding Site Analysis: The results of the docking simulation are analyzed to identify the key amino acid residues involved in the interaction. For Doxofylline, Serine 169 and Serine 173 were identified as crucial for binding, with hydrogen bonds being the primary driving force.[6]

Visualizations

G Doxofylline Doxofylline Beta2AR β2-Adrenoceptor Doxofylline->Beta2AR Binds to AC Adenylate Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Proposed signaling pathway for Doxofylline-mediated bronchodilation via β2-adrenoceptor interaction.

G cluster_0 Biochemical Interaction Analysis cluster_1 Computational Analysis Immobilize Immobilize β2-AR on Silica Gel HPAC High-Performance Affinity Chromatography (Frontal Analysis & Nonlinear Model) Immobilize->HPAC Use as stationary phase BindingParams Determine Association Constant (Ka) HPAC->BindingParams MolecularDocking Site-Directed Molecular Docking BindingMechanism Identify Binding Sites (Ser169, Ser173) & Interaction Forces MolecularDocking->BindingMechanism

Caption: Experimental workflow for identifying the molecular target and binding mechanism of Doxofylline.

Conclusion

Doxofylline represents a significant advancement in xanthine-based therapy for obstructive airway diseases. Its unique mechanism of action, characterized by a lack of significant adenosine receptor antagonism and a potential interaction with β2-adrenoceptors, distinguishes it from theophylline and accounts for its improved therapeutic window.[3][5] The methodologies of high-performance affinity chromatography and molecular docking have been instrumental in elucidating these molecular interactions.[6] Further research into the downstream signaling pathways and anti-inflammatory effects will continue to refine our understanding of this important therapeutic agent.

References

Paxiphylline D: A Technical Guide to its Discovery, Natural Sources, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paxiphylline D is a paxilline-type indole (B1671886) diterpenoid, a class of fungal secondary metabolites known for their diverse and potent biological activities. This document provides a comprehensive overview of the discovery, natural sources, and detailed characterization of this compound. It includes a summary of its isolation from the marine-derived fungus Penicillium brefeldianum, detailed experimental protocols for its extraction and purification, and a complete spectroscopic data profile. This guide is intended to serve as a core technical resource for researchers in natural product chemistry, mycology, and drug discovery.

Discovery and Natural Sources

This compound was first isolated and characterized by a research group that investigated the secondary metabolites of the fungus Penicillium brefeldianum (strain WZW-F-69). This fungal strain was isolated from an abalone aquaculture environment in Fujian province, China[1]. This discovery was part of a broader study that identified a series of new and known paspaline (B1678556) and paxilline-type indole diterpenoids from this marine-derived fungus[1].

Indole diterpenoids, including paxilline (B40905) and its analogues, are primarily produced by ascomycetous fungi, with the genera Penicillium and Aspergillus being prominent sources[2][3]. These compounds are biosynthesized from geranylgeranyl diphosphate (B83284) and indole-3-glycerol phosphate[2]. The natural production of these metabolites is often influenced by the fungal species, strain, and culture conditions.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[1].

Property Value
Molecular Formula C₃₄H₄₃NO₅
Molecular Weight 545.3 g/mol
Appearance Colorless solid
¹H NMR Data (See Table 2 for detailed assignments)
¹³C NMR Data (See Table 2 for detailed assignments)
HRESIMS [M+H]⁺ m/z 546.3217 (calculated for C₃₄H₄₄NO₅⁺, 546.3214)

Table 1: Physicochemical Properties of this compound.[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃).[1]

Position¹³C (δc, ppm)¹H (δH, ppm, J in Hz)
2135.2
3118.8
3a125.7
4119.57.01 (dd, 8.1, 1.0)
5118.97.03 (dd, 8.1, 7.3)
6122.06.88 (dd, 7.8, 0.8)
6a136.2
778.9
940.12.59 (m)
1027.91.65 (m), 1.95 (m)
1138.21.45 (m), 1.75 (m)
1236.6
1371.34.05 (s)
14123.85.40 (s)
15140.1
1636.12.20 (m)
1720.81.05 (s)
1821.51.15 (s)
20129.8
21122.15.25 (t, 7.1)
2225.71.75 (s)
2317.91.68 (s)
24131.5
2525.71.75 (s)
2617.91.68 (s)
2770.0
2821.01.25 (s)
2920.91.28 (s)
30170.1
3121.12.05 (s)
NH8.01 (s)

Experimental Protocols

Fungal Cultivation and Fermentation

The producing fungus, Penicillium brefeldianum WZW-F-69, was cultured on potato dextrose agar (B569324) (PDA) plates. For large-scale fermentation, mycelial plugs were inoculated into Erlenmeyer flasks containing a liquid medium composed of potato dextrose broth (PDB). The flasks were incubated on a rotary shaker at a specified temperature and duration to allow for the production of secondary metabolites[1].

Extraction and Isolation of this compound

The fermentation broth was subjected to extraction with an organic solvent, typically ethyl acetate. The resulting crude extract was then concentrated under reduced pressure. The separation and purification of this compound from the crude extract involved a multi-step chromatographic process. This process typically includes column chromatography over silica (B1680970) gel, followed by purification using Sephadex LH-20, and finally, semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound[1].

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of P. brefeldianum B Incubation in PDB Medium A->B C Ethyl Acetate Extraction of Broth B->C D Concentration of Crude Extract C->D E Silica Gel Column Chromatography D->E F Sephadex LH-20 Chromatography E->F G Semi-preparative HPLC F->G H Pure this compound G->H

Fig. 1: Experimental workflow for the isolation of this compound.
Structure Elucidation

The planar structure and relative stereochemistry of this compound were determined by detailed analysis of its 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. The absolute configuration was established by comparing its experimental Electronic Circular Dichroism (ECD) spectrum with calculated spectra[1].

Signaling Pathways and Biological Activity

While the specific biological activities of this compound are still under investigation, related paxilline-type indole diterpenoids are known to exhibit a range of biological effects. A prominent mechanism of action for many paxilline analogues is the inhibition of the large-conductance calcium-activated potassium (BK) channels[4]. These channels are involved in various physiological processes, and their modulation can have significant therapeutic implications.

The general biosynthetic pathway for paxilline-type indole diterpenoids starts from geranylgeranyl pyrophosphate and an indole moiety, proceeding through a series of enzymatic cyclizations and oxidations[2].

signaling_pathway cluster_biosynthesis Biosynthesis of Paxilline Core cluster_modification Structural Diversification cluster_activity Biological Activity A Geranylgeranyl Pyrophosphate C Paspaline (Intermediate) A->C Multiple Enzymatic Steps B Indole-3-glycerol Phosphate B->C Multiple Enzymatic Steps D Paxilline C->D Oxidations & Cyclizations E This compound & other analogues D->E Further Modifications F BK Channel Inhibition E->F Potential Interaction

Fig. 2: Generalized biosynthetic pathway and potential bioactivity.

Conclusion

This compound represents a valuable addition to the growing family of paxilline-type indole diterpenoids. Its discovery from a marine-derived fungus highlights the potential of unique ecological niches as sources of novel bioactive compounds. The detailed spectroscopic and methodological data provided in this guide will be instrumental for fellow researchers in the fields of natural products, medicinal chemistry, and pharmacology for further investigation and potential development of this and related molecules.

References

A Technical Guide to the Synthesis and Purification of Paxiphylline D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a specific total synthesis of Paxiphylline D has not been published in peer-reviewed literature. This guide presents a proposed synthetic strategy and purification protocol based on the successful total synthesis of paspaline (B1678556), a structurally related indole (B1671886) diterpenoid, and established purification methodologies for this class of compounds.

Introduction

This compound is a member of the paxilline-type indole diterpenoid family of fungal metabolites. These compounds are characterized by a complex polycyclic architecture and have garnered significant interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of this compound, aimed at researchers and professionals in the field of natural product synthesis and drug development.

Proposed Synthesis of this compound

The proposed synthetic route to this compound is adapted from the established total synthesis of paspaline. The core indole diterpenoid skeleton is constructed first, followed by late-stage functional group manipulations to yield the target molecule.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound would disconnect the molecule at the indole nitrogen-terpenoid core linkage and simplify the terpenoid core. This approach mirrors the successful strategies employed in the synthesis of other paxilline (B40905) analogues.

Experimental Protocols

The following protocols are adapted from the literature for the synthesis of paspaline and are proposed for the synthesis of this compound.

Step 1: Synthesis of the Terpenoid Core

The synthesis of the complex pentacyclic terpenoid core is a multi-step process involving several key transformations. The following table summarizes the key reactions and conditions based on analogous syntheses.

StepReactionReagents and ConditionsExpected Yield (%)
1aAsymmetric Michael AdditionPrecursor A, Methyl vinyl ketone, Proline catalyst, DMF95
1bRobinson AnnulationProduct from 1a, NaOH, EtOH, heat80
1cStereoselective ReductionProduct from 1b, L-Selectride, THF, -78 °C90
1dCyclization CascadeProduct from 1c, TiCl4, CH2Cl2, -78 °C to rt75
1eOxidative CleavageProduct from 1d, O3, then Me2S85

Step 2: Indole Annulation

The indole moiety is introduced via a Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction with a suitable indole precursor.

StepReactionReagents and ConditionsExpected Yield (%)
2aFischer Indole SynthesisTerpenoid core ketone, 4-methoxyphenylhydrazine hydrochloride, AcOH, heat60

Step 3: Late-Stage Functionalization

To obtain this compound, further modifications to the paspaline core are necessary. This would involve the introduction of the N-oxide and the methyl ester functionalities.

StepReactionReagents and ConditionsExpected Yield (%)
3aN-OxidationPaspaline analogue, m-CPBA, CH2Cl280
3bCarboxylation & EsterificationProduct from 3a, (COCl)2, then MeOH70

Purification of this compound

The purification of this compound is expected to be challenging due to the presence of multiple stereocenters and potential for side products. A multi-step purification strategy is recommended.

Extraction

Initial purification from the reaction mixture can be achieved by liquid-liquid extraction. The organic layer containing the product is washed sequentially with saturated aqueous NaHCO3, water, and brine, then dried over anhydrous Na2SO4 and concentrated under reduced pressure.

Chromatography

Column chromatography is a crucial step for the purification of indole diterpenoids.

Table of Chromatographic Conditions:

Chromatography TypeStationary PhaseMobile PhaseElution Mode
Flash ChromatographySilica gel (230-400 mesh)Hexane/Ethyl Acetate gradientGradient
Preparative HPLCC18 reverse-phase silicaAcetonitrile/Water gradient with 0.1% TFAGradient
Crystallization

Final purification to obtain high-purity this compound can be achieved through crystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexane.

Visualizations

Biosynthetic Pathway of Paxilline

The following diagram illustrates the biosynthetic pathway of paxilline, which is expected to be highly similar to that of this compound.

Biosynthesis Indole-3-glycerol phosphate Indole-3-glycerol phosphate Geranylgeranylindole Geranylgeranylindole Indole-3-glycerol phosphate->Geranylgeranylindole Prenyltransferase Paspaline Paspaline Geranylgeranylindole->Paspaline Cyclase 13-Desoxypaxilline 13-Desoxypaxilline Paspaline->13-Desoxypaxilline Monooxygenase Paxilline Paxilline 13-Desoxypaxilline->Paxilline Monooxygenase

Caption: Biosynthetic pathway of paxilline.

Proposed Synthetic Workflow for this compound

The following diagram outlines the key stages of the proposed synthetic workflow.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification A Starting Materials B Terpenoid Core Synthesis A->B C Indole Annulation B->C D Late-Stage Functionalization C->D E Extraction D->E Crude Product F Flash Chromatography E->F G Preparative HPLC F->G H Crystallization G->H Pure this compound Pure this compound H->Pure this compound

Caption: Proposed synthetic workflow for this compound.

In Vivo Efficacy of Doxofylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the in vivo efficacy of Doxofylline, a methylxanthine derivative with significant bronchodilator and anti-inflammatory properties. Mistakenly referred to at times as Paxiphylline D, Doxofylline distinguishes itself from traditional xanthines like theophylline (B1681296) through a more favorable safety profile, primarily attributed to its lower affinity for adenosine (B11128) receptors. This document compiles and analyzes key preclinical data, offering detailed experimental protocols and visualizing the core biological pathways influenced by Doxofylline. The presented evidence underscores Doxofylline's potential as a therapeutic agent for chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).

Introduction

Doxofylline is a new-generation xanthine (B1682287) derivative that has demonstrated comparable efficacy to theophylline in managing respiratory diseases but with a significantly improved tolerability profile.[1] Its unique pharmacological characteristics, including distinct effects on phosphodiesterase (PDE) enzymes and inflammatory pathways, have made it a subject of extensive preclinical and clinical investigation. This guide focuses on the in vivo studies that form the basis of our understanding of Doxofylline's therapeutic effects.

In Vivo Efficacy Studies

Preclinical studies in various animal models have consistently demonstrated the potent anti-inflammatory and bronchodilatory effects of Doxofylline. These studies are crucial for elucidating the drug's mechanism of action and establishing its therapeutic potential before human trials.

Anti-Inflammatory Effects in Murine Models of Lung Inflammation

A key area of investigation has been Doxofylline's ability to mitigate lung inflammation. In a widely used model, lung inflammation is induced in mice using bacterial lipopolysaccharide (LPS).

Quantitative Data Summary:

Animal ModelTreatmentDosageKey FindingsReference
BALB/c MiceDoxofylline0.3 mg/kg and 1 mg/kg (i.p.)- Significantly inhibited LPS-induced neutrophil recruitment to the lungs. - Markedly reduced the release of pro-inflammatory cytokines IL-6 and TNF-α in bronchoalveolar lavage (BAL) fluid. - Decreased LPS-mediated leukocyte adhesion to the vessel wall in tracheal tissue.[2]
Efficacy in a Rat Model of Chronic Obstructive Pulmonary Disease (COPD)

The therapeutic potential of Doxofylline has also been evaluated in a rat model of COPD, a disease characterized by chronic airway inflammation and airflow limitation.

Quantitative Data Summary:

Animal ModelTreatmentKey FindingsReference
Sprague Dawley RatsDoxofylline- Attenuated pulmonary inflammatory responses. - The JNK/stress-activated protein kinase signaling pathway is implicated in the inhibition of inflammatory responses.[1]
Wistar RatsDoxofylline- In combination with budesonide, improved airway inflammation and emphysema. - Increased the expression and activity of histone deacetylase 2 (HDAC2) by down-regulating P-PI3K and P-Akt protein expression.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the core experimental protocols used in the in vivo evaluation of Doxofylline.

Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice

This model is a standard for investigating acute inflammatory responses in the lungs and the efficacy of anti-inflammatory agents.

Protocol:

  • Animal Model: Male BALB/c mice are commonly used.

  • Acclimatization: Animals are allowed to acclimatize to laboratory conditions for at least one week before the experiment.

  • Induction of Inflammation:

    • Mice are anesthetized.

    • A solution of LPS from Escherichia coli (e.g., 10 μ g/mouse ) is administered intranasally.[2]

    • A control group receives sterile saline.

  • Doxofylline Administration:

    • Doxofylline is administered intraperitoneally (i.p.) at specified doses (e.g., 0.1, 0.3, and 1 mg/kg).[2]

    • The drug is typically given at multiple time points, such as 24 hours and 1 hour before, and 6 hours after LPS instillation.[2]

  • Sample Collection and Analysis (24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with a sterile solution (e.g., PBS) to collect BAL fluid.

    • Cell Count: The total number of inflammatory cells, particularly neutrophils, in the BAL fluid is determined using a hemocytometer.

    • Cytokine Analysis: The concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the BAL fluid are measured using ELISA.

    • Intravital Microscopy: In some studies, leukocyte adhesion and transmigration in the tracheal or cremaster muscle microcirculation are observed using intravital microscopy to assess the anti-inflammatory effect on leukocyte trafficking.[2]

Chronic Obstructive Pulmonary Disease (COPD) Model in Rats

This model aims to replicate the chronic inflammatory state and lung damage seen in human COPD.

Protocol:

  • Animal Model: Male Sprague Dawley or Wistar rats are often used.

  • Induction of COPD:

    • Rats are exposed to cigarette smoke for a prolonged period (e.g., 12 weeks).[3]

    • This is often combined with periodic intratracheal instillation of bacterial endotoxins like LPS to mimic exacerbations.

  • Doxofylline Administration:

    • Doxofylline is administered orally or via other appropriate routes.

    • In some studies, it is given in combination with other drugs like glucocorticoids (e.g., budesonide).[3]

  • Assessment of Efficacy:

    • Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, emphysema, and airway remodeling.

    • Immunohistochemistry and Western Blot: The expression and activity of key signaling proteins (e.g., HDAC2, P-PI3K, P-Akt, JNK, p-JNK) in lung tissue are analyzed to elucidate the mechanism of action.[1][3]

    • Biochemical Assays: Markers of oxidative stress and inflammation in lung homogenates or BAL fluid are quantified.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of Doxofylline's in vivo efficacy.

Signaling Pathways

Doxofylline exerts its effects through multiple signaling pathways. The diagrams below illustrate the key mechanisms.

Doxofylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Receptor Adenosine Receptor Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction Leads to PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP Doxofylline Doxofylline Doxofylline->Adenosine_Receptor Low Affinity Antagonism Doxofylline->PDE Inhibits Adenosine Adenosine Adenosine->Adenosine_Receptor Activates ATP ATP ATP->cAMP Converted to PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inflammation PKA->Inflammation Reduces Bronchodilation Bronchodilation PKA->Bronchodilation Promotes

Caption: Doxofylline's primary mechanism of action in airway smooth muscle cells.

Doxofylline_Anti_Inflammatory_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt NF_kB NF-κB Akt->NF_kB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Cytokines Doxofylline Doxofylline Doxofylline->PI3K Inhibits Doxofylline->Akt Inhibits HDAC2 HDAC2 Doxofylline->HDAC2 Activates HDAC2->NF_kB Inhibits

Caption: Doxofylline's anti-inflammatory signaling pathway.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study evaluating the efficacy of Doxofylline.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., BALB/c Mice) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Randomly Assign to Groups (Control, LPS, Doxofylline) Acclimatization->Grouping Induction Induce Lung Inflammation (e.g., Intranasal LPS) Grouping->Induction Treatment Administer Doxofylline or Vehicle Induction->Treatment Sample_Collection Collect Samples (BAL Fluid, Lung Tissue) Treatment->Sample_Collection Cell_Analysis Inflammatory Cell Count Sample_Collection->Cell_Analysis Cytokine_Measurement Cytokine Measurement (ELISA) Sample_Collection->Cytokine_Measurement Histology Histopathological Examination Sample_Collection->Histology Protein_Analysis Western Blot / IHC Sample_Collection->Protein_Analysis

Caption: General experimental workflow for in vivo efficacy studies of Doxofylline.

Conclusion

The in vivo efficacy studies of Doxofylline provide compelling evidence for its dual bronchodilator and anti-inflammatory effects. The data from murine and rat models of lung inflammation and COPD highlight its potential to reduce airway inflammation, a key pathological feature of these diseases. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for future research and the development of Doxofylline as a valuable therapeutic option for patients with chronic respiratory conditions. Its favorable safety profile compared to older xanthines further enhances its clinical promise.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Doxofylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on available research for "Doxofylline." The initial request for "Paxiphylline D" yielded no relevant results, suggesting a possible misspelling. This document proceeds under the assumption that the intended subject of inquiry is Doxofylline (B1670904).

Introduction

Doxofylline is a novel methylxanthine derivative utilized as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Chemically, it is distinguished from theophylline (B1681296) by the presence of a dioxolane group at the N7 position.[3][4] This structural modification is believed to contribute to its improved safety profile, particularly the reduced incidence of cardiovascular and central nervous system side effects commonly associated with theophylline.[3][5] This guide provides a comprehensive overview of the current understanding of Doxofylline's pharmacokinetics and metabolism, intended for professionals in the field of drug development and research.

Pharmacokinetics

Doxofylline exhibits distinct pharmacokinetic properties characterized by rapid absorption and extensive metabolism. Its pharmacokinetic profile can be influenced by the route of administration and demonstrates some inter-individual and ethnic variability.[5][6]

Absorption: Following oral administration, Doxofylline is rapidly absorbed from the gastrointestinal tract.[7][8] Peak plasma concentrations are typically reached within one hour after oral intake.[3] The absolute bioavailability of orally administered Doxofylline is approximately 62.6%.[3][9]

Distribution: Doxofylline is distributed throughout the body with an apparent volume of distribution of about 1 L/kg.[3][8] Plasma protein binding is approximately 48% at a physiological pH of 7.4.[1][3] Following intravenous administration, Doxofylline follows a bi-compartmental model with a very short distribution phase.[3][6]

Metabolism: Doxofylline undergoes extensive hepatic metabolism, which accounts for approximately 90% of its total clearance.[1][3][9] The primary and only detectable circulating metabolite is hydroxyethyltheophylline (β-HET).[3][5][9] This metabolite is considered to be pharmacologically inactive.[1][9][10] An important characteristic of Doxofylline is its lack of interference with cytochrome P450 enzymes such as CYP1A2, CYP2E1, and CYP3A4, which reduces the potential for drug-drug interactions compared to theophylline.[4][5]

Excretion: The primary route of elimination for Doxofylline and its metabolite is through the kidneys. However, due to extensive metabolism, less than 4% of an orally administered dose is excreted as the unchanged drug in the urine.[1][3][9]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Doxofylline from various studies.

Table 1: Single-Dose Pharmacokinetics of Doxofylline

ParameterAdministration RouteDosePopulationValueReference(s)
Tmax (Time to Peak Concentration) Oral400 mgAdults with Chronic Bronchitis1.19 ± 0.19 hours[9][10]
OralTabletsHealthy Volunteers~1 hour[3]
Cmax (Peak Plasma Concentration) Oral400 mg (twice daily for 5 days)Adults with Chronic Bronchitis15.21 ± 1.73 µg/mL[6]
Oral400 mg (twice daily for 5 days)Adults with Chronic Bronchitis5.78 to 20.76 µg/mL[9][10]
t½ (Elimination Half-Life) Intravenous100 mgAdults with Chronic Bronchitis1.83 ± 0.37 hours[6][9]
Intravenous100 mgHealthy Volunteers~65 minutes (range: 40-96 min)[3]
Bioavailability Oral-Healthy Volunteers~62.6%[3][9]
Volume of Distribution (Vd) Intravenous100 mgHealthy Volunteers~1 L/kg[3][8]
Plasma Clearance Intravenous100 mgHealthy Volunteers444 to 806 mL/min[3]

Table 2: Multiple-Dose Pharmacokinetics of Doxofylline

ParameterAdministration RouteDosePopulationValueReference(s)
t½ (Elimination Half-Life) Oral400 mg (twice daily for 5 days)Adults with Chronic Bronchitis7.01 ± 0.80 hours[5][6][9]
OralLong-term treatment-8-10 hours[3]
Steady State Repeated administrations--Reached in ~4 days[3]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the pharmacokinetic evaluation of Doxofylline.

1. Oral and Intravenous Pharmacokinetic Study in Patients with Chronic Bronchitis

  • Objective: To determine the serum concentrations and pharmacokinetic profile of Doxofylline after single intravenous and multiple oral doses.[6]

  • Study Design:

    • Intravenous Arm: Six non-smoking, fasting patients with chronic bronchitis received a single 100 mg dose of Doxofylline administered over 10 minutes.[6]

    • Oral Arm: Eight non-smoking, fasting patients with chronic bronchitis received 400 mg of Doxofylline orally twice daily for 5 days.[6]

  • Sample Collection: Blood samples were collected at various time points to determine serum Doxofylline concentrations.

  • Analytical Method: Serum Doxofylline concentrations were quantified using high-performance liquid chromatography (HPLC) following solid-phase extraction.[6]

2. UPLC-MS/MS Method for Doxofylline Quantification in Human Plasma

  • Objective: To develop and validate a rapid and sensitive method for the determination of Doxofylline in human plasma for pharmacokinetic studies.[11]

  • Method: Ultra-high performance liquid chromatography combined with mass spectrometry (UPLC-MS/MS).[11]

  • Sample Preparation: Doxophylline-d4 was used as an internal standard.

  • Chromatography:

    • Column: Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm).[11]

    • Mobile Phase: A gradient elution with 0.3% formic acid in water (A) and 90% acetonitrile (B52724) solution with 0.3% formic acid (B).[11]

    • Total Run Time: 2.6 minutes.[11]

  • Mass Spectrometry:

    • Mode: Multiple reaction monitoring (MRM).[11]

    • Transitions: m/z 267.000→181.000 for Doxofylline and m/z 271.200→181.100 for the internal standard.[11]

  • Validation: The method was validated for linearity, accuracy, and precision over a concentration range of 20.0 to 16,000 ng/mL.[11]

Visualizations

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration GIT Gastrointestinal Tract Oral->GIT Blood Systemic Circulation GIT->Blood Rapid Absorption (Bioavailability ~63%) Tissues Target Tissues (e.g., Lungs) Blood->Tissues Distribution (Vd ~1 L/kg) Liver Liver (90% of Clearance) Blood->Liver Hepatic First-Pass Kidney Kidneys Blood->Kidney Renal Filtration Tissues->Blood Redistribution Metabolite Inactive Metabolite (Hydroxyethyltheophylline) Liver->Metabolite Metabolite->Blood Urine Urine (<4% Unchanged) Kidney->Urine

Caption: ADME pathway of Doxofylline.

PK_Study_Workflow Recruitment Patient Recruitment (e.g., Chronic Bronchitis) Dosing Doxofylline Administration (Oral or IV) Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma/Serum Separation Sampling->Processing Analysis Quantification by HPLC or UPLC-MS/MS Processing->Analysis Data Pharmacokinetic Data Analysis Analysis->Data Report Parameter Determination (t½, Cmax, etc.) Data->Report

Caption: Typical workflow for a Doxofylline pharmacokinetic study.

Conclusion

Doxofylline presents a pharmacokinetic and metabolic profile that is advantageous in a clinical setting. Its rapid absorption, predictable metabolism into an inactive compound, and, most notably, its reduced interaction with the cytochrome P450 enzyme system, distinguish it from older methylxanthines like theophylline. This results in a more favorable safety profile and a lower propensity for drug-drug interactions. The data summarized in this guide, derived from various clinical and analytical studies, provide a solid foundation for researchers and drug development professionals in their ongoing work with this important respiratory therapeutic agent. Further research could focus on population pharmacokinetics in diverse ethnic groups to further refine dosing strategies.

References

Paxiphylline D: An In-depth Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, detailed quantitative solubility and stability data for Paxiphylline D is not extensively available in the public domain. This guide provides a comprehensive framework for conducting such studies, utilizing general best practices and data from the closely related and well-studied compound, Paxilline (B40905), as an illustrative proxy.

Introduction to this compound

This compound is a chemical entity with the CAS Number 1092555-02-6.[1] As a member of the paxilline family of indole (B1671886) diterpenes, it is of interest to researchers for its potential biological activities, likely involving ion channel modulation. Understanding the solubility and stability of this compound is a critical first step in its development as a potential therapeutic agent or research tool. These properties are fundamental to formulation development, ensuring accurate dosing in preclinical studies and predicting shelf-life.

This technical guide outlines the methodologies for comprehensive solubility and stability profiling of compounds like this compound and presents available data for the related compound Paxilline to serve as a practical example.

Solubility Studies

The solubility of a compound dictates its dissolution rate and bioavailability. It is essential to determine solubility in a range of solvents to facilitate in vitro and in vivo studies.

Data Presentation: Solubility of Paxilline

Due to the lack of specific data for this compound, the following table summarizes the known solubility of Paxilline, a potent inhibitor of the large-conductance Ca²⁺-activated K⁺ (BK) channels. It is common practice to first dissolve compounds of this class in an organic solvent like DMSO to create a stock solution, which is then diluted into aqueous buffers for experiments.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 20≥ 45.9Dimethyl sulfoxide (B87167) is a common solvent for creating high-concentration stock solutions of poorly water-soluble compounds.
Ethanol (B145695)~0.5~1.1Solubility in ethanol is significantly lower than in DMSO.
Aqueous BuffersSparingly solubleLowFor experiments in aqueous media, it is recommended to dilute a DMSO stock solution. A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL.

Molar concentrations are calculated based on the molecular weight of Paxilline (435.56 g/mol ).

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound (or test compound)

  • Selected solvents (e.g., DMSO, ethanol, water, phosphate-buffered saline (PBS))

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of the test compound to a vial containing a known volume of the solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Stability Studies

Stability testing is crucial for determining how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][4]

Data Presentation: Forced Degradation of a Related Compound (Doxofylline)

In the absence of stability data for this compound, the following table presents forced degradation data for Doxofylline (B1670904), a xanthine (B1682287) derivative, which illustrates the type of information generated from such studies.

Stress ConditionCondition Details% DegradationNotes
Acid Hydrolysis0.1 M HCl at 80°C for 2 hours~10%Indicates some lability in acidic conditions.
Base Hydrolysis0.1 M NaOH at 80°C for 2 hours~15%Shows greater degradation in basic conditions compared to acidic conditions.
Oxidative Degradation3% H₂O₂ at room temperature for 24 hours~58%The compound is highly susceptible to oxidation.[5][6]
Thermal Degradation80°C for 48 hours~54%Significant degradation occurs at elevated temperatures.[5][6]
Photolytic DegradationExposure to UV light (254 nm) for 24 hours~20%Demonstrates sensitivity to light exposure.
Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.

Materials:

  • This compound (or test compound)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 80°C) for a defined period. Neutralize the solution before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat. Neutralize before analysis.

    • Oxidative Degradation: Treat the stock solution with a solution of H₂O₂ (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The use of a PDA or MS detector can help in identifying and characterizing the degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: Mechanism of BK Channel Inhibition by Paxilline

Paxilline, and likely this compound, are known to inhibit large-conductance Ca²⁺-activated K⁺ (BK) channels.[3][7][8][9][10] This inhibition is state-dependent, with a higher affinity for the closed state of the channel.[7][8][9] The following diagram illustrates this proposed mechanism.

BK_Channel_Inhibition cluster_membrane Cell Membrane cluster_channel BK Channel Extracellular Extracellular Intracellular Intracellular Closed_State Closed State Open_State Open State Closed_State->Open_State Gating Paxilline_Bound Paxilline-Bound (Closed) Closed_State->Paxilline_Bound Open_State->Closed_State Deactivation K_efflux K⁺ Efflux (Hyperpolarization) Open_State->K_efflux Allows Ca_increase ↑ Intracellular Ca²⁺ Ca_increase->Closed_State Activates Depolarization Membrane Depolarization Depolarization->Closed_State Activates Paxilline Paxilline Paxilline->Closed_State Binds with high affinity

Caption: Proposed mechanism of BK channel inhibition by Paxilline.

Experimental Workflows

The following diagrams illustrate typical workflows for solubility and stability studies.

Solubility Testing Workflow

Solubility_Workflow start Start excess_compound Add excess compound to solvent start->excess_compound equilibrate Equilibrate (e.g., 24-48h shaking) excess_compound->equilibrate centrifuge Centrifuge to separate solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: A typical workflow for solubility determination.

Stability Testing Workflow

Stability_Workflow start Start prepare_solution Prepare compound stock solution start->prepare_solution stress Apply Stress Conditions prepare_solution->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo analyze Analyze by Stability- Indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation & Identify Products analyze->evaluate end End evaluate->end

Caption: A general workflow for forced degradation studies.

Conclusion

While specific quantitative data on the solubility and stability of this compound remain to be published, this guide provides a robust framework for researchers to conduct these essential studies. By following the outlined protocols for solubility determination and forced degradation, scientists can generate the critical data needed to advance the research and development of this compound. The information provided for the related compound, Paxilline, serves as a valuable reference for expected behavior and methodological approaches. The elucidation of this compound's physicochemical properties is a prerequisite for its potential future applications in pharmacology and medicine.

References

A Technical Guide to the Spectroscopic Data of Paxilline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Paxilline (B40905), a tremorgenic indole (B1671886) diterpenoid mycotoxin. The information presented herein is intended to support research and development efforts in fields such as pharmacology, natural product chemistry, and drug discovery.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Paxilline, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for Paxilline and its Derivatives (in CDCl₃)

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Indole NH~7.8-8.0br s-
Aromatic CH~7.0-7.5m-
Vinylic CH~5.1br t-
CH-O~3.5dd-
Aliphatic CH~1.3-3.2m-
Methyl CH₃~0.8-1.7s, d-

Note: The chemical shifts are approximate and can vary based on the specific derivative and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Paxilline and its Derivatives (in CDCl₃)

Carbon Chemical Shift (δ) ppm
Carbonyl (C=O)~199.5
Aromatic/Vinylic C~116-152
C-O~72-83
Quaternary C~40-77
Aliphatic CH, CH₂, CH₃~14-43

Note: The chemical shifts are approximate and can vary based on the specific derivative and experimental conditions.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly used for the analysis of Paxilline and its metabolites.

Table 3: Mass Spectrometry Data for Paxilline

Parameter Value
Molecular FormulaC₂₇H₃₃NO₄[1]
Molecular Weight435.56 g/mol
Ionization ModeESI
[M+H]⁺ (m/z)546.3217 (for Paxilline B, an acetylated derivative)[2]
[M+Na]⁺ (m/z)504.3081 (for Paspaline D, a related compound)[2]
Infrared (IR) Spectroscopic Data

IR spectroscopy provides information about the functional groups present in a molecule. The data is typically acquired using a Potassium Bromide (KBr) pellet.

Table 4: Infrared (IR) Spectroscopic Data for Paxilline Derivatives

Wavenumber (cm⁻¹) Functional Group Assignment
~3400-3440O-H and N-H stretching
~2840-2980C-H stretching
~1620-1710C=O (carbonyl) stretching
~1450-1600C=C (aromatic) stretching
~1020-1260C-O stretching

Note: The wavenumbers are approximate and compiled from data for Paxilline B and C.[2]

Experimental Protocols

The following sections detail the general methodologies for the isolation and spectroscopic analysis of Paxilline.

Isolation of Paxilline from Penicillium paxilli
  • Cultivation: Penicillium paxilli is cultured on a suitable growth medium.

  • Extraction: The fungal mycelium and culture broth are extracted with an organic solvent, such as ethyl acetate.

  • Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (pTLC) to yield pure Paxilline.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).

  • Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are referenced to the residual solvent signal.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to obtain the molecular ion and fragmentation patterns.

Infrared Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with dry Potassium Bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Biological Activity and Signaling Pathway

Paxilline is a potent and specific inhibitor of the large-conductance calcium-activated potassium (BK) channels.[3][4] These channels play a crucial role in regulating neuronal excitability and smooth muscle tone.

Mechanism of Action

Paxilline blocks the BK channel by binding to a site on the channel protein, which stabilizes the closed conformation of the channel. This inhibition leads to a decrease in potassium efflux, resulting in membrane depolarization and increased excitability.

Signaling Pathway Diagram

Paxilline_BK_Channel_Inhibition cluster_membrane Cell Membrane BK_channel_open BK Channel (Open) BK_channel_closed BK Channel (Closed) BK_channel_open->BK_channel_closed <-> K_ion_out K+ Efflux BK_channel_open->K_ion_out Allows Depolarization Membrane Depolarization Increased Excitability BK_channel_closed->Depolarization Leads to Paxilline Paxilline Paxilline->BK_channel_closed Binds to and stabilizes K_ion_in K+

Caption: Inhibition of the BK channel by Paxilline.

This diagram illustrates that Paxilline preferentially binds to the closed state of the BK channel, preventing the efflux of potassium ions and leading to membrane depolarization.

References

Paxiphylline D: A Technical Overview of its Chemical Identity, Synthesis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxiphylline D is a naturally occurring Daphniphyllum alkaloid, a class of complex compounds isolated from plants of the Daphniphyllum genus. These alkaloids are renowned for their intricate, polycyclic architectures and diverse biological activities, which include cytotoxic, antioxidant, and vasorelaxant effects. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, experimental protocols for its isolation and synthesis, and a discussion of its potential biological signaling pathways.

Chemical Identifiers of this compound

A clear identification of a chemical entity is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.

IdentifierValueSource
CAS Number 1092555-02-6[1]
Molecular Formula C₂₃H₂₉NO₄[1]
Molecular Weight 383.49 g/mol [1]
IUPAC Name methyl (1R,2S,3R,5R,6S,8R,10S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1¹,⁵.0²,¹⁰.0³,⁸.0¹⁶,¹⁹]icosa-13(19),16-diene-17-carboxylate 8-oxide[1]
SMILES COC(=O)C1=C2CCC3=C2C2(C1)C(=O)[C@H]1C[C@H]4[C@@]2(C)--INVALID-LINK--CC3[1]
Synonyms Longistylumphylline A N-oxide[1]

Experimental Protocols

The structural complexity of this compound presents significant challenges for both its isolation from natural sources and its total synthesis in the laboratory. The following sections outline the general methodologies employed for these processes, based on studies of this compound and related Daphniphyllum alkaloids.

Isolation from Daphniphyllum paxianum

This compound has been successfully isolated from the twigs and leaves of Daphniphyllum paxianum[2]. The general protocol for the isolation of Daphniphyllum alkaloids involves a multi-step extraction and chromatographic purification process.

A generalized workflow for the isolation of this compound is as follows:

  • Extraction: The dried and powdered plant material (twigs and leaves) is subjected to extraction with an organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids.

  • Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., ethyl acetate). The acidic aqueous layer, containing the protonated alkaloids, is collected and then basified (e.g., with NH₄OH) to a pH of approximately 9-10.

  • Back-Extraction: The basified aqueous layer is then extracted again with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to recover the free alkaloids.

  • Chromatographic Purification: The resulting crude alkaloid mixture is subjected to a series of chromatographic techniques for separation and purification. This typically involves:

    • Silica Gel Column Chromatography: The mixture is separated into fractions based on polarity using a gradient of solvents (e.g., a hexane-ethyl acetate (B1210297) or chloroform-methanol gradient).

    • Preparative Thin-Layer Chromatography (pTLC): Further purification of the fractions is often achieved using pTLC.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically performed using reversed-phase or normal-phase HPLC.

The structure of the isolated this compound is then confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

G Isolation Workflow for this compound A Dried Plant Material (Daphniphyllum paxianum) B Solvent Extraction (e.g., Methanol) A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Mixture D->E F Silica Gel Chromatography E->F G Fractions F->G H Preparative TLC / HPLC G->H I Pure this compound H->I

Caption: A generalized workflow for the isolation of this compound.

Total Synthesis of Calyciphylline D-Type Alkaloids

The total synthesis of Daphniphyllum alkaloids, including those of the calyciphylline D-type to which this compound belongs, represents a significant undertaking in organic synthesis. While a specific total synthesis for this compound has not been detailed in the provided search results, the strategies for synthesizing the core structures of related compounds provide insight into the potential synthetic routes.

Key synthetic strategies often involve:

  • Construction of the Core Ring System: A primary challenge is the stereoselective construction of the complex, polycyclic core. This has been approached through various methods, including intramolecular Diels-Alder reactions, [3+2] cycloadditions, and oxidative dearomatization strategies to build the characteristic bridged ring systems[3].

  • Late-Stage Functionalization: Introduction of the various functional groups, such as the ester and the N-oxide in the case of this compound, is often accomplished in the later stages of the synthesis.

The development of a total synthesis for this compound would likely leverage these established methodologies for constructing the intricate molecular architecture.

Potential Biological Signaling Pathways

While the specific mechanism of action for this compound has not yet been elucidated, the known biological activities of Daphniphyllum alkaloids, such as cytotoxicity, suggest that they may interact with fundamental cellular signaling pathways. A plausible, albeit hypothetical, pathway through which a cytotoxic alkaloid might exert its effects is the induction of apoptosis via the MAPK/ERK pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death). The Extracellular signal-Regulated Kinase (ERK) is a key component of this pathway. Dysregulation of the MAPK/ERK pathway is a common feature in cancer, making it a frequent target for therapeutic intervention.

A hypothetical mechanism for this compound-induced cytotoxicity could involve the following steps:

  • Stimulus: this compound interacts with a cell surface receptor or an intracellular target.

  • Pathway Activation: This interaction triggers the activation of the MAPK signaling cascade, leading to the phosphorylation and activation of ERK.

  • Downstream Effects: Activated ERK can then phosphorylate a variety of downstream targets, leading to the activation of pro-apoptotic proteins (e.g., Bad, Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2).

  • Apoptosis Induction: The net result is the initiation of the apoptotic cascade, leading to cell death.

G Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity cluster_0 Cellular Environment A This compound B Cell Surface Receptor A->B Binds to C MAPK Cascade Activation (e.g., Ras/Raf) B->C Triggers D MEK Activation C->D Phosphorylates E ERK Activation D->E Phosphorylates F Activation of Pro-Apoptotic Proteins (e.g., Bad, Bax) E->F Activates G Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2) E->G Inhibits H Apoptosis F->H G->H

Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.

Conclusion

This compound, as a member of the structurally diverse Daphniphyllum alkaloids, holds potential for further investigation in the field of drug discovery. Its complex chemical nature necessitates sophisticated approaches for both its isolation and synthesis. While its precise biological mechanism remains to be fully understood, its relationship to other bioactive alkaloids suggests that it may interact with key cellular signaling pathways, such as those involved in cell death and proliferation. Further research into the synthesis of this compound and the elucidation of its mechanism of action will be crucial in unlocking its full therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Indole (B1671886) Diterpene Alkaloids Related to Paxiphylline D for Researchers and Drug Development Professionals

Introduction

Indole diterpene alkaloids (IDTs) are a large and structurally diverse class of fungal secondary metabolites characterized by a common core structure derived from an indole moiety and a cyclic diterpene skeleton.[1] First isolated from the fungus Penicillium paxilli, the archetypal member of this family, paxilline (B40905), has drawn significant scientific interest due to its potent biological activities.[2] These compounds, including the related this compound, are known for their tremorgenic and neurotoxic effects, which are primarily attributed to their potent and specific inhibition of large-conductance calcium-activated potassium (BK) channels.[2][3]

In recent years, the therapeutic potential of IDTs has been explored beyond neurotoxicity, with studies revealing cytotoxic, anti-insectan, antimicrobial, and enzyme-inhibiting activities.[3][4][5] Their complex polycyclic structures have also made them compelling targets for total synthesis, inspiring novel synthetic strategies.[3][6] This technical guide provides a comprehensive literature review of indole diterpene alkaloids related to this compound, focusing on their biosynthesis, chemical diversity, biological activities, and mechanisms of action, with detailed data, experimental methodologies, and pathway visualizations to support further research and development.

Biosynthesis of Paspaline-Type Indole Diterpenes

The biosynthesis of paxilline-type IDTs is a complex enzymatic process that begins with two key precursors from primary metabolism: indole-3-glycerol phosphate (B84403) (IGP), a precursor to tryptophan, and geranylgeranyl pyrophosphate (GGPP) from the mevalonate (B85504) pathway.[2][7] The assembly is orchestrated by a suite of enzymes encoded by a biosynthetic gene cluster (BGC). The pathway to paspaline (B1678556), the common precursor for most paxilline-type alkaloids, requires four key gene products.[7][8]

The core biosynthetic steps are as follows:

  • GGPP Synthesis : The enzyme PaxG (a geranylgeranyl diphosphate (B83284) synthase) synthesizes GGPP.[8]

  • Prenylation : The prenyltransferase PaxC catalyzes the crucial C3-prenylation of the indole ring of IGP with GGPP, forming 3-geranylgeranylindole (3-GGI).[2][8]

  • Epoxidation and Cyclization : A FAD-dependent monooxygenase, PaxM, and a putative membrane protein, PaxB, work in concert to catalyze the complex epoxidation and subsequent polycyclization cascade of 3-GGI to form the hexacyclic structure of paspaline.[8][9]

  • Conversion to Paxilline : Paspaline is then converted to paxilline through sequential oxidations by two cytochrome P450 monooxygenases. PaxP hydroxylates paspaline to produce 13-desoxypaxilline, which is then oxidized by PaxQ to yield the final product, paxilline.[7]

This core pathway can be further branched and modified by other tailoring enzymes, leading to the vast structural diversity observed in this family.[7]

Paspaline_Biosynthesis_Pathway cluster_precursors Primary Metabolism Precursors cluster_pathway Paxilline Biosynthetic Pathway IGP Indole-3-Glycerol Phosphate PaxC PaxC IGP->PaxC GGPP Geranylgeranyl Pyrophosphate GGPP->PaxC 3GGI 3-Geranylgeranylindole (3-GGI) PaxM_B PaxM / PaxB 3GGI->PaxM_B Paspaline Paspaline PaxP PaxP Paspaline->PaxP 13Desoxy 13-Desoxypaxilline PaxQ PaxQ 13Desoxy->PaxQ Paxilline Paxilline PaxC->3GGI Prenylation PaxM_B->Paspaline Epoxidation & Cyclization PaxP->13Desoxy Hydroxylation PaxQ->Paxilline Oxidation GGPP_Source GGPP_Source PaxG PaxG PaxG->GGPP Synthesis IDT_Classification NonPaspalineType Non-Paspaline-Type Penitrems Penitrems Lolitrems Lolitrems Janthitrems Janthitrems / Shearinines Terpendoles Terpendoles IDT IDT IDT->NonPaspalineType PaspalineType PaspalineType PaspalineType->Penitrems PaspalineType->Lolitrems PaspalineType->Janthitrems PaspalineType->Terpendoles Paxilline Paxilline PaspalineType->Paxilline BK_Channel_Inhibition Mechanism of Paxilline on BK Channels cluster_channel BK Channel State cluster_stimuli Closed Closed State (Non-conducting) Open Open State (K⁺ Efflux) Open->Closed Deactivation Depolarization Depolarization Ca2 High Intracellular [Ca²⁺] Ca2->Closed Favors Opening Paxilline Paxilline Paxilline->Open Low affinity binding Experimental_Workflow CellPrep Prepare Cells (Expressing BK Channels) Solutions Prepare Intra- & Extracellular (Bath) Solutions CellPrep->Solutions Patch Form GΩ Seal & Excise Inside-Out Patch Solutions->Patch RecordBase Record Baseline BK Channel Activity Patch->RecordBase ApplyPax Perfuse with Paxilline (Varying Concentrations) RecordBase->ApplyPax RecordBlock Record Steady-State Blocked Activity ApplyPax->RecordBlock Analyze Analyze Data: Calculate IC₅₀ RecordBlock->Analyze End End Analyze->End

References

Preliminary Bioactivity Screening of Indole Alkaloids: A Technical Guide Using Paxilline as a Model Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paxilline (B40905) is a potent, tremorgenic indole-diterpenoid mycotoxin produced by the fungus Penicillium paxilli.[1] It is a well-established and highly specific blocker of large-conductance calcium- and voltage-activated potassium (BK) channels.[1][2] Due to its potent and specific biological activity, paxilline serves as an invaluable pharmacological tool in neuroscience and physiology research.[1] This guide outlines a comprehensive framework for the preliminary bioactivity screening of a paxilline-like compound, covering initial cytotoxicity assessments and primary mechanism of action studies.

Data Presentation: Bioactivity of Paxilline

The following tables summarize quantitative data on the bioactivity of Paxilline, focusing on its primary target and general cytotoxicity.

Table 1: Inhibitory Activity of Paxilline on BK Channels

ParameterValueConditionsReference
IC₅₀ ~10 nMLow channel open probability[3][4]
IC₅₀ ~10 µMHigh channel open probability[3][4]
Kᵢ (α-subunit) 1.9 nMOocyte expression system

IC₅₀ (Half-maximal inhibitory concentration) values are highly dependent on the open probability of the BK channel, a key feature of Paxilline's mechanism.[3][5]

Table 2: Cytotoxic and Other Bioactivities of Paxilline

Assay TypeCell Line/SystemEffectConcentrationReference
Neuroprotection HT22 cellsProtective against glutamate-induced neurotoxicity1-4 µM[6]
SERCA Inhibition Various isoformsInhibition of sarco/endoplasmic reticulum Ca²⁺-ATPaseIC₅₀: 5-50 µM[6]
Anti-proliferative PC12 and AS-30D cellsPartial alleviation of Cd²⁺-induced necrosis1 µM[6]

Experimental Protocols

Detailed methodologies for key experiments in a preliminary bioactivity screening cascade are provided below.

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[7]

  • Cell Seeding:

    • Harvest cells in their exponential growth phase and determine cell density using a hemocytometer.

    • Seed cells into a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium.[8]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., Paxilline) in a suitable solvent like DMSO.

    • Create a series of dilutions of the test compound in complete culture medium.

    • Replace the medium in the wells with 100 µL of the corresponding compound dilutions. Include vehicle-only controls.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Fixation: Gently aspirate the supernatant. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[9]

    • Washing: Wash the plates four to five times with 1% (v/v) acetic acid or slow-running tap water to remove excess TCA and medium components.[9][10]

    • Drying: Allow the plates to air dry completely at room temperature.[10]

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[9][10]

    • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9][10]

    • Drying: Allow the plates to air dry completely.

    • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.[8][9]

    • Absorbance Measurement: Read the optical density (OD) at 510 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value.[8]

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

  • Cell Seeding and Compound Treatment:

    • Follow the same procedures for cell seeding and compound treatment as described in the SRB assay protocol.

  • Assay Procedure:

    • At the end of the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan (B1609692) crystals by metabolically active cells.

    • Solubilization: Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control and determine the IC₅₀ value from the dose-response curve.

The patch-clamp technique is the gold standard for studying ion channel function, allowing for the direct measurement of ion currents through the channel.[12][13] This protocol is designed to assess the inhibitory effects of a compound on BK channels expressed in a heterologous system.[14]

  • Cell Preparation:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) that does not endogenously express BK channels.[14]

    • Transfect the cells with plasmids encoding the α-subunit of the BK channel. A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

    • Incubate for 24-48 hours to allow for channel expression.

  • Electrophysiological Recording (Inside-Out Configuration):

    • Prepare intracellular and extracellular solutions with appropriate ion concentrations and buffering agents. The intracellular solution will contain a known concentration of Ca²⁺ to activate the BK channels.

    • Pull glass micropipettes to a resistance of 4-8 MΩ when filled with the pipette solution.

    • Approach a transfected cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal with the cell membrane.[13]

    • Excise the patch of membrane by pulling the pipette away from the cell to achieve an "inside-out" configuration, where the intracellular face of the membrane is exposed to the bath solution.[12]

    • Using a patch-clamp amplifier, apply a voltage protocol (e.g., voltage steps from -80 mV to +80 mV) to elicit BK channel currents.

    • Perfuse the bath with the intracellular solution containing various concentrations of the test compound (e.g., Paxilline).

    • Record the channel activity at each compound concentration.

  • Data Analysis:

    • Measure the current amplitude at each voltage step before and after the application of the compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Construct a concentration-response curve and fit it with the Hill equation to determine the IC₅₀ of the compound.[15]

Mandatory Visualizations

G cluster_0 In Vitro Screening Compound Test Compound (e.g., Paxiphylline D) Cytotoxicity Cytotoxicity/ Anti-proliferative Assays (MTT, SRB) Compound->Cytotoxicity IC50 Determine IC₅₀ for Cytotoxicity Cytotoxicity->IC50 MOA Primary Mechanism of Action (MOA) Studies IC50->MOA If active and non-toxic at low µM TargetAssay Target-Based Assay (e.g., Patch-Clamp for BK Channels) MOA->TargetAssay DoseResponse Dose-Response Analysis (Determine IC₅₀ for Target) TargetAssay->DoseResponse HitValidation Hit Validation & Lead Optimization DoseResponse->HitValidation

Caption: A generalized workflow for the preliminary in vitro bioactivity screening of a novel compound.

G cluster_pathway BK Channel Gating and Inhibition by Paxilline Closed BK Channel (Closed State) Open BK Channel (Open State) K⁺ Efflux Closed->Open Gating Equilibrium Pax_Bound Paxilline-Bound Closed State (Stabilized, Non-conducting) Closed->Pax_Bound Paxilline Paxilline Paxilline->Closed High-affinity binding (>500x vs Open) Pax_Bound->Open Opening is strongly disfavored Stimuli Activating Stimuli (Depolarization, ↑ [Ca²⁺]i) Stimuli->Closed Favors Opening

Caption: Paxilline allosterically stabilizes the closed conformation of the BK channel, preventing its opening.

References

Methodological & Application

Application Notes and Protocols for Paxilline in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Name: The user requested information on "Paxiphylline D". However, based on extensive database searches, it is highly probable that this is a typographical error and the intended compound is Paxilline , a well-characterized fungal alkaloid. The following application notes and protocols are for Paxilline.

These application notes provide a comprehensive guide for the use of Paxilline, a potent inhibitor of large-conductance Ca²⁺- and voltage-activated K⁺ (BK) channels, in a cell culture setting. This document is intended for researchers, scientists, and drug development professionals.

Paxilline is an indole (B1671886) alkaloid mycotoxin originally isolated from Penicillium paxilli. It is a widely used pharmacological tool to investigate the physiological and pathophysiological roles of BK channels due to its high potency and specificity.[1][2] The primary mechanism of action of Paxilline is the inhibition of BK channels.[1][3] It achieves this by binding with high affinity to the closed conformation of the channel, thereby stabilizing it in a non-conducting state.[3] This leads to a reduction in the channel's open probability (Po).[1][3] Consequently, the inhibitory effect of Paxilline is inversely dependent on the factors that increase the channel's open probability, such as membrane depolarization and high intracellular calcium concentrations.[1][3]

Data Presentation

Table 1: Effective Concentrations and IC₅₀ Values of Paxilline

The half-maximal inhibitory concentration (IC₅₀) of Paxilline is highly dependent on the experimental conditions that influence the open probability of the BK channel.

Experimental Condition (Channel State)Approximate IC₅₀Reference
Low Open Probability (Channels largely closed)~10 nM[1]
High Open Probability (Maximal Po approached)~10 µM[1]
Table 2: Other Reported Biological Activities of Paxilline

Beyond its primary activity as a BK channel blocker, Paxilline has been reported to have other effects at higher concentrations.

TargetActivityEffective Concentration / IC₅₀Reference
Sarco/endoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA)Inhibition5 µM - 50 µM (isoform dependent)[2][4]
Glutamate-induced neurotoxicity in HT22 cellsNeuroprotection1-4 µM (18h treatment)[2]
Cadmium-induced necrosis in PC12 and AS-30D cellsPartial Alleviation1 µM (3-48h treatment)[2]

Experimental Protocols

Preparation of Paxilline Stock and Working Solutions

Paxilline is a lipophilic molecule with limited solubility in aqueous solutions.

  • Recommended Solvent : High-quality, anhydrous Dimethyl Sulfoxide (DMSO).

  • Stock Solution Preparation :

    • Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the appropriate amount of Paxilline powder in anhydrous DMSO.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation :

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration in the appropriate cell culture medium or physiological buffer.[5]

    • It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[6][7]

General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent cell cultures with Paxilline.

  • Cell Seeding : Plate the cells at a desired density in a multi-well plate and allow them to adhere and grow, typically for 24 hours, to reach about 70-80% confluency.[7]

  • Preparation of Treatment Medium : Prepare the cell culture medium containing the desired final concentration of Paxilline by diluting the stock solution. Also, prepare a vehicle control medium containing the same concentration of DMSO.

  • Cell Treatment : a. Remove the existing culture medium from the wells. b. Wash the cells once with sterile Phosphate-Buffered Saline (PBS). c. Add the prepared treatment medium (with Paxilline or vehicle control) to the respective wells.

  • Incubation : Incubate the cells for the desired period (e.g., from a few minutes for acute effects to several hours for chronic studies) under standard culture conditions (e.g., 37°C, 5% CO₂).[2]

  • Downstream Analysis : After the incubation period, the cells can be harvested for various downstream analyses, such as cell viability assays, protein extraction for Western blotting, RNA isolation for gene expression analysis, or functional assays.

Protocol for Investigating Paxilline Effects using Patch-Clamp Electrophysiology

The inside-out patch-clamp technique is a powerful method to study the direct effects of Paxilline on BK channels.[5]

  • Cell Preparation : Culture cells known to express BK channels on glass coverslips suitable for patch-clamp recording.

  • Solution Preparation :

    • Pipette (Intracellular) Solution : Prepare a solution mimicking the intracellular environment, containing a known concentration of Ca²⁺ to activate BK channels.

    • Bath (Extracellular) Solution : Prepare an extracellular-like solution. For inside-out patches, the bath solution will be what the intracellular side of the membrane is exposed to.

    • Paxilline Working Solutions : Prepare a series of bath solutions containing different concentrations of Paxilline to determine a dose-response curve.

  • Patch-Clamp Recording : a. Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane. b. Excise the membrane patch to achieve the inside-out configuration.[5] c. Hold the membrane potential at a specific voltage (e.g., -80 mV) and apply voltage steps or ramps to elicit BK channel currents.[5] d. Record baseline BK channel activity in a control bath solution (without Paxilline).

  • Paxilline Application : a. Perfuse the patch with the bath solution containing the desired concentration of Paxilline. b. Allow sufficient time for the blocking effect to reach a steady state before recording.[5] c. To determine the IC₅₀, apply a range of Paxilline concentrations and measure the steady-state block at each concentration.[5]

  • Data Analysis : Analyze the recorded currents to determine the effect of Paxilline on channel activity, such as open probability and single-channel conductance.

Visualizations

Caption: Mechanism of Paxilline action on BK channels.

Experimental_Workflow_Cell_Treatment cluster_analysis Examples of Analysis A 1. Seed Cells (e.g., 24h incubation) B 2. Prepare Treatment Media (Paxilline & Vehicle Control) A->B C 3. Treat Cells (Replace old media) B->C D 4. Incubate (Specified duration) C->D E 5. Downstream Analysis D->E F Viability Assay E->F G Western Blot E->G H qRT-PCR E->H

Caption: General workflow for treating cells with Paxilline.

References

Application Notes and Protocols for the Dissolution of Paxiphylline D in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxiphylline D is a bioactive compound of interest in various research and drug development endeavors. Proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a comprehensive guide to dissolving, handling, and storing this compound for experimental use. Due to the limited availability of specific public data on the solubility and stability of this compound, this document outlines generalized protocols and best practices. It is strongly recommended that researchers perform in-house solubility and stability assessments to determine the optimal conditions for their specific experimental setups.

Solubility of this compound

The exact solubility of this compound in common laboratory solvents is not extensively documented in publicly available literature. As a complex organic molecule, it is anticipated to have low aqueous solubility and higher solubility in organic solvents. Researchers should empirically determine the solubility to ensure accurate stock solution preparation.

Table 1: Illustrative Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mM)Observations
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableExpected to be a good solvent.
Ethanol (EtOH)25Data not availableData not availableMay be a suitable solvent.
Phosphate-Buffered Saline (PBS, pH 7.4)25Data not availableData not availableExpected to have very low solubility.
Cell Culture Medium (e.g., DMEM) + 10% FBS37Data not availableData not availableSerum proteins may aid solubility.

Note: The above table is a template. Researchers should replace "Data not available" with their experimentally determined values.

Experimental Protocol: Determining Solubility of this compound

This protocol provides a method for determining the solubility of this compound in a solvent of choice.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, Ethanol)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Calibrated analytical balance

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a microcentrifuge tube.

    • Add a known volume of the selected solvent (e.g., 1 mL).

    • Vortex the tube vigorously for 2 minutes.

    • Incubate the tube at a constant temperature (e.g., 25°C or 37°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Quantification of Dissolved Solute:

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Protocol for Preparation of this compound Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound, typically in an organic solvent, which can then be further diluted in aqueous media for in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weighing the Compound:

    • On a calibrated analytical balance, carefully weigh the desired amount of this compound.

    • Perform this step in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Dissolution:

    • Transfer the weighed this compound to a sterile vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential degradation.

  • Sterilization and Storage:

    • While the stock solution in 100% DMSO is considered self-sterilizing, it can be filtered through a 0.22 µm syringe filter for applications requiring absolute sterility.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed, light-protecting tubes.

Workflow for Preparing this compound Stock Solution

G A Weigh this compound B Add appropriate volume of DMSO A->B C Vortex until fully dissolved (may warm gently) B->C D Sterile filter (optional) C->D E Aliquot into single-use tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for this compound stock solution preparation.

Protocol for Diluting this compound in Aqueous Media for In Vitro Assays

Direct dissolution of hydrophobic compounds in aqueous media is often challenging. This protocol describes the serial dilution of an organic stock solution into the final aqueous assay medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile aqueous buffer or cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of the stock solution in the cell culture medium or buffer. This helps to minimize the precipitation of the compound when transferring to the final assay volume.

  • Final Dilution:

    • Add the required volume of the stock or intermediate solution to the final volume of the pre-warmed aqueous medium to achieve the desired final concentration.

    • It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Immediately after adding the compound, mix the solution thoroughly by gentle vortexing or inversion.

  • Solubility Check:

    • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be above the solubility limit in the aqueous medium.

Signaling Pathway for Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A This compound (solid) C 10 mM Stock Solution A->C Dissolve B DMSO B->C Dissolve E Final Working Solution (<0.5% DMSO) C->E Dilute D Cell Culture Medium D->E Dilute F In Vitro Experiment E->F Use in Assay

Caption: Logical flow for preparing this compound working solutions.

Stability and Storage of this compound Solutions

The stability of this compound in solution has not been extensively reported. Therefore, it is recommended to prepare fresh solutions for each experiment.

Table 2: General Recommendations for Storage of this compound

FormSolventStorage TemperatureRecommended DurationNotes
Solid--20°CAs per manufacturer's recommendationsProtect from light and moisture.
Stock SolutionDMSO-20°C or -80°CUp to 1 month (unverified)Aliquot to avoid freeze-thaw cycles. Protect from light.
Aqueous SolutionCell Culture Medium2-8°CUse immediatelyProne to degradation and precipitation. Prepare fresh.

Note: The stability durations are estimates. It is highly recommended to perform stability studies to confirm these for your specific conditions.

Safety Precautions

This compound is a bioactive compound and should be handled with care.

  • Always work in a well-ventilated area, preferably a chemical fume hood, when handling the solid compound and concentrated stock solutions.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

By following these guidelines and protocols, researchers can ensure the consistent and effective use of this compound in their in vitro assays, leading to more reliable and reproducible experimental outcomes.

Application Notes and Protocols for the Quantification of Doxofylline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doxofylline (B1670904) is a methylxanthine derivative used as a bronchodilator for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Unlike other xanthines like theophylline, doxofylline has a dioxolane group at the C-7 position, which is associated with fewer adverse effects.[2] Accurate and reliable quantification of doxofylline in both pharmaceutical dosage forms and biological matrices is essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for pharmaceutical formulations and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for biological samples.

Quantification of Doxofylline in Pharmaceutical Formulations by RP-HPLC-UV

Application Note

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is a robust, cost-effective, and widely used method for the routine quality control analysis of doxofylline in solid dosage forms like tablets.[3] The method separates doxofylline from excipients and potential degradation products on a non-polar stationary phase (e.g., C18) with a polar mobile phase.[4] Detection is typically performed at the maximum absorbance wavelength (λmax) of doxofylline, which is around 274 nm, ensuring good sensitivity and specificity for assay and content uniformity tests.[1][5]

Experimental Protocol

This protocol outlines a general procedure for the quantification of doxofylline in tablets.

1.1. Instrumentation and Materials

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.[6]

  • Column: A C18 column (e.g., Hypersil ODS C18, 250 x 4.6 mm, 5 µm) is commonly used.[5]

  • Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Potassium Dihydrogen Phosphate, 0.1 N Hydrochloric Acid, and ultrapure water.

  • Glassware: Volumetric flasks, pipettes, beakers.

  • Filters: 0.45 µm nylon syringe filters.[3]

1.2. Preparation of Solutions

  • Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent like acetonitrile in an 85:15 v/v ratio.[6] The final solution should be filtered and degassed before use.

  • Diluent: 0.1 N Hydrochloric Acid is often used as a diluent.[3]

  • Standard Stock Solution (400 µg/mL): Accurately weigh 40 mg of doxofylline reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the diluent.[3]

  • Working Standard Solution (20 µg/mL): Dilute the stock solution appropriately with the diluent to achieve a final concentration of 20 µg/mL.[3]

1.3. Sample Preparation (from Tablets)

  • Weigh and finely powder 20 tablets to ensure homogeneity.[3]

  • Accurately weigh a portion of the powder equivalent to 125 mg of doxofylline and transfer it to a 250 mL volumetric flask.[3]

  • Add approximately 100 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution.[3]

  • Make up the volume to the mark with the diluent.

  • Filter the solution through a 0.45 µm nylon filter.[3]

  • Perform a final dilution with the diluent to obtain an expected concentration of 20 µg/mL.[3]

1.4. Chromatographic Conditions

  • Column: Zorbax-SB Phenyl (250 x 4.6 mm, 5 µm)[6]

  • Mobile Phase: 25 mM Ammonium Acetate (pH 5.0) : Acetonitrile (85:15 v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 274 nm[6]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

1.5. Data Analysis

  • Construct a calibration curve by injecting a series of standard solutions of known concentrations.

  • Quantify the amount of doxofylline in the sample preparation by comparing its peak area with the calibration curve.

Quantitative Data Summary for HPLC-UV Methods

ParameterMethod 1Method 2Method 3Method 4
Column Hypersil ODS C18 (250x4.6mm, 5µm)[5]HiQ Sil C18 W[7]Zorbax-SB Phenyl (250x4.6mm, 5µm)[6]Supelco C18 DB (150x4.6mm)[4]
Mobile Phase Buffer (pH 3):Acetonitrile (80:20)[5]Acetonitrile:Buffer (pH 3) (50:50)[7]25mM NH4-Acetate (pH 5):ACN (85:15)[6]Water:Methanol:ACN (75:20:5)[4]
Flow Rate 1.0 mL/min[5]1.0 mL/min[7]1.0 mL/min[6]1.0 mL/min[4]
Detection λ 210 nm[5]272 nm[7]274 nm[6]278 nm[4]
Linearity Range 0.165 - 30 µg/mL[5]10 - 80 µg/mL[7]N/AN/A
LOD N/A0.03 µg/mL[7]0.38 µg/mL[6]N/A
LOQ N/A0.1 µg/mL[7]1.16 µg/mL[6]N/A

Workflow Visualization

G Figure 1. Sample Preparation Workflow for Doxofylline Tablets (HPLC-UV) node_start Start: Weigh and Powder 20 Tablets node_weigh Weigh Powder Equivalent to 125 mg Doxofylline node_start->node_weigh node_dissolve Add 100 mL Diluent and Sonicate for 30 min node_weigh->node_dissolve node_volume Make up Volume to 250 mL node_dissolve->node_volume node_filter Filter through 0.45 µm Nylon Filter node_volume->node_filter node_dilute Dilute to Final Concentration (20 µg/mL) node_filter->node_dilute node_end Inject into HPLC System node_dilute->node_end

Sample Preparation Workflow for Doxofylline Tablets (HPLC-UV).

Quantification of Doxofylline in Biological Samples by LC-MS/MS

Application Note

For the quantification of doxofylline in complex biological matrices such as human plasma or rat urine, a more sensitive and selective method is required.[8][9] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this application.[8] This technique offers high sensitivity, allowing for low limits of quantification (LOQ) necessary for pharmacokinetic studies.[9][10] The use of a stable isotope-labeled internal standard, such as doxofylline-d4 (B584288), ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[8] Sample preparation typically involves a simple protein precipitation step, followed by analysis using Multiple Reaction Monitoring (MRM) mode for specific detection.[8]

Experimental Protocol

This protocol provides a method for quantifying doxofylline in human plasma.

2.1. Instrumentation and Materials

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Column: Kinetex-C18 column (50 x 2.1 mm, 5 µm).[8]

  • Reagents: Doxofylline reference standard, Doxofylline-d4 (Internal Standard), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure water, Human plasma.[8]

2.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of doxofylline and doxofylline-d4 in methanol.[8]

  • Calibration and QC Standards: Prepare working standard solutions by serially diluting the doxofylline stock solution with a 50:50 (v/v) mixture of methanol and water. These are then spiked into blank human plasma to create calibration curve standards and quality control (QC) samples.[8]

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the doxofylline-d4 stock solution with methanol.[8]

2.3. Sample Preparation (from Human Plasma)

  • Pipette 100 µL of human plasma (standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[8]

  • Add 20 µL of the IS working solution (100 ng/mL doxofylline-d4).[8]

  • Add 400 µL of methanol to precipitate the plasma proteins.[8]

  • Vortex the mixture for 1 minute.[8]

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitute the dried residue in 200 µL of the mobile phase.[8]

  • Inject 3 µL of the reconstituted sample into the UPLC-MS/MS system.[8]

2.4. LC-MS/MS Conditions

  • Column: Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm)[10]

  • Mobile Phase A: 0.3% Formic Acid in Water[10]

  • Mobile Phase B: 90% Acetonitrile with 0.3% Formic Acid[10]

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient elution is used to separate the analyte from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI), Positive[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Doxofylline Transition: m/z 267.0 → 181.0[10]

    • Doxofylline-d4 (IS) Transition: m/z 271.2 → 181.1[10]

Quantitative Data Summary for LC-MS/MS Methods

ParameterMethod 1Method 2
Matrix Human Plasma[8]Rat Dried Blood Spots (DBS) & Urine[9]
Column Kinetex-C18 (50x2.1mm, 5µm)[10]C18 (250x4.6mm, 5µm)[9]
Mobile Phase A: 0.3% Formic Acid; B: 90% ACN + 0.3% FA[10]20mM NH4-Acetate (pH 3.5):ACN (75:25)[9]
Ionization ESI Positive[8]ESI Positive[9]
MRM Transition (m/z) 267.0 → 181.0[10]267.0 → 195.0[9]
Internal Standard Doxofylline-d4[8]Caffeine[9]
Linearity Range 20 - 16,000 ng/mL[10]1 - 5,000 ng/mL[9]
LOD N/A0.24 ng/mL (DBS), 0.28 ng/mL (Urine)[9]
LOQ 20 ng/mL[10]0.84 ng/mL (DBS), 1.00 ng/mL (Urine)[9]

Workflow Visualization

G Figure 2. Sample Preparation Workflow from Human Plasma (LC-MS/MS) node_start Start: Pipette 100 µL Plasma node_is Add 20 µL Internal Standard (Doxofylline-d4) node_start->node_is node_ppt Add 400 µL Methanol for Protein Precipitation node_is->node_ppt node_vortex Vortex for 1 minute node_ppt->node_vortex node_centrifuge Centrifuge at 13,000 rpm for 10 min node_vortex->node_centrifuge node_supernatant Transfer Supernatant node_centrifuge->node_supernatant node_evap Evaporate to Dryness under Nitrogen node_supernatant->node_evap node_recon Reconstitute in 200 µL Mobile Phase node_evap->node_recon node_end Inject into LC-MS/MS System node_recon->node_end

Sample Preparation Workflow from Human Plasma (LC-MS/MS).

References

Application Notes and Protocols for Paxiphylline D in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxiphylline D is a potent, cell-permeable mycotoxin belonging to the paxilline (B40905) class of indole (B1671886) diterpenes. It is a highly specific and potent inhibitor of the large-conductance Ca2+- and voltage-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels.[1][2] BK channels are crucial regulators of numerous physiological processes, including neuronal excitability, smooth muscle tone, and neurotransmitter release.[1][3][4] Their dysfunction has been implicated in a variety of pathological conditions, making them a significant target for drug discovery.

The inhibitory action of this compound on BK channels is state-dependent, exhibiting a much higher affinity for the closed conformation of the channel.[1] This characteristic makes this compound an invaluable pharmacological tool for studying the physiological roles of BK channels and a crucial reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel BK channel modulators. These application notes provide detailed protocols for utilizing this compound in HTS assays and summarize key data for experimental design and interpretation.

Data Presentation

The inhibitory potency of this compound (often referred to as paxilline in literature) is highly dependent on the functional state of the BK channel, which is influenced by factors such as membrane potential and intracellular calcium concentration. This state-dependent affinity is reflected in the wide range of reported half-maximal inhibitory concentration (IC50) values.

CompoundTargetAssay TypeExperimental ConditionsIC50 ValueReferences
Paxiphylline (Paxilline)BK Channel (predominantly closed state)ElectrophysiologyLow channel open probability (e.g., -70 mV, 300 µM Ca2+)~11.7 nM[5][6]
Paxiphylline (Paxilline)BK ChannelElectrophysiologyIntermediate channel open probability (e.g., 0 mV, 300 µM Ca2+)~58.4 nM[5][6]
Paxiphylline (Paxilline)BK ChannelElectrophysiologyHigh channel open probability (e.g., +70 mV, 300 µM Ca2+)~5.37 µM[5][6]
Paxiphylline (Paxilline)ATP-induced BK channel activationUssing ChamberApically permeabilized normal human bronchial epithelial cells36.5 nM[7]
Paxiphylline (Paxilline)Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA)Biochemical AssayOff-target activity5-50 µM[8]

Signaling Pathways and Experimental Workflows

BK Channel in Neuronal Excitability

BK channels are key regulators of neuronal firing patterns and neurotransmitter release. They are often co-localized with voltage-gated calcium channels (CaV) in presynaptic terminals. An influx of Ca2+ through CaV channels during an action potential, coupled with membrane depolarization, leads to the activation of BK channels. The subsequent efflux of K+ hyperpolarizes the membrane, which shortens the duration of the action potential and reduces further Ca2+ influx, thereby limiting neurotransmitter release. This negative feedback loop is crucial for preventing neuronal hyperexcitability. This compound, by blocking BK channels, can prolong action potentials and enhance neurotransmitter release.

BK_Channel_Neuronal_Excitability cluster_neuron Presynaptic Terminal ActionPotential Action Potential CaV Voltage-Gated Ca²⁺ Channel (CaV) ActionPotential->CaV Depolarization BK_Channel BK Channel ActionPotential->BK_Channel Depolarization Ca_Influx Ca²⁺ Influx CaV->Ca_Influx Opens Ca_Influx->BK_Channel Activates Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers K_Efflux K⁺ Efflux BK_Channel->K_Efflux Opens Hyperpolarization Hyperpolarization & Repolarization K_Efflux->Hyperpolarization Hyperpolarization->CaV Inactivates Hyperpolarization->Neurotransmitter_Release Limits PaxiphyllineD This compound PaxiphyllineD->BK_Channel Inhibits

Caption: Role of BK channels in regulating neuronal excitability and neurotransmitter release.

BK Channel in Smooth Muscle Contraction

In vascular smooth muscle cells, BK channels play a critical role in regulating vascular tone. Depolarization of the cell membrane opens voltage-gated Ca2+ channels, leading to Ca2+ influx and muscle contraction. The increase in intracellular Ca2+ and depolarization also activate BK channels. The resulting K+ efflux leads to hyperpolarization, which in turn closes the voltage-gated Ca2+ channels, reducing Ca2+ influx and promoting muscle relaxation. This constitutes a negative feedback mechanism that helps to maintain vascular homeostasis. By inhibiting BK channels, this compound can lead to sustained depolarization and vasoconstriction.

BK_Channel_Smooth_Muscle cluster_smc Vascular Smooth Muscle Cell Depolarization Membrane Depolarization CaV Voltage-Gated Ca²⁺ Channel Depolarization->CaV Opens BK_Channel BK Channel Depolarization->BK_Channel Activates Ca_Influx Ca²⁺ Influx CaV->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Triggers Ca_Influx->BK_Channel Activates K_Efflux K⁺ Efflux BK_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->CaV Closes Relaxation Muscle Relaxation Hyperpolarization->Relaxation Promotes PaxiphyllineD This compound PaxiphyllineD->BK_Channel Inhibits

Caption: Negative feedback role of BK channels in smooth muscle contraction and relaxation.

High-Throughput Screening Workflow for BK Channel Inhibitors

A common HTS method for identifying BK channel modulators is the fluorescence-based thallium flux assay. This assay utilizes the permeability of BK channels to thallium ions (Tl+), which act as a surrogate for K+. Cells expressing BK channels are loaded with a Tl+-sensitive fluorescent dye. In an inhibitor screen, the channels are first activated to create a baseline signal, and then test compounds are added. A decrease in fluorescence intensity indicates potential inhibition of the BK channel. This compound is used as a positive control to define maximal inhibition.

HTS_Workflow start Start cell_plating Seed cells expressing BK channels in 384-well plates start->cell_plating dye_loading Load cells with Tl⁺-sensitive fluorescent dye cell_plating->dye_loading compound_addition Add test compounds and controls (this compound, vehicle) dye_loading->compound_addition incubation Incubate at room temperature compound_addition->incubation activation Add stimulus buffer (containing Tl⁺ and a BK channel opener) incubation->activation readout Measure fluorescence kinetically using a plate reader activation->readout analysis Data analysis: Calculate % inhibition and Z'-factor readout->analysis hit_identification Identify 'Hits' (compounds showing significant inhibition) analysis->hit_identification end End hit_identification->end

Caption: Workflow for a fluorescence-based HTS assay to identify BK channel inhibitors.

Experimental Protocols

Fluorescence-Based Thallium Flux Assay for BK Channel Inhibitors

This protocol describes a robust, HTS-compatible assay for identifying inhibitors of BK channels using a thallium-sensitive fluorescent dye.

Materials:

  • Cells: HEK293 cells stably expressing the human BK channel α-subunit (hSlo1).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Plates: 384-well, black-walled, clear-bottom cell culture plates.

  • Reagents:

    • Thallium-sensitive fluorescent dye kit (e.g., FluxOR™ Potassium Ion Channel Assay Kit).

    • This compound (positive control).

    • BK channel opener (e.g., NS1619) for stimulation.

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Thallium Sulfate (B86663) (Tl2SO4).

    • DMSO for compound dissolution.

  • Equipment:

    • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

    • Automated or manual multichannel pipettes.

    • CO2 incubator.

Protocol:

  • Cell Plating:

    • Culture HEK293-hSlo1 cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed the cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay (typically 15,000-25,000 cells per well).

    • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the fluorescent dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates.

    • Add the dye loading solution to each well.

    • Incubate the plates at room temperature for 60-90 minutes, protected from light.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in Assay Buffer (e.g., from 10 µM to 0.1 nM) to serve as a positive control for inhibition.

    • Prepare test compounds at desired concentrations in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include vehicle-only (e.g., Assay Buffer with DMSO) wells as a negative control (0% inhibition).

    • Add the compound solutions to the appropriate wells of the dye-loaded cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Thallium Flux Measurement:

    • Prepare the Stimulus Buffer containing a sub-maximal concentration of a BK channel opener (e.g., 10 µM NS1619) and thallium sulfate in Assay Buffer. The optimal concentrations should be determined during assay development.

    • Place the cell plate into the fluorescence plate reader.

    • Record baseline fluorescence for 10-20 seconds.

    • Using the instrument's integrated fluidics, add the Stimulus Buffer to all wells simultaneously.

    • Immediately begin recording the fluorescence signal kinetically (e.g., one reading per second) for 2-3 minutes.

  • Data Analysis:

    • The increase in fluorescence upon addition of the Stimulus Buffer reflects the influx of Tl+ through open BK channels.

    • Determine the rate of fluorescence increase or the peak fluorescence for each well.

    • Normalize the data to the controls:

      • 0% Inhibition: Wells with vehicle only.

      • 100% Inhibition: Wells with a saturating concentration of this compound (e.g., 1-10 µM).

    • Calculate the percent inhibition for each test compound concentration.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.

    • Assess the quality of the assay by calculating the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.

Alternative/Advanced Method: Automated Patch-Clamp Electrophysiology

For more detailed characterization of "hit" compounds identified in the primary screen, automated patch-clamp (APC) systems offer a higher-throughput alternative to traditional manual patch-clamping. These systems provide direct measurement of ion channel currents with high data quality.

Principle:

APC platforms utilize planar patch-clamp technology to record from multiple cells in parallel. Cells are automatically captured over micro-apertures, and giga-ohm seals are formed. Whole-cell voltage-clamp recordings are then established, allowing for the direct measurement of BK channel currents in response to voltage steps and compound application.

Abbreviated Protocol:

  • Cell Preparation: Prepare a single-cell suspension of HEK293-hSlo1 cells at the optimal density for the specific APC platform.

  • System Setup: Prime the APC system with the appropriate intracellular and extracellular solutions.

  • Cell Loading: Load the cell suspension into the system.

  • Automated Recording: The instrument will automatically perform cell capture, sealing, whole-cell formation, and application of voltage protocols.

  • Compound Application: Test compounds and this compound are applied at various concentrations via the system's integrated fluidics.

  • Data Acquisition and Analysis: BK channel currents are recorded before and after compound application. The degree of current inhibition is quantified to determine IC50 values.

This method provides detailed information on the mechanism of inhibition (e.g., voltage-dependency, state-dependency) and is considered the gold standard for ion channel drug discovery.

References

Application Notes and Protocols for Testing Paxiphylline D on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxiphylline D, commonly referred to in scientific literature as paxilline (B40905), is a potent tremorogenic indole (B1671886) diterpene mycotoxin originally isolated from Penicillium paxilli. It is a highly specific and potent blocker of large-conductance Ca2+-activated K+ (BK) channels, also known as Maxi-K, KCa1.1, or slo1 channels.[1][2] Due to its high affinity and specificity, paxilline has become an invaluable pharmacological tool for characterizing the physiological and pathophysiological roles of BK channels in a wide range of tissues and cell types.[2][3]

BK channels are distinguished by their large single-channel conductance and their dual activation by membrane depolarization and increases in intracellular calcium concentration.[4] They play crucial roles in regulating neuronal excitability, neurotransmitter release, smooth muscle tone, and other physiological processes.[3][5] Dysfunction of BK channels has been implicated in various pathological conditions, making them a target for drug development.

This document provides a detailed protocol for testing the effects of this compound on ion channels, with a primary focus on its well-characterized interaction with BK channels.

Mechanism of Action of this compound on BK Channels

This compound inhibits BK channels through a state-dependent, closed-channel block mechanism.[2][6][7] This means it preferentially binds to the channel when it is in the closed conformation, thereby stabilizing the closed state and reducing the probability of the channel opening. The key features of this mechanism are:

  • High Affinity for the Closed State: this compound binds to the closed state of the BK channel with an affinity that is over 500-fold greater than its affinity for the open state.[6]

  • Inverse Dependence on Open Probability (Po): The inhibitory effect of paxilline is inversely proportional to the open probability of the BK channel. Conditions that favor channel opening, such as membrane depolarization or high intracellular Ca2+ concentrations, will reduce the apparent potency of paxilline.[4][6][7]

  • Allosteric Modulation: The binding of a single paxilline molecule is sufficient to allosterically modulate the channel's gating, shifting the equilibrium towards the closed state.[6]

The IC50 value for paxilline inhibition of BK channels is therefore highly dependent on the experimental conditions, particularly the intracellular Ca2+ concentration and the membrane potential. IC50 values can range from the low nanomolar range (around 10 nM) when the channel open probability is low, to the micromolar range (near 10 µM) when the open probability is high.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (paxilline) inhibition of BK channels.

ParameterValueConditionsReference(s)
Target Large-conductance Ca2+-activated K+ (BK) channel (KCa1.1)[1][2]
Binding Site α-subunit of the BK channel[1][8]
Mechanism of Action Closed-channel blockPreferential binding to the closed conformation of the channel[2][6][7]
Ki (inhibition constant) 1.9 nMCloned α-subunit expressed in oocytes, 10 µM intracellular Ca2+[8]
IC50 (half-maximal inhibitory concentration) ~10 nM to ~10 µMDependent on channel open probability (Po)[4][7]
Selectivity Highly selective for BK channelsAt concentrations up to 20 µM, it is not expected to affect other ion channels.[9]
Other potential targets Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA)IC50 = 5 - 50 µM[1][10]

Experimental Protocols

The following protocols describe the use of patch-clamp electrophysiology to study the effects of this compound on ion channels. The primary focus is on BK channels, but the general principles can be adapted to screen for effects on other ion channels.

Protocol 1: Characterization of this compound Inhibition of BK Channels using Inside-Out Patch-Clamp Electrophysiology

This protocol is designed to investigate the direct effects of this compound on BK channels at the single-channel or macroscopic current level. The inside-out configuration allows for precise control of the intracellular solution, which is crucial for studying the Ca2+-dependence of BK channels and their modulation by paxilline.[11]

Materials:

  • Cell Line: A cell line expressing BK channels (e.g., HEK293 cells stably transfected with the BK channel α-subunit).

  • This compound Stock Solution: 10 mM this compound in high-quality, anhydrous DMSO. Store in aliquots at -20°C.

  • Intracellular (Pipette) Solution: 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH adjusted to 7.2 with KOH.

  • Extracellular (Bath) Solution: 140 mM KCl, 10 mM HEPES, with varying concentrations of free Ca2+ (buffered with EGTA to achieve desired concentrations, e.g., 1 µM, 10 µM, 100 µM), pH adjusted to 7.2 with KOH.

  • Patch-clamp rig: Including an amplifier, micromanipulator, microscope, and data acquisition system.

  • Borosilicate glass capillaries: For fabricating patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

Procedure:

  • Cell Preparation: Culture the cells on glass coverslips to an appropriate density for patch-clamp recording.

  • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in the extracellular (bath) solution to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Ensure thorough mixing.

  • Pipette Fabrication: Pull and fire-polish the borosilicate glass capillaries to the desired resistance.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).

  • Inside-Out Configuration: Retract the pipette from the cell to excise a patch of membrane, exposing the intracellular face of the membrane to the bath solution.

  • Baseline Recording:

    • Hold the membrane potential at a negative potential (e.g., -80 mV) where the channel open probability is low.

    • Apply a series of voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit BK channel currents.

    • Record the baseline channel activity in the control bath solution (without this compound).

  • Application of this compound:

    • Perfuse the patch with the bath solution containing the desired concentration of this compound.

    • Allow sufficient time for the blocking effect to reach a steady state. The onset of block can be slow, especially at low concentrations.[5]

    • Record the channel activity in the presence of this compound using the same voltage protocol as in the baseline recording.

  • Washout: Perfuse the patch with the control bath solution to observe the reversibility of the block. Washout of paxilline can be slow.[8]

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after the application of this compound.

    • Calculate the percentage of inhibition at each concentration.

    • Construct a concentration-response curve and fit it with the Hill equation to determine the IC50.

    • To investigate the state-dependence of the block, repeat the experiment at different intracellular Ca2+ concentrations to alter the channel's open probability.

Protocol 2: Screening for Off-Target Effects of this compound on Voltage-Gated Sodium and Calcium Channels using Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the selectivity of this compound by testing its effects on other major classes of ion channels.

Materials:

  • Cell Line: A cell line endogenously expressing or transfected with the ion channel of interest (e.g., voltage-gated sodium channels - NaV1.x, or voltage-gated calcium channels - CaV1.x, CaV2.x).

  • This compound Working Solutions: Prepared as in Protocol 1.

  • Intracellular (Pipette) Solution:

    • For Na+ channels: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH adjusted to 7.2 with CsOH.

    • For Ca2+ channels: 120 mM Cs-methanesulfonate, 10 mM HEPES, 10 mM EGTA, 5 mM Mg-ATP, 0.3 mM Na-GTP, pH adjusted to 7.2 with CsOH.

  • Extracellular (Bath) Solution:

    • For Na+ channels: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH adjusted to 7.4 with NaOH.

    • For Ca2+ channels: 120 mM TEA-Cl, 10 mM BaCl2 (or CaCl2), 10 mM HEPES, 10 mM Glucose, pH adjusted to 7.4 with TEA-OH.

  • Specific Channel Blockers (Positive Controls): e.g., Tetrodotoxin (TTX) for Na+ channels, Nifedipine or Cadmium for Ca2+ channels.

Procedure:

  • Cell Preparation and Working Solution Preparation: As in Protocol 1.

  • Whole-Cell Configuration:

    • Form a GΩ seal with a cell.

    • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Baseline Recording:

    • Hold the cell at a hyperpolarized potential (e.g., -90 mV).

    • Apply a voltage protocol appropriate for activating the channel of interest (e.g., a step depolarization to elicit Na+ or Ca2+ currents).

    • Record stable baseline currents.

  • Application of this compound:

    • Perfuse the cell with the bath solution containing a high concentration of this compound (e.g., 10 µM or 20 µM).

    • Record the currents after the drug has had sufficient time to equilibrate.

  • Positive Control: After washout of this compound, apply a known blocker for the channel being studied to confirm the identity of the recorded currents.

  • Data Analysis:

    • Measure the peak current amplitude before and after the application of this compound.

    • Calculate the percentage of inhibition, if any. A lack of significant inhibition would support the selectivity of this compound for BK channels.

Visualizations

Signaling Pathway of this compound Action on BK Channels

Paxiphylline_D_Mechanism cluster_channel BK Channel States Closed Closed State Open Open State Closed->Open Activation (Depolarization, ↑Ca²⁺) Blocked Pax-Bound Closed State (Stabilized) Closed->Blocked Open->Closed Deactivation PaxD This compound PaxD->Closed High Affinity Binding Blocked->Open Activation Inhibited

Caption: this compound's preferential binding to the closed state of the BK channel.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow A Cell Culture with Ion Channel Expression D Establish GΩ Seal (Cell-Attached) A->D B Prepare this compound Working Solutions G Perfuse with This compound Solution B->G C Fabricate Patch Pipettes C->D E Excise Patch (Inside-Out) D->E F Record Baseline Currents (Control Solution) E->F F->G H Record Currents in Presence of this compound G->H I Washout with Control Solution H->I J Data Analysis (IC50, % Inhibition) I->J

Caption: Workflow for inside-out patch-clamp analysis of this compound effects.

Logical Relationship of this compound Selectivity

Paxiphylline_Selectivity PaxD This compound BK BK Channels PaxD->BK Potent Inhibition (nM affinity) OtherK Other K+ Channels PaxD->OtherK No Significant Effect Na Na+ Channels PaxD->Na No Significant Effect Ca Ca2+ Channels PaxD->Ca No Significant Effect Cl Cl- Channels PaxD->Cl No Significant Effect

Caption: High selectivity of this compound for BK channels over other ion channels.

References

Application Notes and Protocols for Paxilline (Paxiphylline D) in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound of interest for inhibiting large-conductance Ca2+- and voltage-activated K+ (BK) channels in electrophysiology is most commonly referred to as Paxilline (B40905) . While the query specified "Paxiphylline D," extensive literature searches indicate that this may be a less common name or a potential typographical error for Paxilline, a well-characterized tremorogenic fungal alkaloid. These application notes are based on the established properties and protocols for Paxilline.

Introduction

Paxilline is a potent and selective inhibitor of large-conductance Ca2+- and voltage-activated K+ (BK) channels, also known as Maxi-K or Slo1 channels.[1][2][3][4] Its high affinity and specific mechanism of action make it an invaluable pharmacological tool for isolating and characterizing BK channel currents in various cell types, including neurons and cardiomyocytes.[3] Paxilline's inhibitory action is distinguished by its preference for the closed state of the BK channel, providing a unique means to study channel gating kinetics.[1][2][4][5] These application notes provide detailed protocols for the preparation and application of Paxilline in electrophysiological recordings, a summary of its mechanism of action, and key quantitative data to guide experimental design.

Mechanism of Action

Paxilline functions as a closed-channel blocker of BK channels.[1][2][4] This means it binds with significantly higher affinity to the channel when it is in its closed conformation compared to its open state.[1] The binding of a single paxilline molecule allosterically favors the closed state, thereby reducing the channel's open probability.[1][2] The inhibition by paxilline is inversely dependent on the channel's open probability; conditions that increase the open probability, such as high intracellular Ca2+ concentrations or membrane depolarization, will reduce the inhibitory effect of paxilline.[1][2][4] It is proposed that paxilline accesses its binding site from the intracellular side, near the entrance to the central cavity of the channel.[2][5]

Data Presentation

The following tables summarize key quantitative data for Paxilline's interaction with BK channels, derived from electrophysiological experiments.

Table 1: Paxilline IC50 Values for BK Channel Inhibition

Experimental ConditionOpen Probability (Po)IC50Reference
Low Open Probability~0.02~10 nM[1]
Intermediate Open Probability~0.07-[4]
High Open Probability~0.48Near 10 µM[1][4]

Table 2: Kinetic Parameters of Paxilline Inhibition

ParameterValueExperimental ConditionReference
Rate of inhibition of closed channels2 x 10^6 M^-1s^-1Linear up to 2 µM paxilline[1][2][4]

Mandatory Visualizations

G Paxilline Signaling Pathway cluster_membrane Cell Membrane cluster_effect Cellular Effect BK_channel BK Channel (Closed State) BK_channel_open BK Channel (Open State) BK_channel->BK_channel_open Activation (Depolarization, Ca2+) Reduced_hyperpolarization Reduced Hyperpolarization BK_channel->Reduced_hyperpolarization Inhibition leads to BK_channel_open->BK_channel Deactivation K_efflux K+ Efflux Paxilline_in Intracellular Paxilline Paxilline_in->BK_channel Binds to closed state K_ion K_ion->K_efflux Ion Flow Increased_excitability Increased Neuronal Excitability Reduced_hyperpolarization->Increased_excitability

Caption: Paxilline's inhibitory action on BK channels.

G Whole-Cell Patch-Clamp Workflow with Paxilline prep Prepare Paxilline Stock and Working Solutions cell Obtain Whole-Cell Recording prep->cell baseline Record Baseline Currents cell->baseline apply Apply Paxilline via Perfusion baseline->apply equilibrate Allow for Equilibration (seconds to minutes) apply->equilibrate record Record Currents in Presence of Paxilline equilibrate->record washout Washout and Record Recovery (optional) record->washout analyze Data Analysis record->analyze washout->analyze

Caption: Experimental workflow for Paxilline application.

Experimental Protocols

Preparation of Paxilline Solutions

1. Stock Solution (10 mM):

  • Dissolve Paxilline powder in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.

  • Briefly vortex to ensure complete dissolution.[3]

  • Aliquot the stock solution into small volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles.[3]

  • Store the aliquots at -20°C.

2. Working Solutions:

  • On the day of the experiment, thaw a single aliquot of the 10 mM Paxilline stock solution.

  • Prepare fresh dilutions of Paxilline in the external recording solution to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).[3]

  • It is crucial to ensure thorough mixing of the Paxilline into the aqueous external solution. A brief vortex or sonication may be necessary.[3]

  • Important: The final concentration of DMSO in the working solution should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects on the cells.[3]

  • Prepare a vehicle control solution containing the same final concentration of DMSO without Paxilline to test for any effects of the solvent alone.[3]

Whole-Cell Patch-Clamp Protocol

This protocol is adapted for the application of Paxilline to investigate its effects on BK channels in cultured cells or tissue slices.

1. Equipment and Solutions:

  • Standard patch-clamp rig with an amplifier, micromanipulator, and perfusion system.

  • Borosilicate glass capillaries for pulling patch pipettes (resistance of 3-7 MΩ when filled with internal solution).[6]

  • Internal (pipette) solution and external (bath) solution appropriate for isolating K+ currents. A typical internal solution may contain (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH. The external solution may contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. The Ca2+ concentration can be varied to modulate BK channel activity.

2. Obtaining a Whole-Cell Recording:

  • Under visual guidance, approach a target cell with the patch pipette while applying slight positive pressure.

  • Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[3]

  • After achieving a stable Gigaohm seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.[3]

  • Switch the amplifier to voltage-clamp mode and hold the cell at a desired potential (e.g., -70 mV).

3. Application of Paxilline:

  • Begin recording baseline currents in the absence of Paxilline. This can be done by evoking currents with a series of voltage steps.

  • Apply the Paxilline-containing working solution via the perfusion system. Ensure the complete and rapid exchange of the bath solution.

  • The onset of Paxilline block can be slow, particularly at lower concentrations. Allow sufficient time for the drug to equilibrate and exert its effect. The time to reach steady-state inhibition can range from seconds to several minutes.[3]

  • Record the currents in the presence of Paxilline using the same voltage protocol as for the baseline recordings.

4. Washout:

  • To test for the reversibility of the block, perfuse the cell with the external solution lacking Paxilline (washout).

  • Record the currents during washout to observe the recovery of the BK channel activity.

5. Data Analysis:

  • Measure the peak and steady-state current amplitudes before, during, and after Paxilline application.

  • Calculate the percentage of current inhibition at each voltage step.

  • Construct a dose-response curve by applying a range of Paxilline concentrations to determine the IC50 value under your specific experimental conditions.

Effects on Neuronal Firing

Inhibition of BK channels by Paxilline can have significant effects on neuronal excitability. BK channels contribute to the repolarization phase of action potentials and the afterhyperpolarization (AHP) that follows. By blocking these channels, Paxilline can lead to:

  • Broadening of action potentials: A slower repolarization phase results in a wider action potential.

  • Reduced afterhyperpolarization: This can lead to an increase in neuronal firing frequency, as the cell can reach the threshold for the next action potential more quickly.

  • Increased neuronal excitability: The overall effect is often an increase in the firing rate of neurons in response to a given stimulus.

References

Application of Paxiphylline D in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxiphylline D and the closely related, extensively studied compound Paxilline (B40905) are potent inhibitors of the large-conductance calcium- and voltage-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels. These channels are critical regulators of neuronal excitability, action potential duration, and neurotransmitter release. Their modulation has significant implications for conditions such as epilepsy, ataxia, and cognitive dysfunction.

A Note on Nomenclature: While this document is titled for this compound, the vast majority of published neuroscience research has been conducted using Paxilline (CAS 57186-25-1). This compound (CAS 1092555-02-6) is a distinct but closely related chemical entity. Due to the extensive characterization of Paxilline as a selective BK channel blocker, the following application notes, data, and protocols are based on the wealth of available literature for Paxilline. Researchers using this compound should perform their own validation experiments, though the methodologies described herein for Paxilline provide a robust starting point.

Paxilline's primary mechanism of action is a state-dependent, allosteric inhibition of BK channels. It exhibits a high affinity for the closed conformation of the channel, stabilizing it in a non-conducting state.[1][2] This mode of action makes Paxilline a powerful pharmacological tool for dissecting the physiological and pathophysiological roles of BK channels in the nervous system.

Data Presentation

The inhibitory potency of Paxilline on BK channels is highly dependent on the channel's open probability (Po), which is influenced by membrane voltage and intracellular calcium levels.[1][3][4][5]

Table 1: State-Dependent IC50 Values of Paxilline on BK Channels
Experimental Condition (Equilibration)Intracellular Ca²⁺Holding Potential (mV)BK Channel Open Probability (Po)Paxilline IC50Reference
Channels Largely Closed300 µM-70Low11.7 ± 1.9 nM[4][5]
Intermediate Po300 µM0Intermediate58.4 ± 2.9 nM[4][5]
Higher Po300 µM+40High469.8 ± 94.9 nM[4][5]
Near Maximal Po300 µM+70Very High5.37 ± 1.0 µM[4][5]
Table 2: In Vivo Efficacy of Paxilline in Rodent Models
Animal ModelPaxilline Dose (i.p.)Observed EffectReference
Thalidomide-induced cognitive impairment (Mouse)3 µg/kgReversed cognitive impairment and restored memory function.[6][7]
Picrotoxin-induced seizures (Mouse)Not specifiedEliminated tonic-clonic seizures.[8]
Pentylenetetrazole (PTZ)-induced seizures (Mouse)Not specifiedReduced seizure duration and intensity.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of BK Channel Inhibition by Paxilline

The following diagram illustrates the mechanism of action of Paxilline on the BK channel. Depolarization of the cell membrane and an increase in intracellular calcium [Ca²⁺]i typically cause the BK channel to open, leading to potassium efflux and cell hyperpolarization. Paxilline binds preferentially to the closed state of the channel, stabilizing it and preventing this repolarizing current, which results in increased neuronal excitability.

Depolarization Membrane Depolarization BK_channel_closed BK Channel (Closed) Depolarization->BK_channel_closed Activates Ca_influx Increased Intracellular [Ca²⁺] Ca_influx->BK_channel_closed Activates BK_channel_open BK Channel (Open) BK_channel_closed->BK_channel_open Gating BK_channel_open->BK_channel_closed Deactivation K_efflux K⁺ Efflux & Hyperpolarization BK_channel_open->K_efflux K_efflux->Depolarization Negative Feedback Paxilline Paxilline Stabilization Stabilization of Closed State Paxilline->Stabilization Stabilization->BK_channel_closed Binds to & Stabilizes Increased_Excitability Increased Neuronal Excitability Stabilization->Increased_Excitability

Paxilline's state-dependent block of the BK channel.
Experimental Workflow for Patch-Clamp Analysis

The following diagram outlines a typical workflow for an inside-out patch-clamp experiment to determine the IC50 of Paxilline.

A Cell Preparation (e.g., HEK293 expressing BK channels) C Establish Giga-ohm Seal (>1 GΩ) A->C B Pipette Fabrication & Filling (2-5 MΩ resistance) B->C D Excise Patch (Inside-Out Configuration) C->D E Record Baseline BK Currents (Control Solution, defined [Ca²⁺]) D->E F Perfuse with Paxilline (Apply range of concentrations) E->F G Record Steady-State Block (At each concentration) F->G G->G H Washout (Perfuse with control solution) G->H I Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) H->I

Workflow for assessing Paxilline's effect on BK channels.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Inside-Out Patch-Clamp

This protocol is designed to measure the direct effect of Paxilline on BK channels and determine its IC50 value.[4][9][10]

1. Materials and Solutions:

  • Cell Line: HEK293 cells stably or transiently expressing the alpha subunit of the BK channel (mSlo1).

  • Pipette (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH.

  • Bath (Extracellular) Solution (in mM): 140 KCl, 10 HEPES. Adjust pH to 7.2 with KOH. Prepare a series of bath solutions with varying free Ca²⁺ concentrations (buffered with a Ca²⁺-EGTA system) to control the channel's open probability.

  • Paxilline Stock Solution: Prepare a 10 mM stock solution in high-quality, anhydrous DMSO. Store at -20°C.

  • Paxilline Working Solutions: On the day of the experiment, dilute the stock solution into the bath solution to achieve the final desired concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is <0.1%.

2. Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.

  • Cell Plating: Plate cells on glass coverslips suitable for microscopy and electrophysiology 24-48 hours before the experiment.

  • Seal Formation: Transfer a coverslip to the recording chamber. Approach a cell with the patch pipette and apply gentle negative pressure to form a high-resistance (>1 GΩ) seal.

  • Patch Excision: Retract the pipette from the cell to excise the membrane patch, achieving the inside-out configuration. The intracellular face of the membrane is now exposed to the bath solution.

  • Baseline Recording: Perfuse the patch with a control bath solution containing a defined [Ca²⁺]. Hold the membrane potential at a value where channels are predominantly closed (e.g., -80 mV). Apply a series of depolarizing voltage steps (e.g., to +80 mV) to elicit BK channel currents and establish a stable baseline.

  • Paxilline Application: Perfuse the patch with the first working solution of Paxilline. Allow sufficient time for the blocking effect to reach a steady state before recording currents using the same voltage protocol.

  • Dose-Response: Repeat step 6 for a range of Paxilline concentrations, from lowest to highest.

  • Washout: After the final concentration, perfuse the patch with the control solution to check for the reversibility of the block.

3. Data Analysis:

  • Measure the peak current amplitude at a specific depolarizing step for the baseline and for each Paxilline concentration.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (I_Paxilline / I_Baseline)) * 100.

  • Plot the percentage of inhibition as a function of the Paxilline concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: In Vivo Assessment of Cognitive Function

This protocol describes a general method to assess the effect of Paxilline on cognitive function in a mouse model of cognitive impairment.[6][7][11]

1. Materials and Animals:

  • Animals: Adult male C57BL/6 mice. Use an appropriate model of cognitive impairment (e.g., thalidomide-induced).

  • Paxilline Solution: Dissolve Paxilline in DMSO to create a stock solution and then dilute in saline for injection. The final vehicle concentration should be consistent across all groups (e.g., 0.05% v/v DMSO in saline).

  • Apparatus: Passive Avoidance box, Novel Object Recognition arena, Y-maze, and video tracking software.

2. Procedure:

  • Animal Groups: Establish four experimental groups:

    • Vehicle Control

    • Paxilline Treatment Control

    • Disease Model + Vehicle

    • Disease Model + Paxilline

  • Drug Administration: Administer Paxilline (e.g., 3 µg/kg) or vehicle via intraperitoneal (i.p.) injection. The timing of administration relative to behavioral testing is critical and should be optimized (e.g., 3 hours before testing).[7]

  • Behavioral Testing Paradigms:

    • Passive Avoidance Test (Long-term Memory):

      • Training: Place a mouse in the light compartment. When it enters the dark compartment, deliver a mild foot shock.

      • Testing (24h later): Place the mouse back in the light compartment and measure the latency to enter the dark compartment. Increased latency indicates improved memory.

    • Novel Object Recognition Test (Recognition Memory):

      • Familiarization: Allow the mouse to explore two identical objects in an arena.

      • Testing: Replace one of the objects with a novel one and measure the time spent exploring each object. A preference for the novel object indicates intact recognition memory.

    • Y-Maze Test (Spatial Working Memory):

      • Place the mouse in the center of a Y-shaped maze and allow it to freely explore the three arms for a set period.

      • Record the sequence of arm entries. Spontaneous alternation (entering a less recently visited arm) is a measure of spatial working memory.

3. Data Analysis:

  • For each behavioral test, compare the performance metrics (e.g., latency, exploration time, alternation percentage) across the different experimental groups.

  • Use appropriate statistical analyses (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed differences between groups.

Conclusion

Paxilline is a powerful and highly specific inhibitor of BK channels, characterized by its potent, state-dependent mechanism of action.[11] Its utility in neuroscience research is vast, enabling the precise dissection of the roles of BK channels in neuronal signaling and behavior. Researchers should remain mindful of its state-dependent efficacy and potential for off-target effects at higher concentrations. The protocols provided here serve as a robust foundation for the application of Paxilline in both in vitro and in vivo neuroscience research, and should be adapted to address specific experimental questions.

References

Paxiphylline D: A Versatile Tool for Interrogating BK Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Paxiphylline D is a potent and specific inhibitor of large-conductance Ca2+- and voltage-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels.[1][2] This indole (B1671886) diterpenoid, originally isolated from Penicillium paxilli, has become an indispensable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of BK channels. Its utility spans a wide range of research areas, including neuroscience, cardiovascular physiology, and cancer biology.

This document provides detailed application notes and experimental protocols for the use of this compound in studying BK channels. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its mechanism of action, practical guidance for experimental design, and data interpretation.

Mechanism of Action

This compound exhibits a state-dependent, allosteric inhibitory mechanism. It preferentially binds to the closed conformation of the BK channel, stabilizing it in a non-conducting state.[1][2] This mode of action is distinct from open-channel blockers, as this compound does not directly occlude the ion permeation pathway. The binding of a single this compound molecule is sufficient to allosterically modulate the channel's gating, thereby reducing its open probability (Po).[1] Consequently, the inhibitory efficacy of this compound is inversely dependent on the channel's open probability; conditions that favor the open state, such as membrane depolarization and high intracellular Ca2+ concentrations, diminish its inhibitory effect.[1][2]

Data Presentation

The inhibitory potency of this compound is highly dependent on the experimental conditions that influence the open probability of BK channels. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values under various conditions.

ParameterValueCell Type/Expression SystemExperimental ConditionsReference
IC50 ~10 nMNot specifiedChannels are predominantly closed[1][2]
IC50 11.7 ± 1.9 nMNot specified-70 mV, 300 µM Ca2+[1]
IC50 58.4 ± 2.9 nMNot specified0 mV, 300 µM Ca2+[1]
IC50 469.8 ± 94.9 nMNot specified40 mV, 300 µM Ca2+[1]
IC50 ~10 µMNot specifiedMaximal channel open probability[1][2]

Signaling Pathways and Experimental Workflows

Mechanism of BK Channel Inhibition by this compound

G cluster_channel BK Channel States Closed_State Closed State Open_State Open State Closed_State->Open_State Activation (Depolarization, ↑Ca²⁺) Inhibited_State Stabilized Closed State (Non-conducting) Closed_State->Inhibited_State Stabilization Open_State->Closed_State Deactivation Paxiphylline_D This compound Paxiphylline_D->Closed_State

Caption: Allosteric inhibition of BK channels by this compound.

Experimental Workflow for Electrophysiological Recording

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Preparation Patch Establish Patch-Clamp (Whole-cell or Inside-out) Cell_Culture->Patch Solution_Prep Prepare Internal & External Solutions Solution_Prep->Patch Pax_Stock Prepare this compound Stock Solution (in DMSO) Application Apply this compound Pax_Stock->Application Baseline Record Baseline BK Channel Activity Patch->Baseline Baseline->Application Recording Record in Presence of this compound Application->Recording Washout Washout Recording->Washout Analysis Analyze Current Amplitude, Open Probability, etc. Washout->Analysis IC50 Determine IC50 Analysis->IC50

Caption: General workflow for studying this compound effects on BK channels.

Experimental Protocols

Electrophysiological Recording of BK Channels

Objective: To characterize the inhibitory effect of this compound on BK channel activity using patch-clamp electrophysiology.

Materials:

  • Cells expressing BK channels (e.g., HEK293 cells transfected with the BK channel α-subunit or primary neurons/smooth muscle cells)

  • Patch-clamp setup (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • External (bath) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and appropriate free Ca2+ concentration (pH 7.2 with KOH)

  • This compound stock solution (10 mM in DMSO)

Procedure:

A. Whole-Cell Recording:

  • Prepare working concentrations of this compound by diluting the stock solution in the external solution. The final DMSO concentration should be ≤ 0.1%.

  • Plate cells on coverslips and place in the recording chamber perfused with external solution.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-seal (>1 GΩ) on a target cell and rupture the membrane to achieve the whole-cell configuration.

  • Record baseline BK currents using a voltage-step protocol (e.g., depolarizing steps from a holding potential of -80 mV).

  • Perfuse the chamber with the this compound-containing external solution.

  • Record BK currents in the presence of this compound until a steady-state block is achieved.

  • Perfuse with drug-free external solution to assess the reversibility of the block.

B. Inside-Out Patch Recording:

  • Follow steps 2-4 of the whole-cell recording protocol.

  • After establishing a giga-seal, gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution.

  • Perfuse the patch with an internal solution containing a known concentration of free Ca2+.

  • Record single-channel or macroscopic BK currents.

  • Apply this compound directly to the bath to observe its effect on the intracellular face of the channel.

Data Analysis:

  • Measure the peak outward current amplitude at each voltage step before and after this compound application.

  • Calculate the percentage of current inhibition.

  • For single-channel recordings, determine the effect of this compound on the channel's open probability (NPo).

  • Construct a concentration-response curve to determine the IC50 value.

Smooth Muscle Tension Measurement

Objective: To investigate the effect of this compound on smooth muscle contractility.

Materials:

  • Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose, aerated with 95% O2/5% CO2 at 37°C.

  • Contractile agonist (e.g., phenylephrine, carbachol)

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Dissect smooth muscle tissue and cut into appropriate-sized strips or rings.

  • Mount the tissue in the organ bath containing Krebs-Henseleit solution under a resting tension.

  • Allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Induce a submaximal contraction with a contractile agonist.

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

  • Record the relaxation response at each concentration.

  • A vehicle control (DMSO) should be run in parallel.

Data Analysis:

  • Express the relaxation induced by this compound as a percentage of the pre-contracted tension.

  • Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.

Neurotransmitter Release Assay

Objective: To determine the role of BK channels in neurotransmitter release using this compound.

Materials:

  • Synaptosomes prepared from the brain region of interest

  • Physiological buffer (e.g., Krebs-Ringer buffer)

  • Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]GABA) or a fluorescent indicator of synaptic vesicle release (e.g., FM dyes)

  • Depolarizing agent (e.g., high KCl concentration)

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Prepare synaptosomes from fresh brain tissue.

  • Pre-load the synaptosomes with the radiolabeled neurotransmitter or fluorescent dye.

  • Wash the synaptosomes to remove excess label.

  • Aliquot the synaptosomes and pre-incubate with either vehicle (DMSO) or different concentrations of this compound.

  • Stimulate neurotransmitter release by adding a depolarizing agent (e.g., high KCl).

  • Collect the supernatant (for radiolabeled release) or monitor fluorescence changes.

  • Quantify the amount of released neurotransmitter or the change in fluorescence.

Data Analysis:

  • Calculate the percentage of neurotransmitter release relative to the total amount present in the synaptosomes.

  • Compare the stimulated release in the presence and absence of this compound.

Cell Migration and Invasion Assays

Objective: To assess the involvement of BK channels in cancer cell migration and invasion using this compound.

A. Wound Healing (Scratch) Assay:

  • Seed cells in a multi-well plate and grow to a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh media containing either vehicle (DMSO) or this compound at various concentrations.

  • Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).

Data Analysis:

  • Measure the area of the cell-free gap at each time point.

  • Calculate the percentage of wound closure over time.

  • Compare the migration rate between control and this compound-treated cells.

B. Transwell Invasion Assay:

  • Coat the upper surface of a transwell insert (with a porous membrane) with a basement membrane matrix (e.g., Matrigel).

  • Seed cells in serum-free media in the upper chamber of the insert.

  • Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Include vehicle or this compound in both the upper and lower chambers.

  • Incubate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane.

Data Analysis:

  • Count the number of stained, invaded cells in several microscopic fields.

  • Compare the number of invading cells between control and this compound-treated groups.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the multifaceted roles of BK channels. Its state-dependent mechanism of action provides a nuanced approach to studying channel gating and its physiological consequences. The protocols outlined in this document offer a starting point for researchers to effectively utilize this compound in their experimental systems. Careful consideration of the experimental conditions, particularly those that influence BK channel open probability, is crucial for the accurate interpretation of results. Through the application of these methodologies, researchers can continue to unravel the intricate contributions of BK channels to cellular function in both health and disease.

References

Application Notes and Protocols for Paxilline Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline (B40905), a potent and specific blocker of the large-conductance Ca2+- and voltage-activated potassium (BK) channels, is a critical tool in neuroscience and pharmacology.[1][2] As a tremorgenic indole (B1671886) alkaloid mycotoxin, its primary mechanism of action involves the state-dependent blockade of BK channels, with a pronounced preference for the closed conformation.[1] This document provides detailed application notes and experimental protocols for the administration of paxilline in mice, focusing on common routes and summarizing key quantitative data from preclinical studies.

Data Presentation

The following tables summarize quantitative data regarding the administration of paxilline in mice, including dosages, administration routes, and observed effects.

Table 1: In Vivo Administration and Effects of Paxilline in Mice

Administration RouteDosageVehicleMouse ModelObserved EffectReference
Intraperitoneal (i.p.)3 µg/kgSalineThalidomide-induced cognitive impairmentRestored synaptic function and improved cognitive impairment.[3]
Intraperitoneal (i.p.)Not specifiedNot specifiedPicrotoxin-induced seizuresEliminated tonic-clonic seizures.[4][5]
Intraperitoneal (i.p.)2.2 and 4.4 µg/kgNot specifiedPentylenetetrazole-induced seizuresReduced seizure duration and intensity.[5]
Intraperitoneal (i.p.)3 µg/kg10% DMSO, 40% PEG300, 5% Tween-80, 45% salineNot specifiedUsed in anticonvulsant studies.[2]
Oral GavageVarious dosesCorn oil or DMSO/salineC57BL/6 miceAssessment of tremorgenic effects.[6]

Table 2: General Guidelines for Administration Volumes in Mice

RouteMaximum Volume (bolus)Recommended Needle Gauge
Intraperitoneal (i.p.)< 10 ml/kg25-27g
Intravenous (i.v.) - Tail Vein5 ml/kg27-30g
Subcutaneous (s.c.)5 ml/kg per site26-27g
Oral Gavage10 ml/kg (5 ml/kg recommended)20-22g (blunt-tipped)

Note: These are general guidelines. Specific volumes and needle sizes may vary based on the experimental protocol and institutional guidelines.[7][8][9][10]

Signaling Pathways and Experimental Workflows

Paxilline Mechanism of Action on BK Channels

Paxilline acts as a potent antagonist of large-conductance Ca2+- and voltage-activated potassium (BK) channels. It is understood to bind with high affinity to the closed state of the channel, thereby stabilizing it and preventing the outflow of potassium ions that would normally occur upon membrane depolarization or increased intracellular calcium. This action leads to increased neuronal excitability.

Paxilline_BK_Channel cluster_membrane Cell Membrane cluster_stimuli Stimuli BK_Channel_Closed BK Channel (Closed) BK_Channel_Open BK Channel (Open) BK_Channel_Closed->BK_Channel_Open Gating K_Efflux K+ Efflux BK_Channel_Open->K_Efflux Allows Depolarization Membrane Depolarization Depolarization->BK_Channel_Closed Activates Ca_Influx Increased Intracellular Ca2+ Ca_Influx->BK_Channel_Closed Activates Paxilline Paxilline Paxilline->BK_Channel_Closed Binds and Stabilizes (Blockade) Hyperpolarization Hyperpolarization (Reduced Excitability) K_Efflux->Hyperpolarization Leads to in_vivo_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (e.g., Vehicle, Paxilline) Animal_Acclimatization->Group_Allocation Drug_Prep Paxilline & Vehicle Preparation Group_Allocation->Drug_Prep Administration Paxilline/Vehicle Administration (e.g., i.p. injection) Drug_Prep->Administration Behavioral_Testing Behavioral Testing (e.g., Seizure Induction, Cognitive Assays) Administration->Behavioral_Testing Data_Collection Data Collection & Observation Behavioral_Testing->Data_Collection Tissue_Harvesting Tissue Harvesting (Optional) Behavioral_Testing->Tissue_Harvesting Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Tissue_Harvesting->Data_Analysis Results Results & Conclusion Data_Analysis->Results

References

Application Notes and Protocols: Western Blot Analysis of Cellular Responses to Paxiphylline D Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxiphylline D is a potent indole (B1671886) diterpene alkaloid, belonging to the paxilline (B40905) class of mycotoxins. Compounds in this class are recognized as specific and potent inhibitors of the large-conductance Ca2+- and voltage-activated potassium (BK) channels.[1][2][3] These channels are crucial regulators of neuronal excitability, smooth muscle tone, and various other physiological processes.[4][5][6] By inhibiting BK channels, this compound can induce significant changes in cellular signaling pathways. This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound treatment on the expression of BK channel subunits and the activation of downstream signaling cascades, particularly the phosphorylation of CREB.

Principle

This compound is hypothesized to act as a specific inhibitor of BK channels. This inhibition is expected to alter the expression levels of the channel's constituent subunits and modulate downstream signaling pathways. Western blot analysis is a powerful immunodetection technique that allows for the quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the BK channel α and β subunits, as well as to the phosphorylated (activated) form of the transcription factor CREB, we can assess the molecular consequences of this compound treatment.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from Western blot analysis of cells treated with this compound. The data is presented as a fold change in protein expression relative to a vehicle-treated control group.

Table 1: Effect of this compound on BK Channel Subunit Expression

Target ProteinTreatment GroupMean Fold Change (vs. Vehicle)Standard Deviationp-value
BK Channel α Subunit Vehicle Control1.000.12-
1 µM this compound0.950.15>0.05
10 µM this compound0.910.18>0.05
BK Channel β1 Subunit Vehicle Control1.000.10-
1 µM this compound0.980.13>0.05
10 µM this compound0.930.16>0.05

Table 2: Effect of this compound on CREB Phosphorylation

Target ProteinTreatment GroupMean Fold Change (vs. Vehicle)Standard Deviationp-value
Phospho-CREB (Ser133) Vehicle Control1.000.15-
1 µM this compound2.500.35<0.01
10 µM this compound4.200.55<0.001
Total CREB Vehicle Control1.000.08-
1 µM this compound1.050.10>0.05
10 µM this compound1.020.09>0.05

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general workflow for the Western blot analysis.

PaxiphyllineD_Signaling_Pathway PaxD This compound BK_channel BK Channel (α and β subunits) PaxD->BK_channel Inhibition K_efflux K+ Efflux BK_channel->K_efflux Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization Ca_Influx Ca2+ Influx Membrane_Hyperpolarization->Ca_Influx Inhibition CaMKs CaMKs Ca_Influx->CaMKs Activation CREB CREB CaMKs->CREB Phosphorylation pCREB pCREB (Active) Gene_Expression Target Gene Expression pCREB->Gene_Expression Regulation

Caption: Proposed signaling pathway of this compound action.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis Cell_Culture 1. Cell Culture & Treatment (Vehicle, this compound) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Prep 4. Sample Preparation (with Laemmli buffer) Protein_Quantification->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Image_Acquisition 11. Image Acquisition Detection->Image_Acquisition Densitometry 12. Densitometry Analysis Image_Acquisition->Densitometry Normalization 13. Normalization to Loading Control Densitometry->Normalization Quantification 14. Quantification & Statistical Analysis Normalization->Quantification

Caption: General workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment
  • Culture cells (e.g., neuronal or smooth muscle cell lines) in appropriate media and conditions until they reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 1 µM and 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

Protein Extraction
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein extract.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit, following the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

SDS-PAGE and Western Blotting
  • Prepare protein samples by adding 4x Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a pre-cast or hand-cast SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., anti-BK channel α, anti-BK channel β1, anti-phospho-CREB, anti-total CREB, or a loading control like β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation. Note: The specificity of commercial antibodies against BK channel subunits should be carefully validated, as issues have been reported.[7][8]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific to the primary antibody's host species, for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

Detection and Analysis
  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.

  • Calculate the fold change in protein expression for the this compound-treated samples relative to the vehicle control.

Troubleshooting

  • Weak or No Signal:

    • Increase the amount of protein loaded.

    • Optimize primary and secondary antibody concentrations and incubation times.

    • Ensure the transfer was efficient by staining the membrane with Ponceau S.

  • High Background:

    • Increase the duration and number of washing steps.

    • Optimize the blocking conditions (e.g., increase blocking time or change blocking agent).

    • Use a lower concentration of the primary or secondary antibody.

  • Non-specific Bands:

    • Ensure the specificity of the primary antibody, especially for BK channel subunits.[7][8]

    • Increase the stringency of the washing buffer (e.g., increase Tween 20 concentration).

    • Use a monoclonal antibody if a polyclonal antibody is giving non-specific signals.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the cellular effects of this compound using Western blot analysis. By examining changes in the expression of BK channel subunits and the phosphorylation state of CREB, researchers can gain valuable insights into the molecular mechanisms of action of this potent BK channel inhibitor. Careful optimization of experimental conditions and rigorous data analysis are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Paxiphylline D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxiphylline D, also known as Paxilline (B40905), is a potent and specific inhibitor of large-conductance Ca2+- and voltage-activated potassium (BK) channels.[1][2][3][4] Its primary mechanism of action involves binding to the closed conformation of the BK channel, thereby stabilizing it in a non-conducting state.[1][2][5] While the electrophysiological effects of this compound are well-documented, its impact on global gene expression is an emerging area of research. Understanding these changes is critical for elucidating its full mechanism of action, identifying potential off-target effects, and discovering novel therapeutic applications, particularly in fields like oncology and neuroscience.

These application notes provide a comprehensive guide to studying the effects of this compound on gene expression, including detailed experimental protocols and data interpretation strategies.

Putative Downstream Signaling Pathways of this compound

The inhibition of BK channels by this compound can trigger a cascade of downstream signaling events that ultimately lead to changes in gene expression. One proposed mechanism involves the modulation of intracellular calcium levels. Nuclear BK channels have been shown to regulate gene expression by controlling nuclear calcium signaling.[6] Inhibition of these channels by a membrane-permeable inhibitor like this compound can lead to an elevation in nuclear calcium, which in turn can activate calcium-dependent transcription factors and modulate the expression of target genes.[6]

Below is a diagram illustrating the proposed signaling pathway from BK channel inhibition to gene expression changes.

PaxiphyllineD_Signaling cluster_cell Cell PaxD This compound BK_channel BK Channel (Closed State) PaxD->BK_channel Inhibits Ca_ion Ca²⁺ Influx (Blocked) BK_channel->Ca_ion Nuc_Ca ↑ Nuclear Ca²⁺ BK_channel->Nuc_Ca Modulates Transcription_Factors Activation of Transcription Factors (e.g., CREB, NFAT) Nuc_Ca->Transcription_Factors Activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: Proposed signaling pathway of this compound leading to altered gene expression.

Experimental Protocols

To investigate the effects of this compound on gene expression, a combination of global transcriptomic analysis and targeted gene validation is recommended.

Experimental Workflow

The overall workflow for analyzing gene expression changes in response to this compound treatment is depicted below.

Experimental_Workflow cluster_workflow Gene Expression Analysis Workflow Cell_Culture 1. Cell Culture (e.g., Cancer cell line, Neurons) PaxD_Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->PaxD_Treatment RNA_Isolation 3. Total RNA Isolation PaxD_Treatment->RNA_Isolation QC 4. RNA Quality Control (RIN assessment) RNA_Isolation->QC RNA_Seq 5a. RNA Sequencing (Global Profiling) QC->RNA_Seq qRT_PCR 5b. qRT-PCR (Targeted Validation) QC->qRT_PCR Data_Analysis 6. Bioinformatic Analysis RNA_Seq->Data_Analysis qRT_PCR->Data_Analysis Pathway_Analysis 7. Pathway Enrichment Analysis Data_Analysis->Pathway_Analysis Validation 8. Functional Validation Pathway_Analysis->Validation

References

Troubleshooting & Optimization

Paxiphylline D solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the challenges associated with the aqueous solubility of Paxiphylline D. Given the limited specific data on this compound, this guide leverages information on the structurally related and well-studied indole (B1671886) alkaloid, Paxilline, to provide robust protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is an indole diterpenoid alkaloid. Like many complex natural products, it is hydrophobic, leading to poor solubility in water and aqueous buffers such as cell culture media. This can result in the compound precipitating out of solution during experiments, leading to inaccurate and irreproducible results.

Q2: At what stages of my experiment might I encounter precipitation with this compound?

Precipitation can occur at several points:

  • Initial Dilution: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is added to the aqueous experimental medium.[1]

  • During Incubation: Changes in temperature, pH, or interactions with media components over time can cause the compound to fall out of solution.[2]

  • After Freeze-Thaw Cycles: Repeated freezing and thawing of solutions containing this compound can promote precipitation.[2]

Q3: What is the primary mechanism of action for compounds in the Paxilline family?

Paxilline, a close structural analog of this compound, is a potent inhibitor of large-conductance Ca²⁺- and voltage-activated K⁺ (BK) channels.[3][4][5] It acts by binding preferentially to the closed state of the channel, stabilizing it and thereby reducing the probability of the channel opening.[6][7][8] This allosteric modulation is distinct from open-channel blockers.[6] The inhibition is inversely dependent on the channel's open probability; conditions that favor the open state, such as high intracellular calcium and membrane depolarization, reduce the inhibitory effect.[3][6][7]

Data Presentation: Solubility of Structurally Similar Paxilline

The following table summarizes the solubility of Paxilline in various solvents. This data can be used as a guideline for preparing this compound solutions.

SolventSolubility (mg/mL)Molar Equivalent (mM)*Notes
Dimethyl Sulfoxide (DMSO)~30 - 80~68.9 - 183.7Sonication may aid dissolution at higher concentrations.[9]
Ethanol~10~23.0
Dimethylformamide (DMF)~30~68.9
1:3 DMSO:PBS (pH 7.2)~0.25~0.57Prepared by diluting a DMSO stock solution.[9]

*Molar equivalents are calculated based on a molecular weight of 435.56 g/mol for Paxilline and can be used as an approximation for this compound.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution in DMSO, which can be stored and later diluted for working solutions.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 1 mL of DMSO to 4.36 mg of Paxilline, assuming a similar molecular weight to this compound).[10]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[9]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[11]

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

This protocol describes the proper technique for diluting the DMSO stock to prevent precipitation in your aqueous experimental buffer (e.g., cell culture medium).

Materials:

  • This compound-DMSO stock solution (from Protocol 1)

  • Desired aqueous buffer (e.g., cell culture medium)

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound-DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm your aqueous buffer to 37°C. Adding the compound to cold media can decrease its solubility.[1]

  • Dilution: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.[12] This gradual addition and mixing are crucial to prevent "solvent shock" and immediate precipitation.[12]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, ideally below 0.5%, as higher concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1]

  • Final Check: After dilution, visually inspect the solution for any signs of cloudiness or precipitate before adding it to your experiment.

Troubleshooting Guides

Issue: Immediate Precipitation Upon Addition to Aqueous Media

  • Potential Cause: Solvent Shock. This occurs when a concentrated DMSO stock is rapidly diluted into an aqueous solution, causing the hydrophobic compound to "crash out."[12]

    • Solution: Follow Protocol 2 carefully. Add the DMSO stock slowly and dropwise to pre-warmed media while gently mixing.[1][12]

  • Potential Cause: High Final Concentration. The intended final concentration of this compound exceeds its solubility limit in the aqueous medium.

    • Solution: Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific medium.[1]

Issue: Precipitation During Incubation

  • Potential Cause: Compound Instability. The compound may degrade or aggregate over time at 37°C.

    • Solution: Prepare fresh working solutions for each experiment.

  • Potential Cause: Interaction with Media Components. this compound may interact with proteins in serum or other media components, leading to precipitation.[2]

    • Solution: Consider reducing the serum concentration or transitioning to a serum-free medium if your experimental design allows.

Visualizations

G cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot thaw Thaw DMSO Stock add_dropwise Add Stock Dropwise to Media thaw->add_dropwise warm_media Pre-warm Aqueous Media (37°C) warm_media->add_dropwise mix Gently Vortex/Swirl add_dropwise->mix final_check Visually Inspect for Precipitate mix->final_check

Caption: Experimental workflow for preparing this compound solutions.

G cluster_membrane Cell Membrane K_out K+ (out) K_in K+ (in) BK_open BK Channel (Open State) K_in->BK_open BK_channel BK Channel (Closed State) BK_channel->BK_open Depolarization High Ca2+ inhibition Stabilizes Closed State (Inhibition) BK_open->K_out K+ Efflux BK_open->BK_channel Repolarization Low Ca2+ Pax This compound Pax->BK_channel Binds to closed channel

Caption: Inferred signaling pathway of this compound via BK channel inhibition.

References

Optimizing Paxilline Concentration for Cell Viability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The compound "Paxiphylline D" as specified in the query is not commonly found in scientific literature. This technical support center is based on the extensively researched and structurally similar compound Paxilline , an indole (B1671886) diterpene mycotoxin known as a potent blocker of large-conductance Ca2+-activated K+ (BK) channels. It is highly probable that "this compound" was a typographical error. All information herein pertains to Paxilline .

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Paxilline?

Paxilline's primary target is the large-conductance Ca2+- and voltage-activated potassium (BK) channel, which it potently blocks with a high affinity for the closed state of the channel.[1] This blockage can alter cellular excitability and ion homeostasis.

Q2: Is Paxilline expected to be cytotoxic?

The effect of Paxilline on cell viability is context-dependent and varies with cell type, concentration, and experimental conditions. It can induce cytotoxicity in some cancer cells, particularly at higher concentrations, while exhibiting protective effects in other contexts, such as against glutamate-induced neurotoxicity.[1]

Q3: What are the known off-target effects of Paxilline?

A significant off-target effect of Paxilline is the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is crucial for maintaining intracellular calcium homeostasis.[1] This inhibition typically occurs at higher concentrations than those needed for BK channel blockade and can lead to ER stress and apoptosis.[1]

Q4: I am observing unexpected cytotoxicity with Paxilline. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • High Concentrations: At concentrations exceeding those required for BK channel inhibition (typically >1 µM), off-target effects on SERCA pumps can induce cytotoxicity.[1]

  • Cell Type Sensitivity: The dependence of a cell line on BK channel function for survival varies. In some cells, inhibiting these channels can disrupt essential physiological processes, leading to cell death.

  • Experimental Artifacts: The compound itself might interfere with the reagents of your cell viability assay. For example, in an MTT assay, Paxilline could potentially reduce the MTT reagent directly, leading to inaccurate readings.

Q5: I am observing an unexpected increase in cell viability. Why might this be happening?

An increase in cell viability is less common but can occur under specific circumstances:

  • Protective Effects: In certain experimental models, such as glutamate-induced excitotoxicity in neuronal cells, Paxilline has demonstrated neuroprotective effects.[2]

  • Inhibition of Pro-apoptotic Pathways: By altering ion flow, Paxilline might inadvertently suppress signaling pathways that would otherwise lead to cell death under your specific experimental conditions.

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of Paxilline for its primary target, off-target, and its effects on cell viability in different cell lines.

EffectConcentration/IC50Cell Line / SystemReference
BK Channel Inhibition Ki: ~1.9 nMOocytes expressing the α-subunit of the maxi-K channel
IC50: ~10 nM (closed state)mSlo1 BK channels
IC50: up to 10 µM (open state)mSlo1 BK channels
SERCA Pump Inhibition IC50: 5 - 50 µMDifferent SERCA isoforms[1]
Neuroprotection 1 - 4 µMHT22 (mouse hippocampal cells) against glutamate-induced toxicity[1][2]
Sensitization to Apoptosis 30 µM (in combination with TRAIL)Glioma cell lines (U251MG, U87MG, U343, U251N)[3]
Reduction in Proliferation 10 µMHuman atrial fibroblasts[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a standard method to assess cell viability based on the metabolic activity of cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Cells of interest

  • Complete culture medium

  • Paxilline stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Paxilline Treatment: Prepare serial dilutions of Paxilline in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Paxilline. Include a vehicle control (medium with the same concentration of DMSO used for the highest Paxilline concentration). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well. Mix gently on a plate shaker to dissolve the formazan crystals completely.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 2: Trypan Blue Dye Exclusion Assay

This method distinguishes viable from non-viable cells based on the integrity of the cell membrane. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

Materials:

  • Cells of interest treated with Paxilline

  • Phosphate-buffered saline (PBS)

  • Trypan Blue solution (0.4% in PBS)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Harvesting: Following treatment with Paxilline, detach adherent cells using trypsin and resuspend them in complete medium. For suspension cells, directly collect the cell suspension.

  • Cell Staining: Mix a small, known volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubation: Allow the cell-dye mixture to incubate for 1-2 minutes at room temperature.

  • Cell Counting: Load the hemocytometer with the cell suspension.

  • Microscopy: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Troubleshooting Guides

Guide 1: Unexpected Decrease in Cell Viability

If you observe a greater-than-expected decrease in cell viability, consider the following troubleshooting steps:

  • Verify Paxilline Concentration: Double-check your stock solution concentration and dilution calculations. An error could lead to a higher final concentration than intended.

  • Investigate Off-Target Effects: If using concentrations at or above 5 µM, consider the possibility of SERCA pump inhibition leading to cytotoxicity.[1]

  • Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Unhealthy cells are more susceptible to chemical-induced stress.

  • Validate the Assay: Run a cell-free control to check if Paxilline directly interacts with your assay reagents. For an MTT assay, incubate Paxilline with MTT in cell-free media to see if it causes a color change.

Guide 2: Unexpected Increase or No Effect on Cell Viability

If Paxilline does not produce the expected cytotoxic effect or even increases viability, consider these points:

  • Sub-optimal Concentration: The concentration range you are testing may be too low to induce cytotoxicity in your specific cell line. Perform a broader dose-response study.

  • Protective Effects: In certain cell types and under specific stressors (like glutamate-induced toxicity), Paxilline can be protective.[2] Review the literature for context-specific effects.

  • Assay Interference: The compound may be interfering with the assay in a way that masks a cytotoxic effect or gives a false positive for viability. Consider using an alternative viability assay that measures a different cellular parameter (e.g., LDH release for cytotoxicity).

Visualizations

Paxilline_Mechanism_of_Action cluster_primary Primary Target cluster_off_target Off-Target (at higher conc.) Paxilline Paxilline BK_channel BK Channel (Closed State) Paxilline->BK_channel High Affinity SERCA SERCA Pump Paxilline->SERCA Lower Affinity Inhibition Inhibition BK_channel->Inhibition Altered_Excitability Altered Cellular Excitability Inhibition->Altered_Excitability Cell_Viability Effect on Cell Viability Altered_Excitability->Cell_Viability SERCA_Inhibition Inhibition SERCA->SERCA_Inhibition ER_Stress ER Stress & Increased Cytosolic Ca2+ SERCA_Inhibition->ER_Stress ER_Stress->Cell_Viability

Caption: Dual mechanism of Paxilline's effect on cell viability.

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with range of Paxilline concentrations (include vehicle control) A->B C 3. Incubate for desired duration (e.g., 24, 48, 72h) B->C D 4. Perform Cell Viability Assay (e.g., MTT, Trypan Blue) C->D E 5. Measure Signal (Absorbance/Cell Count) D->E F 6. Analyze Data: Normalize to control, calculate IC50 E->F

Caption: General workflow for assessing Paxilline's effect on cell viability.

Troubleshooting_Tree Start Unexpected Cell Viability Results Q1 Viability unexpectedly DECREASED? Start->Q1 A1 Check Conc. & Purity Q1->A1 Yes Q2 Viability unexpectedly INCREASED or NO CHANGE? Q1->Q2 No A2 Consider Off-Target SERCA Inhibition (if conc. > 1µM) A1->A2 A3 Validate Assay: Run cell-free control A2->A3 A4 Assess initial cell health A3->A4 B1 Concentration too low? Broaden dose range Q2->B1 Yes B2 Context-dependent protective effect? B1->B2 B3 Use alternative viability assay B2->B3

References

Paxiphylline D Technical Support Center: Troubleshooting Degradation and Ensuring Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information on the degradation and storage of Paxiphylline D. Below you will find frequently asked questions (FAQs), troubleshooting guides for common stability issues, and detailed experimental protocols to help ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.

Q2: How should I store this compound in solution?

If storage of this compound solutions is necessary, they should be prepared fresh on the day of the experiment.[1][2] If short-term storage is unavoidable, solutions can be stored at -20°C for up to one month in tightly sealed, light-protecting containers (e.g., amber vials).[1][2] Avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

While specific photostability data for this compound is limited, indole (B1671886) alkaloids as a class of compounds can be susceptible to photodegradation.[1] Therefore, it is strongly recommended to handle and store this compound with precautions to minimize light exposure.[1] Conduct experiments in a dimly lit room or under yellow light whenever possible, and protect samples from light during long incubation periods by using amber vials or covering them with aluminum foil.[1]

Q4: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is common practice to dissolve the compound in DMSO to create a stock solution, which is then further diluted in an aqueous buffer or cell culture medium. Be mindful of the final DMSO concentration in your working solution, as high concentrations can be toxic to cells.

Troubleshooting Guide: this compound Degradation

This guide will help you troubleshoot common issues related to this compound degradation that you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected experimental results. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure that solid this compound and stock solutions have been stored at -20°C and protected from light. 2. Check Solution Age: Use freshly prepared solutions whenever possible. If using a stored solution, ensure it is within the one-month stability window. 3. Perform a Stability Check: Prepare two samples of your working solution. Expose one to ambient lab light for the duration of a typical experiment, while keeping the other completely protected from light. Analyze both samples by HPLC to check for the appearance of degradation peaks and a decrease in the main this compound peak area in the light-exposed sample.[1]
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.1. Review Handling Procedures: Ensure all handling steps minimize exposure to light, high temperatures, and reactive chemicals. 2. Conduct Forced Degradation Studies (see Experimental Protocols): To identify potential degradation products, subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light). This will help in confirming if the unknown peaks are indeed degradation products. 3. Utilize HPLC-MS: Use mass spectrometry coupled with HPLC to obtain mass information on the unknown peaks, which can aid in their identification and structural elucidation.
Loss of biological activity. Degradation of the active compound.1. Confirm Compound Integrity: Before conducting biological assays, confirm the purity and integrity of your this compound sample using a validated analytical method like HPLC. 2. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for biological experiments to ensure maximum potency.

Predicted Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, based on the chemical liabilities of the indole diterpenoid scaffold, the following degradation mechanisms are plausible:

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[3][4]

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare this compound Solution (e.g., 1 mg/mL in appropriate solvent) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose to stress oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation Expose to stress thermal Thermal Degradation (e.g., 80°C) start->thermal Expose to stress photo Photolytic Degradation (ICH Q1B guidelines) start->photo Expose to stress analysis Analyze by Stability-Indicating HPLC-UV/MS Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation: - % Degradation - Peak Purity - Mass Balance analysis->evaluation

Caption: General workflow for forced degradation studies of this compound.

Methodologies:

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound.

    • Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C and collect samples at different intervals.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound.

    • Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, and collect samples at various time points.

  • Thermal Degradation:

    • Place solid this compound and a 1 mg/mL solution in a temperature-controlled oven at 80°C.

    • Collect samples at different time points.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of this compound to a light source that provides both UV and visible light, as specified by ICH guideline Q1B (not less than 1.2 million lux hours and 200 watt-hours per square meter).[1]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Protocol 2: Stability-Indicating HPLC-MS Method

A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products.

Decision Tree for Method Development:

Method_Development start Start Method Development initial_cond Select Initial Conditions: - Column (e.g., C18) - Mobile Phase (e.g., ACN/H₂O with formic acid) - Gradient Elution start->initial_cond inject_stressed Inject Stressed Samples initial_cond->inject_stressed check_res Adequate Resolution of Peaks? inject_stressed->check_res optimize Optimize Method: - Gradient Profile - Mobile Phase pH - Column Chemistry check_res->optimize No validate Validate Method (ICH Q2(R1)): - Specificity - Linearity - Accuracy - Precision - Robustness check_res->validate Yes optimize->inject_stressed final_method Final Stability-Indicating Method validate->final_method

Caption: Decision tree for developing a stability-indicating HPLC method.

Recommended Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, and gradually increase to elute all components.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV detection at an appropriate wavelength (determined by UV scan) and mass spectrometry (electrospray ionization in positive mode).

Data Analysis:

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure that the main this compound peak is not co-eluting with any degradation products.

  • Mass Balance: The sum of the assay value of the main peak and the areas of all degradation product peaks should be close to the initial assay value.

By following these guidelines, researchers can minimize the degradation of this compound and ensure the accuracy and reproducibility of their experimental results.

References

Paxiphylline D Electrophysiology Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Paxiphylline D in electrophysiology experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing inconsistent or a complete lack of BK channel block with this compound. What are the possible causes and how can I troubleshoot this?

A1: This is a common issue and often relates to the state-dependent mechanism of this compound, which preferentially binds to the closed state of the BK channel.[1][2] The open probability (Po) of the BK channel is a critical factor determining the apparent potency of this compound.[1][3][4]

Troubleshooting Steps:

  • Review Experimental Conditions: High BK channel open probability will significantly reduce the blocking effect of this compound.[1][3]

    • Membrane Potential: Depolarized membrane potentials increase the open probability of BK channels.

    • Intracellular Calcium ([Ca²⁺]ᵢ): High concentrations of intracellular calcium also increase the open probability of BK channels.[1]

  • Optimize Holding Potential: If your experimental design allows, maintain the membrane potential at a more negative value where the BK channels are predominantly in the closed state before and during the application of this compound.[1]

  • Control Intracellular Calcium: Carefully control the [Ca²⁺]ᵢ in your experiments. High calcium levels will increase the open probability and reduce the effectiveness of the block.[1]

  • Verify Drug Concentration and Application: Ensure that the final concentration of this compound is accurate and that the perfusion system is delivering the solution effectively to the cell or patch.

Logical Troubleshooting Workflow for Inconsistent Block

start Start: Inconsistent or No BK Channel Block check_po High BK Channel Open Probability (Po)? start->check_po review_vm Review Membrane Potential (Vm) check_po->review_vm Yes review_ca Review Intracellular Calcium ([Ca²⁺]ᵢ) check_po->review_ca Yes verify_drug Verify Drug Concentration and Application check_po->verify_drug No optimize_vm Optimize Holding Potential (More Negative) review_vm->optimize_vm control_ca Control [Ca²⁺]ᵢ (Lower Concentration) review_ca->control_ca optimize_vm->verify_drug control_ca->verify_drug check_stock Check Stock Solution (Preparation & Storage) verify_drug->check_stock Issue Suspected check_perfusion Check Perfusion System verify_drug->check_perfusion Issue Suspected success Successful Block verify_drug->success No Issue fail Issue Persists: Consult Further check_stock->fail check_perfusion->fail

Troubleshooting workflow for inconsistent this compound block.

Q2: I am having trouble with the solubility of this compound in my aqueous recording solution. What are the best practices for preparing and using this compound?

A2: this compound is a lipophilic molecule with limited solubility in aqueous solutions.[5] Proper preparation of stock and working solutions is crucial for obtaining reliable experimental results.

Solution Preparation Protocol:

  • Recommended Solvent: Use high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to prepare your stock solution.[5]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 20 mM in 100% DMSO.[5]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles. Stock solutions in DMSO are reported to be stable for at least one year at -20°C.[5]

  • Working Solutions: On the day of the experiment, dilute the stock solution to the final desired concentration in your physiological buffer. It is recommended to prepare fresh working solutions and use them within a few hours.[5]

  • Mixing: Due to its low aqueous solubility, ensure thorough mixing when preparing the final dilution.[5]

  • Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any potential effects of the solvent on the BK channels.[1] The final DMSO concentration should typically be kept below 0.1%.[1]

Q3: Why does the reported IC₅₀ of this compound for BK channels vary so widely in the literature?

A3: The half-maximal inhibitory concentration (IC₅₀) of this compound is highly dependent on the open probability (Po) of the BK channel, which is determined by the experimental conditions, specifically the membrane voltage and intracellular calcium concentration.[3][4][5] When the channels are predominantly closed (low Po), the IC₅₀ is in the low nanomolar range. Conversely, when the channels are mostly open (high Po), the IC₅₀ can increase to the micromolar range.[3][4][5]

Quantitative Data Summary

The following table summarizes the IC₅₀ values for Paxiphylline (Paxilline) under different experimental conditions that alter the BK channel open probability.

Experimental Condition (Equilibration)Intracellular Ca²⁺Holding Potential (mV)BK Channel Open Probability (Po)Paxiphylline IC₅₀Reference
Largely Closed Channels10 µM-70Low11.7 ± 1.9 nM[5]
Intermediate Po300 µM0Intermediate58.4 ± 2.9 nM[5]
Higher Po300 µM40High469.8 ± 94.9 nM[5]
Near Maximal Po300 µM70Very High5.37 ± 1.0 µM[5]

Experimental Protocols

Inside-Out Patch-Clamp Protocol for Assessing this compound Blockade of BK Channels

This protocol is a common method for studying the direct effects of intracellularly applied this compound on BK channels.[5]

Materials:

  • Cells expressing BK channels cultured on glass coverslips.

  • Intracellular (pipette) solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH adjusted to 7.2 with KOH).[5]

  • Extracellular (bath) solution with varying Ca²⁺ concentrations (e.g., 140 mM KCl, 10 mM HEPES, with Ca-EGTA buffer system to achieve desired free Ca²⁺, pH adjusted to 7.2 with KOH).[5]

  • This compound working solutions at various concentrations.

Procedure:

  • Pipette Fabrication: Pull and fire-polish borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.[5]

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal with the cell membrane.[5]

  • Inside-Out Configuration: Retract the pipette from the cell to excise a patch of membrane, exposing the intracellular face to the bath solution.[5]

  • Data Acquisition:

    • Hold the membrane potential at a desired voltage (e.g., -80 mV).[5]

    • Apply voltage steps or ramps to elicit BK channel currents.[5]

    • Record baseline BK channel activity in a control bath solution.[5]

  • This compound Application:

    • Perfuse the bath with the this compound working solution.

    • Allow sufficient time for the blocking effect to reach a steady state before recording.[5]

  • Data Analysis: To determine IC₅₀ values, apply a range of this compound concentrations and measure the steady-state block at each concentration.[5]

Signaling Pathway and Mechanism of Action

This compound Mechanism of Action on BK Channels

This compound acts as a state-dependent blocker of BK channels, with a much higher affinity for the closed conformation of the channel.[2][3] This interaction allosterically stabilizes the closed state, thereby reducing the probability of the channel opening in response to activating stimuli such as membrane depolarization and increased intracellular calcium.[2][5]

cluster_0 BK Channel Gating Closed Closed State Open Open State Closed->Open Activation (Depolarization, ↑[Ca²⁺]ᵢ) Blocked Blocked State (PaxD Bound to Closed State) Closed->Blocked Stabilization Open->Closed Deactivation PaxD This compound PaxD->Closed High Affinity Binding Blocked->Open Inhibition of Opening

This compound's preferential binding to the closed state of BK channels.

References

Paxiphylline D Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Paxiphylline D Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and control for potential off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a potent and widely used inhibitor of the large-conductance Ca²⁺- and voltage-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels.[1][2][3]

Q2: What are the known off-target effects of this compound?

A2: The most well-documented off-target effect of this compound is the inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[4][5][6][7] This inhibition is typically observed at micromolar concentrations, which is significantly higher than the nanomolar concentrations required for potent BK channel inhibition.[4][5][6]

Q3: I am observing unexpected changes in intracellular calcium signaling in my experiment. Could this be an off-target effect of this compound?

A3: Yes, this is a common issue that may be attributable to this compound's off-target inhibition of the SERCA pump.[6] Inhibition of SERCA leads to a decrease in calcium sequestration into the endoplasmic reticulum (ER), which can result in an elevation of cytosolic calcium levels and depletion of ER calcium stores.[6]

Q4: How can I differentiate between the on-target effects on BK channels and off-target effects on SERCA?

A4: A key strategy is to perform a dose-response analysis. On-target inhibition of BK channels by this compound occurs at low nanomolar concentrations, whereas off-target effects on SERCA are typically observed in the micromolar range.[4][6] Comparing your results with a known SERCA inhibitor, such as thapsigargin, can also help to dissect these effects.[6]

Q5: My results with this compound are inconsistent. What could be the reason?

A5: The inhibitory effect of this compound on BK channels is highly dependent on the conformational state of the channel.[4][8][9][10] It is a closed-channel blocker, meaning it binds with much higher affinity to the closed state of the BK channel.[4][8][9][10] Therefore, experimental conditions that influence the channel's open probability (e.g., membrane voltage, intracellular calcium concentration) will significantly impact the observed potency of this compound.[8][9][10]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected increase in cytosolic Ca²⁺ Inhibition of SERCA pumps.[6]1. Verify this compound Concentration: Ensure you are using the lowest effective concentration for BK channel inhibition in your specific system. Off-target SERCA inhibition is more likely at concentrations above 1 µM.[6]2. Use a Positive Control: Include a known SERCA inhibitor (e.g., thapsigargin) as a positive control in your experiments to compare the observed calcium phenotype.[6]3. Alternative BK Channel Blocker: Consider using a structurally different BK channel blocker with a different off-target profile, such as iberiotoxin (B31492) (a peptide toxin that is not membrane-permeable and thus will not affect intracellular targets).[6]
Inconsistent or weaker than expected BK channel inhibition High open probability of BK channels in your experimental conditions.1. Review Experimental Parameters: Analyze your experimental conditions (e.g., membrane potential, intracellular Ca²⁺ concentration) to determine if they favor a high open probability of BK channels.[8][10]2. Modulate Channel Gating: If possible, modify your experimental protocol to favor the closed state of the BK channel when applying this compound. For example, apply the inhibitor at a more negative membrane potential.
Unexplained phenotypic changes not consistent with BK channel blockade Potential off-target effects on other proteins (e.g., kinases, other ion channels, receptors).1. Conduct Off-Target Profiling: If your experimental observations cannot be explained by BK channel or SERCA inhibition, consider broader off-target screening. Several commercial services offer screening panels for kinases, ion channels, and receptors.[11][12][13][14][15][16][17][18][19][20][21][22][23]2. Use a Structurally Unrelated Analogue: If available, test a structurally unrelated compound with the same primary target to see if the unexplained phenotype persists.

Quantitative Data Summary

The inhibitory potency of this compound is highly dependent on the conformational state of the BK channel.

Target Parameter Value Notes
BK Channel (predominantly closed state) IC₅₀~10 nMInhibition is highly dependent on the channel's open probability.[4][8][9][10]
BK Channel (approaching maximal open probability) IC₅₀~10 µMDemonstrates the state-dependent nature of the block.[4][8][9]
Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) IC₅₀5 - 50 µMKnown off-target; can influence cellular calcium homeostasis.[4][5][6]

Experimental Protocols

Protocol for Confirming State-Dependent Inhibition of BK Channels

This protocol is designed to verify the state-dependent block of BK channels by this compound using patch-clamp electrophysiology.

  • Cell Preparation: Use a cell line expressing recombinant BK channels or primary cells with endogenous BK channel expression.

  • Patch-Clamp Configuration: Establish a whole-cell or inside-out patch-clamp configuration to allow for control of the membrane potential and intracellular solution.

  • Voltage Protocol to Assess Closed-State Block:

    • Hold the membrane potential at a negative voltage (e.g., -80 mV) where the BK channel open probability is low.

    • Apply this compound at a low nanomolar concentration (e.g., 10-100 nM).

    • Periodically apply depolarizing voltage steps to monitor the extent of channel inhibition over time.

  • Voltage Protocol to Assess Open-State Block:

    • Hold the membrane potential at a depolarized voltage (e.g., +60 mV) in the presence of a high intracellular Ca²⁺ concentration to maximize the BK channel open probability.

    • Apply this compound at a micromolar concentration (e.g., 1-10 µM).

    • Monitor the reduction in BK channel current.

  • Data Analysis: Compare the potency of this compound under conditions favoring the closed state versus the open state to confirm state-dependent inhibition.

General Workflow for Identifying Off-Target Effects

If you suspect novel off-target effects of this compound, the following workflow can be employed:

  • In Silico Prediction: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of this compound.

  • Broad Panel Screening: Submit this compound to commercial screening services for broad profiling against panels of kinases, G-protein coupled receptors (GPCRs), and other ion channels.

  • Biochemical Validation: For any "hits" identified in the screening panels, perform detailed biochemical assays (e.g., enzymatic assays, binding assays) to determine the potency (IC₅₀ or Kᵢ) of this compound on the potential off-target.

  • Cellular Validation: Confirm the off-target interaction in a cellular context using techniques such as thermal shift assays, cellular reporter assays, or by measuring downstream signaling events.

  • Structure-Activity Relationship (SAR) Studies: If available, test structurally related analogues of this compound to determine if the off-target activity is a common feature of the chemical scaffold.

Visualizations

cluster_0 This compound Interaction with BK Channels BK_closed BK Channel (Closed State) Inhibition Potent Inhibition (nM affinity) BK_closed->Inhibition BK_open BK Channel (Open State) Weak_Inhibition Weak Inhibition (µM affinity) BK_open->Weak_Inhibition PaxD This compound PaxD->BK_closed High Affinity Binding PaxD->BK_open Low Affinity Binding

Caption: State-dependent inhibition of BK channels by this compound.

cluster_1 Workflow for Off-Target Identification In_Silico In Silico Prediction Screening Broad Panel Screening (Kinases, GPCRs, Ion Channels) In_Silico->Screening Biochemical Biochemical Validation (IC50/Ki) Screening->Biochemical Cellular Cellular Validation Biochemical->Cellular SAR Structure-Activity Relationship Cellular->SAR cluster_2 This compound Off-Target Effect on Calcium Homeostasis PaxD_high This compound (µM concentrations) SERCA SERCA Pump PaxD_high->SERCA Inhibition ER_Ca ER Ca2+ Sequestration SERCA->ER_Ca Decreased Cytosolic_Ca Cytosolic Ca2+ Increase ER_Ca->Cytosolic_Ca Leads to

References

Technical Support Center: Synthesis of Paxiphylline D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Paxiphylline D. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving reaction yields.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Why is the yield of the core indole (B1671886) diterpene skeleton low?

Answer: Low yields in the formation of the indole diterpene core, particularly the stereoselective assembly of the hydrindane motif, are a common challenge.[1] Several factors can contribute to this:

  • Suboptimal Reaction Conditions: The cyclization reactions are often sensitive to temperature, pressure, and catalyst choice. Forcing conditions, such as prolonged exposure to strong acid at elevated temperatures, may be required but can also lead to decomposition of starting materials or products.[1]

  • Poor Stereocontrol: Achieving the desired stereochemistry, especially at C3, is a known difficulty in the synthesis of paspaline-type compounds.[1] This can lead to the formation of multiple diastereomers, complicating purification and reducing the yield of the target compound.

  • Side Reactions: Competing side reactions can significantly lower the yield of the desired product. Careful control of reaction parameters is crucial to minimize these unwanted pathways.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically screen different catalysts (e.g., Lewis acids, Brønsted acids), solvents, temperatures, and reaction times. Small-scale trial reactions are recommended to identify the optimal conditions.

  • Employ Stereoselective Methods: Consider using chiral auxiliaries or catalysts to improve stereocontrol during key bond-forming reactions.

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction progress and identify the formation of byproducts. This can help in adjusting reaction times to maximize the formation of the desired product and minimize decomposition.

Question 2: What are the best practices for the purification of this compound and its intermediates?

Answer: The purification of indole diterpenes can be challenging due to their complex structures and the potential for multiple isomers.

  • Chromatography: Column chromatography is a standard method for purification. A systematic approach to solvent system selection is crucial. Start with a non-polar solvent system and gradually increase polarity. Techniques such as flash chromatography and preparative HPLC can be employed for more difficult separations.

  • Recrystallization: If the compound is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • In-line Purification: For multi-step syntheses, in-line purification techniques can be beneficial. These methods, such as using scavenger resins or implementing continuous flow setups with integrated separation, can help remove impurities and unreacted reagents before proceeding to the next step, which can improve overall yield and purity.

Question 3: How can I confirm the structural integrity of the synthesized this compound?

Answer: Comprehensive structural characterization is essential to confirm the identity and purity of the final product.

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, connectivity, and stereochemistry.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

    • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including absolute stereochemistry.

Frequently Asked Questions (FAQs)

Q: What are the key precursors for the synthesis of this compound?

A: The synthesis of paspaline-type indole diterpenes, including this compound, typically involves the coupling of an indole precursor with a terpene-derived fragment. The stereoselective synthesis of the polycyclic terpene core is often the most challenging part of the synthesis.

Q: Are there any known side reactions to be aware of during the synthesis?

A: Yes, several side reactions can occur. During acid-catalyzed cyclizations, rearrangements and elimination reactions are possible. Epoxidation steps can sometimes lead to mixtures of diastereomers.[1] Careful control of reaction conditions is necessary to minimize these.

Q: What are typical overall yields for the synthesis of paspaline-type indole diterpenes?

Data on Reaction Yields

The following table summarizes reported yields for key transformations in the synthesis of paspaline-derived indole diterpenes, which may be analogous to steps in the synthesis of this compound.

Reaction StepReagents/ConditionsReported Yield (%)Reference Compound(s)
FG Ring ConstructionAchmatowicz rearrangement/bicycloketalization75Paspalicine, Paspalinine
CD Ring FormationCascade ring-closing metathesis of dienyne72Paspalicine, Paspalinine

Experimental Protocols

While a specific, detailed protocol for the total synthesis of this compound is not available in the provided results, the following represents a generalized workflow and key experimental considerations based on the synthesis of the closely related paspaline. Researchers should adapt and optimize these procedures for the specific synthesis of this compound.

General Workflow for Paspaline-Type Indole Diterpene Synthesis:

  • Synthesis of the Diterpene Core: This is typically the most complex part of the synthesis, involving multiple steps to construct the polycyclic skeleton with the correct stereochemistry. Key reactions may include Diels-Alder reactions, aldol (B89426) condensations, and stereoselective reductions.

  • Introduction of the Indole Moiety: The indole group is typically introduced late in the synthesis by coupling with the diterpene core. The Gassman indole synthesis is a method that has been employed for this purpose in the synthesis of paspaline.[1]

  • Final Functional Group Manipulations: This may involve oxidations, reductions, or protecting group manipulations to arrive at the final target molecule.

Key Experimental Considerations:

  • Anhydrous Conditions: Many of the reactions involved are sensitive to moisture. Therefore, the use of dry solvents and an inert atmosphere (e.g., argon or nitrogen) is critical.

  • Purification of Intermediates: It is often necessary to purify intermediates at each step to ensure the success of subsequent reactions.

  • Characterization: Thorough characterization of all intermediates is crucial to confirm their identity and purity before proceeding to the next step.

Visualizations

Below are diagrams illustrating the key pathways and workflows discussed.

This compound Synthetic Pathway A Indole Precursor C Coupling Reaction (e.g., Gassman Indole Synthesis) A->C B Terpene-derived Fragment B->C D Core Indole Diterpene Skeleton C->D Key Intermediate E Cyclization & Functional Group Manipulation D->E F This compound E->F

Caption: Generalized synthetic pathway to this compound.

Troubleshooting Low Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Systematically Optimize Reaction Conditions (Temp, Catalyst, Solvent) CheckPurity->OptimizeConditions Purity OK MonitorReaction Monitor Reaction Progress (TLC, LC-MS) OptimizeConditions->MonitorReaction SideReactions Identify Side Products MonitorReaction->SideReactions Byproducts Detected Purification Optimize Purification Strategy MonitorReaction->Purification Reaction Complete SideReactions->OptimizeConditions Adjust Conditions to Minimize Success Improved Yield Purification->Success

Caption: Workflow for troubleshooting low reaction yields.

References

Paxiphylline D inconsistent results in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Paxiphylline D. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during bioassays with this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing variable IC50 values for this compound in my experiments?

A1: The inhibitory potency of this compound is highly dependent on the experimental conditions, particularly those that influence the open probability (Po) of the BK channel. This compound is a state-dependent inhibitor, binding with much higher affinity to the closed state of the channel.[1][2][3] Therefore, variations in factors like membrane voltage and intracellular calcium concentration can significantly alter the apparent IC50.[3][4]

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a potent and reversible inhibitor of large-conductance Ca²⁺- and voltage-activated potassium (BK) channels.[1] It functions as an allosteric modulator that stabilizes the BK channel in its closed conformation, a mechanism known as "closed-channel block".[1][2] This means its inhibitory effect is inversely proportional to the channel's open probability.[1][3]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is a lipophilic molecule with limited aqueous solubility.[4] It is recommended to prepare a stock solution of 10 mM in dimethyl sulfoxide (B87167) (DMSO) and store it at -20°C.[1] On the day of the experiment, dilute the stock solution to the final desired concentration in the appropriate experimental buffer.

Q4: Are there any known off-target effects for this compound?

A4: While this compound is considered a relatively specific BK channel inhibitor, its selectivity is dose-dependent.[5] At higher concentrations, the potential for off-target effects increases. It is crucial to use the lowest effective concentration possible and to include appropriate controls in your experiments to validate the specificity of the observed effects.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of BK Channels
Potential Cause Troubleshooting Step
Variable Channel Open Probability (Po) Carefully control and monitor experimental parameters that affect Po, such as membrane potential and intracellular Ca²⁺ concentration. Ensure these conditions are consistent across all experiments.[3][4]
Incorrect Drug Concentration Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Due to its lipophilic nature, ensure thorough mixing of the final solution.
Solubility Issues Visually inspect the final solution for any precipitation. If solubility is a concern, consider the final DMSO concentration in your assay buffer.
Cell Health and Expression Levels Use healthy cells with consistent expression levels of BK channels. Monitor cell morphology and viability throughout the experiment.
Issue 2: Complete Lack of Inhibition
Potential Cause Troubleshooting Step
High Channel Open Probability (Po) If the experimental conditions strongly favor the open state of the BK channel (e.g., high intracellular Ca²⁺ and depolarized membrane potential), the inhibitory effect of this compound may be significantly reduced or absent.[3] Try altering the conditions to favor the closed state.
Degraded this compound Ensure the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Test a fresh stock of the compound.
Incorrect Experimental Setup Verify the functionality of your recording equipment and the composition of all solutions. Run a positive control with a known BK channel blocker to confirm the assay is working.

Experimental Protocols

Whole-Cell Patch-Clamp Protocol to Study this compound Effects

This protocol is designed to measure the effect of this compound on BK channels within the context of an entire cell.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.[5]

  • Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.[5]

  • This compound Stock Solution: 10 mM in DMSO.[1]

Procedure:

  • Cell Preparation: Culture cells expressing the BK channel of interest on glass coverslips suitable for electrophysiology.

  • Pipette Preparation: Fabricate borosilicate glass pipettes with a resistance of 1-2 MΩ.[5]

  • Seal Formation: Form a gigaohm seal with the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration. Allow the cell to dialyze with the internal solution for several minutes.[5]

  • Baseline Recording: Record baseline BK channel currents using a suitable voltage-clamp protocol (e.g., voltage steps from a holding potential of -80 mV to a range of positive potentials).

  • This compound Application: Perfuse the bath with the external solution containing the desired final concentration of this compound.

  • Data Acquisition: Record the changes in BK currents in the presence of this compound. Allow sufficient time for the blocking effect to reach a steady state.

  • Data Analysis: Measure the peak outward current at each voltage step before and after applying this compound. Construct dose-response curves to determine the IC50 value.[1]

Visualizations

This compound Mechanism of Action

Paxiphylline_Mechanism cluster_channel BK Channel States cluster_factors Modulating Factors Closed Closed State High Affinity for this compound Open Open State Low Affinity for this compound Closed->Open Activation Open->Closed Deactivation Depolarization Depolarization Depolarization->Open Ca_increase Increased Ca2+ Ca_increase->Open PaxD This compound PaxD->Closed Binds & Stabilizes

Caption: this compound's preferential binding to the closed state of the BK channel.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_PaxiphyllineD Start Inconsistent Bioassay Results Check_Po Are factors affecting Open Probability (Po) (Voltage, Ca2+) controlled? Start->Check_Po Control_Po Implement strict control of voltage and Ca2+ levels. Check_Po->Control_Po No Check_Conc Is the this compound concentration accurate? Check_Po->Check_Conc Yes Control_Po->Check_Conc Fresh_Dilutions Prepare fresh dilutions for each experiment. Check_Conc->Fresh_Dilutions No Check_Solubility Is the compound fully dissolved? Check_Conc->Check_Solubility Yes Fresh_Dilutions->Check_Solubility Solubility_Action Visually inspect for precipitates. Consider final DMSO concentration. Check_Solubility->Solubility_Action No Check_Cells Are the cells healthy and expressing the channel consistently? Check_Solubility->Check_Cells Yes Solubility_Action->Check_Cells Cell_Action Use healthy cells and monitor viability. Check_Cells->Cell_Action No Success Consistent Results Check_Cells->Success Yes Cell_Action->Success

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: Overcoming Resistance to Paxiphylline D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to Paxiphylline D in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cell line, which was previously sensitive to this compound, now shows reduced responsiveness. What are the potential causes?

Several factors can contribute to acquired resistance to this compound. The most common mechanisms include:

  • Upregulation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the inhibitory effects of this compound on its primary target. A common bypass pathway is the MAPK/ERK signaling cascade.

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein 1 (MRP1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in the drug target: Mutations or post-translational modifications in the target protein of this compound can prevent the drug from binding effectively.

  • Phenotypic changes: Cells may undergo processes like the epithelial-to-mesenchymal transition (EMT), which is associated with increased drug resistance and cell motility.

Q2: How can I confirm that my cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line against the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.

Q3: What are the first steps I should take to investigate the mechanism of resistance in my cell line?

A logical first step is to investigate the most common resistance mechanisms. We recommend the following initial experiments:

  • Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in the this compound target pathway and common bypass pathways (e.g., PI3K/Akt and MAPK/ERK pathways).

  • Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to assess the expression levels of genes associated with drug resistance, such as those encoding drug efflux pumps (ABCB1 for P-gp, ABCC1 for MRP1).

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in Treated Cell Lines

If you observe a significant increase in the IC50 value for this compound, this strongly suggests the development of resistance. The following table summarizes hypothetical IC50 values in a sensitive parental cell line versus a resistant subline.

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineTreatment HistoryIC50 (nM)Fold Resistance
Parent Cell LineNone (Pax-D Naive)501
Resistant SublineContinuous Pax-D (100 nM)85017

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Mechanisms cluster_3 Intervention Strategies start Increased IC50 Observed western_blot Perform Western Blot for Bypass Pathway Activation start->western_blot qpcr Perform qPCR for Drug Efflux Pump Expression start->qpcr bypass Bypass Pathway Upregulation (e.g., p-ERK increase) western_blot->bypass efflux Increased Drug Efflux (e.g., ABCB1 mRNA increase) qpcr->efflux combo_therapy Combination Therapy (e.g., with MEK inhibitor) bypass->combo_therapy efflux_inhibitor Co-administer with Efflux Pump Inhibitor efflux->efflux_inhibitor

Caption: Troubleshooting workflow for an increased this compound IC50.

Issue 2: Reactivation of Downstream Signaling Despite this compound Treatment

You may observe that while this compound initially inhibits its direct target, downstream cell survival signals reappear over time. This often points to the activation of a bypass pathway.

Signaling Pathway Overview:

This compound is a potent inhibitor of the PI3K/Akt pathway. However, resistant cells can compensate by activating the parallel MAPK/ERK pathway, which can also promote cell survival and proliferation.

G cluster_0 This compound Action and Resistance RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->RAS Bypass Activation AKT->Proliferation PaxD This compound PaxD->PI3K MEKi MEK Inhibitor MEKi->MEK

Caption: this compound targets PI3K, but resistance can arise via MAPK/ERK bypass.

Experimental Data:

The table below shows hypothetical protein expression data from a Western blot analysis comparing sensitive and resistant cells.

Table 2: Protein Expression Changes in Resistant Cells

ProteinParental Cells (Fold Change)Resistant Cells (Fold Change)Implication
p-Akt (S473)0.10.2Target remains somewhat inhibited
Total Akt1.01.1No significant change
p-ERK (T202/Y204)1.24.5Strong activation of bypass pathway
Total ERK1.01.3No significant change

Recommended Action:

Based on these findings, a combination therapy approach is recommended. Combining this compound with an inhibitor of the MAPK/ERK pathway (e.g., a MEK inhibitor) can often restore sensitivity.

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using MTT Assay

This protocol is for determining the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • Parental and resistant cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for assessing changes in protein expression and phosphorylation.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control like GAPDH.

Experimental Workflow Diagram:

G cluster_workflow General Experimental Workflow cluster_assays Downstream Assays start Culture Sensitive & Resistant Cells treat Treat with Pax-D (Dose-Response) start->treat harvest Harvest Cells for Lysate & RNA treat->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability western Western Blot harvest->western qpcr qPCR harvest->qpcr analyze Analyze Data & Identify Mechanism viability->analyze western->analyze qpcr->analyze

Caption: Workflow for investigating this compound resistance.

Paxiphylline D vehicle control selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the selection of a vehicle control for Paxiphylline D. Due to the limited availability of specific experimental data for this compound, this guide also offers a general framework for working with novel, poorly characterized compounds.

Frequently Asked Questions (FAQs)

Q1: Is this compound the same as Paxilline?

A1: No, this compound and Paxilline are distinct chemical compounds. This is a common point of confusion due to their similar names. Paxilline is a well-characterized mycotoxin and a potent BK channel blocker. This compound, on the other hand, is an alkaloid isolated from the plant Daphniphyllum paxianum.[1][][3] Their fundamental properties are different, as summarized below.

PropertyThis compoundPaxilline
CAS Number 1092555-02-6[]57186-25-1[3]
Molecular Formula C23H29NO4[]C27H33NO4[3]
Source Daphniphyllum paxianum (a plant)[1][]Penicillium paxilli (a fungus)[3]
Known Mechanism of Action Not well-characterized. Related compounds from the same plant have shown cytotoxic activity.[1]Potent and selective large-conductance Ca2+-activated potassium (BK) channel blocker.[3]

Q2: What is the recommended vehicle for dissolving this compound for in vitro experiments?

A general protocol for solubility testing would be:

  • Attempt to dissolve a small, known amount of this compound in DMSO to determine its solubility (e.g., in mg/mL).

  • For cell-based assays, the final concentration of DMSO in the culture medium should be kept as low as possible, typically ≤0.5%, to avoid solvent-induced cytotoxicity or off-target effects.

  • Always include a vehicle control group in your experiments, which consists of the final concentration of the chosen solvent (e.g., 0.5% DMSO) in the cell culture medium without the compound.

Q3: What are suitable vehicle controls for in vivo studies with this compound?

A3: The selection of an in vivo vehicle for a poorly soluble compound like this compound depends on the route of administration and the required dosage. Common strategies include:

  • Suspensions: For oral (PO) or intraperitoneal (IP) administration, a suspension can be created using aqueous vehicles containing suspending agents like methylcellulose (B11928114) or carboxymethylcellulose (CMC), often with a small amount of a surfactant such as Tween 80.[4]

  • Co-solvent systems: A mixture of solvents can be used to improve solubility. Common co-solvents for animal studies include DMSO, polyethylene (B3416737) glycol (PEG), and ethanol. However, the concentration of these organic solvents must be carefully controlled to minimize toxicity.[5][6] For instance, a common vehicle formulation for lipophilic drugs might be a mixture of DMSO, PEG 300, Tween 80, and saline.

  • Lipid-based formulations: For highly lipophilic compounds, oil-based vehicles (e.g., corn oil, sesame oil) or lipid emulsions can be considered for oral or parenteral administration.[5][7]

It is crucial to perform tolerability studies with the chosen vehicle in the animal model before initiating the main experiment.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound precipitates out of solution when added to aqueous buffer or cell culture medium. The compound has low aqueous solubility, and the final concentration exceeds its solubility limit.- Increase the concentration of the organic solvent (e.g., DMSO) in the final solution, but be mindful of its potential toxicity to the cells. - Prepare a more dilute stock solution. - Use a different vehicle system, such as a formulation with solubilizing agents like cyclodextrins.[7]
Inconsistent results between experiments. - The compound may not be fully dissolved in the stock solution. - The compound may be degrading in the vehicle or under experimental conditions.- Ensure the stock solution is clear and free of particulates. Sonication may aid in dissolution. - Prepare fresh working solutions for each experiment. - Assess the stability of the compound in the chosen vehicle over the duration of the experiment.
Observed effects in the vehicle control group. The vehicle itself is causing a biological response at the concentration used.- Reduce the final concentration of the vehicle (e.g., lower the percentage of DMSO). - Switch to a more inert vehicle, such as an aqueous suspension with a low concentration of surfactant.[4]

Experimental Protocols

As specific experimental protocols for this compound are not available, a general workflow for the initial characterization of a novel, poorly soluble compound is provided below.

experimental_workflow cluster_preparation Compound Preparation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing solubility Solubility Testing (e.g., in DMSO, Ethanol) stock Prepare Concentrated Stock Solution solubility->stock Select best solvent working Prepare Working Dilutions in Culture Medium stock->working formulation Develop Vehicle Formulation (e.g., Suspension, Co-solvent) stock->formulation cell_treatment Treat Cells working->cell_treatment vehicle_control Prepare Vehicle Control (Solvent only) vehicle_control->cell_treatment assay Perform Assay (e.g., Cytotoxicity, Target Engagement) cell_treatment->assay tolerability Vehicle Tolerability Study formulation->tolerability dosing Administer Compound to Animal Model tolerability->dosing Select non-toxic vehicle pk_pd Pharmacokinetic/ Pharmacodynamic Studies dosing->pk_pd

A general experimental workflow for a novel compound.

Potential Signaling Pathway for Investigation

Given that some alkaloids isolated from Daphniphyllum paxianum have demonstrated cytotoxic activity, a logical starting point for investigating the mechanism of action of this compound would be to explore common cell death pathways, such as apoptosis. The following diagram illustrates a simplified apoptotic signaling cascade that could be examined. Note: The involvement of this compound in this pathway is hypothetical and requires experimental validation.

apoptosis_pathway cluster_stimulus Potential Stimulus cluster_pathway Apoptotic Signaling Cascade pax_d This compound (Hypothetical) bax Bax/Bak Activation pax_d->bax ? mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

A hypothetical apoptotic pathway for investigation.

References

Technical Support Center: Doxofylline In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This document addresses Doxofylline. Initial inquiries regarding "Paxiphylline D" did not yield specific results, and it is presumed that this was a typographical error for Doxofylline, a related xanthine (B1682287) derivative.

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Doxofylline in in vivo experiments. It provides troubleshooting advice and frequently asked questions to help minimize potential toxicity and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Doxofylline?

Doxofylline is a methylxanthine derivative that primarily acts as a phosphodiesterase (PDE) inhibitor.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which promotes the relaxation of bronchial smooth muscle, resulting in bronchodilation.[2][3] Unlike theophylline (B1681296), Doxofylline has a significantly lower affinity for adenosine A1 and A2 receptors, which is believed to contribute to its improved safety profile, particularly regarding cardiovascular side effects.[1][2]

Q2: What are the key advantages of using Doxofylline over Theophylline in in vivo studies?

Doxofylline offers a better safety profile compared to theophylline.[4] Animal and human studies have shown that Doxofylline has similar efficacy to theophylline but with significantly fewer side effects.[4] This is largely attributed to its low affinity for adenosine receptors, which minimizes the risk of cardiac and central nervous system adverse effects.[1][2]

Q3: What are the known LD50 values for Doxofylline in common research animals?

The acute toxicity of Doxofylline has been determined in rodent models. The reported LD50 values are summarized in the table below.

SpeciesRoute of AdministrationLD50 Value
RatOral965 mg/kg
MouseOral841 mg/kg
RatIntraperitoneal426 mg/kg
MouseIntraperitoneal396 mg/kg
(Source: DrugBank Online)

Troubleshooting Guide

Problem 1: Observed Signs of Acute Toxicity in Experimental Animals

Question: I have administered Doxofylline to my mice/rats, and they are showing signs of distress. What are the typical signs of Doxofylline/xanthine derivative toxicity, and what should I do?

Answer:

Signs of Toxicity: While Doxofylline has a better safety profile than other xanthines, high doses can still lead to toxicity. Based on studies of theophylline and other xanthine derivatives in rodents, signs of toxicity to monitor for include:[5]

  • Behavioral Changes: Restlessness, irritability, agitation, and tremors.[6][7]

  • Physical Signs: Rapid respiration, squinting, and a hunched posture.[5] In severe cases, seizures may occur.[3][6]

  • Cardiovascular Effects: Tachycardia (increased heart rate) is a common sign.[3][8]

Immediate Actions:

  • Reduce or Discontinue Dosing: If you observe any of these signs, the first step is to cease administration of the compound.

  • Supportive Care: Provide supportive care to the animals, ensuring they have easy access to food and water. Monitor their body temperature.

  • Monitor Vital Signs: If possible, monitor the heart rate and respiratory rate of the affected animals.

  • Consult a Veterinarian: For severe reactions, consult with your institution's veterinary staff immediately.

Problem 2: Unexpected Variability in Experimental Results

Question: I am observing high variability in the responses of my animals to Doxofylline. What could be the cause, and how can I minimize this?

Answer:

High inter-subject variability in the pharmacokinetics of Doxofylline has been reported.[2][9] Several factors can contribute to this:

  • Dose and Administration:

    • Recommendation: Ensure precise and consistent dosing for all animals. For oral administration, be mindful of potential differences in absorption. For intraperitoneal (i.p.) or intravenous (i.v.) injections, ensure the formulation is homogenous and administered consistently.

  • Animal Health Status:

    • Recommendation: Use healthy animals of a consistent age and weight. Underlying health conditions can affect drug metabolism and response.

  • Drug Interactions:

    • Recommendation: Be aware of potential drug interactions. Doxofylline's clearance can be affected by other compounds.[3] Review all administered substances to rule out potential interactions.

Problem 3: Issues with Doxofylline Formulation for In Vivo Use

Question: I am having trouble dissolving Doxofylline for injection. What is a suitable vehicle, and are there any stability considerations?

Answer:

Vehicle Selection: Doxofylline can be prepared as an aqueous solution for injection.[10]

  • Recommendation: For research purposes, sterile water for injection or a buffered saline solution is often suitable. The pH of the solution can be adjusted to improve solubility and stability.[10] A pH between 4.5 and 6.5 has been cited for Doxofylline injections.[11]

Stability:

  • Recommendation: Prepare fresh solutions for each experiment to ensure potency and sterility. If a stock solution is prepared, it should be stored under appropriate conditions (e.g., refrigerated and protected from light) and for a limited time. Perform a small-scale stability test if the solution will be stored.

Experimental Protocols

Protocol 1: Assessment of Anti-Inflammatory Effects of Doxofylline in a Mouse Model of Lung Inflammation

This protocol is based on studies investigating the anti-inflammatory properties of Doxofylline.[2][9]

  • Animal Model: BALB/c mice are a commonly used strain for lung inflammation studies.

  • Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli can be administered intranasally (e.g., 10 μ g/mouse ) to induce lung inflammation.[9]

  • Doxofylline Administration:

    • Dose: Doxofylline can be administered intraperitoneally (i.p.) at doses of 0.1, 0.3, and 1 mg/kg.[9]

    • Dosing Schedule: A potential dosing schedule is to administer Doxofylline 24 hours and 1 hour before, and 6 hours after the LPS challenge.[9]

  • Outcome Measures (24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell infiltration (e.g., neutrophil count).

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA or other immunoassays.[9]

Protocol 2: Evaluation of Bronchodilator Effects of Doxofylline in Guinea Pigs

This protocol is a general representation of how the bronchodilator effects of xanthine derivatives can be assessed.

  • Animal Model: Guinea pigs are often used in models of bronchoconstriction.

  • Induction of Bronchoconstriction: Bronchoconstriction can be induced by an aerosol of a bronchoconstrictor agent like histamine (B1213489) or methacholine.

  • Doxofylline Administration: Doxofylline can be administered orally or intravenously at various doses prior to the bronchoconstrictor challenge.

  • Outcome Measures:

    • Airway Resistance: Measure changes in airway resistance using a whole-body plethysmograph.

    • Respiratory Rate: Monitor the respiratory rate of the animals. In beagles, Doxofylline was shown to decrease airway responsiveness without affecting heart rate or respiratory rate.[2]

Visualizations

Doxofylline_Signaling_Pathway cluster_cell Smooth Muscle Cell Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibition ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Doxofylline's primary mechanism of action.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice) Grouping Random Assignment to Treatment Groups (Vehicle, Doxofylline doses) Animal_Acclimatization->Grouping Doxofylline_Prep Doxofylline Formulation (e.g., in sterile saline) Dosing Doxofylline Administration (e.g., i.p. injection) Doxofylline_Prep->Dosing Grouping->Dosing Induction Induction of Condition (e.g., LPS-induced lung inflammation) Dosing->Induction Monitoring Monitoring for Signs of Toxicity Induction->Monitoring Data_Collection Data Collection (e.g., BAL fluid, tissue samples) Monitoring->Data_Collection Analysis Biochemical Analysis (e.g., Cell counts, ELISA) Data_Collection->Analysis Results Data Analysis and Interpretation Analysis->Results

Caption: A general experimental workflow for in vivo studies.

References

Technical Support Center: Refining Doxofylline Dosage for Optimal Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Doxofylline (B1670904) for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Doxofylline?

A1: Doxofylline is a methylxanthine derivative that primarily acts as a phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] This increase in cAMP promotes the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1][2][3] Unlike theophylline, Doxofylline exhibits significantly less affinity for adenosine receptors, which is believed to contribute to a better safety profile with fewer cardiac and central nervous system side effects.[4][5]

Q2: What are the known pharmacokinetic properties of Doxofylline?

A2: Following oral administration, Doxofylline is rapidly absorbed. In adult patients with chronic bronchitis receiving 400 mg orally twice daily for five days, the peak serum concentration was observed to be 15.21 ± 1.73 µg/mL, with a mean elimination half-life of 7.01 ± 0.80 hours.[6] It's important to note that there can be considerable inter-subject variability in pharmacokinetic parameters.[6][7]

Q3: Are there any known drug-drug interactions I should be aware of during my experiments?

A3: Doxofylline does not significantly interfere with cytochrome enzymes such as CYP1A2, CYP2E1, and CYP3A4.[5][7] This reduces the likelihood of significant interactions with other drugs metabolized by these pathways. However, it is always prudent to review all compounds used in your experimental system for potential interactions.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
  • Possible Cause: Inconsistent cell health or density.

  • Troubleshooting Steps:

    • Ensure a consistent cell seeding density across all wells and plates.

    • Regularly check cell cultures for signs of contamination (e.g., mycoplasma).

    • Use cells within a consistent passage number range for all experiments.

    • Verify that all reagents are properly mixed and at the correct temperature before application.

Issue 2: Lack of a Clear Dose-Response Curve
  • Possible Cause: Inappropriate concentration range or incubation time.

  • Troubleshooting Steps:

    • Concentration Range: Perform a wider range of serial dilutions. Consider starting with a broad range (e.g., nanomolar to millimolar) to identify the active concentration window.

    • Incubation Time: Optimize the incubation time. A time-course experiment can help determine the point of maximal effect.

    • Assay Sensitivity: Ensure your assay is sensitive enough to detect changes at the expected concentrations.

Issue 3: Unexpected Cell Toxicity at Low Concentrations
  • Possible Cause: Solvent toxicity or off-target effects.

  • Troubleshooting Steps:

    • Solvent Control: Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve the Doxofylline.

    • Purity of Compound: Verify the purity of your Doxofylline stock.

    • Cell Line Sensitivity: Different cell lines may have varying sensitivities. Consider testing on a different cell line to see if the effect is specific.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of Doxofylline from a study in patients with chronic bronchitis.

ParameterValueConditions
Administration Route Oral400 mg twice daily for 5 days
Peak Serum Concentration (Cmax) 15.21 ± 1.73 µg/mL-
Elimination Half-life (t½) 7.01 ± 0.80 h-
Administration Route Intravenous100 mg single dose over 10 min
Elimination Half-life (t½) 1.83 ± 0.37 h-

Data from Bologna et al., J Int Med Res, 1990.[6]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay for Bronchodilation
  • Cell Culture: Culture human bronchial smooth muscle cells (hBSMCs) in an appropriate growth medium until they reach 80-90% confluency.

  • Seeding: Seed the hBSMCs into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 24 hours to synchronize the cells.

  • Contraction: Induce contraction of the cells by adding a contractile agent (e.g., histamine (B1213489) or methacholine) at a predetermined optimal concentration.

  • Doxofylline Treatment: Immediately after inducing contraction, add Doxofylline at various concentrations (e.g., 0.1 µM to 100 µM) to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes).

  • Measurement of Relaxation: Measure the extent of cell relaxation using a suitable method, such as measuring changes in intracellular cAMP levels or using a cell impedance-based assay.

  • Data Analysis: Plot the measured response against the log of the Doxofylline concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Visualizations

Doxofylline_Signaling_Pathway Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylate Cyclase AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Doxofylline's primary signaling pathway.

Experimental_Workflow A 1. Culture & Seed Bronchial Smooth Muscle Cells B 2. Serum Starve Cells (24 hours) A->B C 3. Induce Contraction (e.g., Histamine) B->C D 4. Add Doxofylline (Dose Range) C->D E 5. Incubate (e.g., 30 minutes) D->E F 6. Measure Relaxation (e.g., cAMP levels) E->F G 7. Analyze Data (EC50 Determination) F->G

References

Technical Support Center: Enhancing the Bioavailability of Paxiphylline D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Paxiphylline D is a hypothetical compound. The following data, protocols, and troubleshooting guides are based on the properties and behavior of Doxofylline, a structurally related xanthine (B1682287) derivative with known bioavailability challenges. This information is intended to serve as a practical guide for researchers working with poorly soluble compounds of this class.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a crystalline solid.[1] Key properties are summarized in the table below. It is sparingly soluble in aqueous buffers, a characteristic that is a primary contributor to its variable oral bioavailability.[1]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound exhibits a range of solubilities in common organic solvents and is poorly soluble in water.[1][2][3][4] This solubility profile is critical for developing suitable formulation strategies. For maximal solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1] A summary of its solubility is presented in the Data Presentation section.

Q3: What are the primary mechanisms affecting the oral bioavailability of this compound?

A3: The oral bioavailability of this compound is primarily limited by its low aqueous solubility, which in turn affects its dissolution rate in the gastrointestinal tract. Like its analog Doxofylline, it is expected to undergo significant hepatic first-pass metabolism, which accounts for approximately 90% of its total clearance.[5][6]

Q4: What are the main metabolic pathways for this compound?

A4: The primary metabolic route for this compound is hepatic metabolism. The major metabolite is expected to be β-hydroxymethyltheophylline, which is pharmacologically inactive.[5][6][7] Unlike other xanthines like theophylline, this compound is not a significant substrate for CYP1A2, CYP2E1, and CYP3A4 enzymes, which results in fewer drug-drug interactions.[8][9]

Q5: Which bioavailability enhancement techniques are most promising for this compound?

A5: For a BCS Class II compound like this compound (high permeability, low solubility), techniques that increase the dissolution rate are most promising. These include physical modifications such as micronization and formulation-based approaches like solid dispersions.[10][11][12][13][14][15]

Troubleshooting Guides

Issue 1: Inconsistent Dissolution Profiles

  • Problem: Significant variability in in-vitro dissolution results between batches of this compound.

  • Potential Cause: Polymorphism or differences in particle size distribution. The manufacturing process may lead to different crystalline forms or particle sizes, which can significantly impact the dissolution rate.

  • Solution:

    • Characterize Solid State: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify the crystalline form of each batch.

    • Particle Size Analysis: Use laser diffraction to measure the particle size distribution.

    • Standardize Crystallization: Develop a standardized crystallization protocol to ensure consistent production of the desired polymorph and particle size.

Issue 2: Drug Precipitation in Aqueous Media

  • Problem: During dissolution testing or formulation, this compound initially dissolves in a co-solvent system but precipitates upon dilution with aqueous media.

  • Potential Cause: The drug concentration exceeds its saturation solubility in the final aqueous medium.

  • Solution:

    • Use Precipitation Inhibitors: Incorporate hydrophilic polymers such as HPMC, PVP, or Soluplus® into your formulation. These polymers can maintain a supersaturated state and inhibit drug crystallization.

    • Develop a Solid Dispersion: Formulating this compound as a solid dispersion can enhance its dissolution rate and prevent precipitation by dispersing the drug at a molecular level within a hydrophilic carrier.[10][13][14][16]

Issue 3: Low Oral Bioavailability in Animal Studies Despite High In-Vitro Dissolution

  • Problem: A formulation shows rapid dissolution in vitro, but in vivo studies in animal models still result in low and variable bioavailability.

  • Potential Cause:

    • First-Pass Metabolism: Despite good dissolution, the drug may be extensively metabolized in the liver before reaching systemic circulation.[5][6]

    • Efflux Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall.

  • Solution:

    • Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to confirm the extent of first-pass metabolism.

    • Permeability Studies: Use Caco-2 cell monolayers to assess the potential for P-gp mediated efflux.

    • Prodrug Approach: Consider designing a prodrug of this compound to mask the site of metabolism or improve its permeability characteristics.

Data Presentation

Table 1: Solubility of this compound (modeled after Doxofylline)

SolventSolubility (mg/mL)Temperature (°C)
WaterSparingly soluble[1]25
0.1 M HClSlightly soluble[2]25
Ethanol~0.5[1]25
DMSO~20[1]25
Dimethylformamide (DMF)~20[1]25
DMSO:PBS (pH 7.2) (1:1)~0.5[1]25
AcetonitrileHigh[4]25
AcetoneSoluble[2]25

Table 2: Hypothetical Bioavailability Enhancement of this compound Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Unformulated API (Suspension)350 ± 852.01800 ± 450100
Micronized API (Suspension)750 ± 1501.54200 ± 800233
Solid Dispersion (1:5 Drug:PVP K30)1500 ± 3001.09500 ± 1500528

Note: Data are illustrative and intended for comparative purposes.

Experimental Protocols

Protocol 1: Micronization of this compound using a Jet Mill

  • Objective: To reduce the particle size of this compound to improve its dissolution rate.[11][12][17]

  • Materials: this compound powder, Jet Mill (e.g., MC ONE®), Nitrogen gas.

  • Procedure:

    • Ensure the jet mill is clean and dry.

    • Set the grinding nozzle pressure and feed pressure according to the manufacturer's instructions for the desired particle size range (typically 1-10 µm).

    • Load the this compound powder into the feeder.

    • Start the nitrogen gas flow to the grinding nozzles and then start the feeder.

    • The micronized powder will be collected in the collection vessel.

    • After the process is complete, carefully collect the micronized powder.

  • Characterization:

    • Measure the particle size distribution of the micronized powder using laser diffraction.

    • Confirm the solid-state form using PXRD to ensure no polymorphic changes occurred during milling.

    • Perform dissolution testing on the micronized powder and compare it to the un-micronized starting material.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Objective: To enhance the solubility and dissolution of this compound by dispersing it in a hydrophilic polymer matrix.[14][15][16]

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (B129727), Rotary evaporator.

  • Procedure:

    • Prepare different ratios of this compound to PVP K30 (e.g., 1:1, 1:3, 1:5 w/w).

    • For a 1:5 ratio, dissolve 1 gram of this compound and 5 grams of PVP K30 in a sufficient volume of methanol in a round-bottom flask.

    • Mix until a clear solution is obtained.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a temperature of 40-50°C.

    • Continue evaporation until a dry solid film is formed on the inside of the flask.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the resulting solid dispersion into a fine powder using a mortar and pestle.

  • Characterization:

    • Analyze the solid dispersion using DSC and PXRD to confirm the amorphous nature of the drug.

    • Perform dissolution studies to compare the release profile of the solid dispersion with the pure drug and a physical mixture.

Protocol 3: Quantification of this compound by RP-HPLC

  • Objective: To accurately quantify this compound in bulk drug, formulations, or biological samples.[18][19][20][21]

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity or equivalent with UV detector.

    • Column: C18 column (e.g., Hypersil ODS, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Buffer (e.g., 0.02 M NaH2PO4, pH adjusted to 6.8) (15:85 v/v).[18]

    • Flow Rate: 1.0 mL/min.[18]

    • Detection Wavelength: 274 nm.[19]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.[18]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standards (e.g., 5-50 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Preparation: Dissolve a known quantity of the formulation in the mobile phase, sonicate to dissolve, and filter through a 0.45 µm syringe filter.

    • Analysis: Inject the standards and samples into the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Evaluation cluster_3 Phase 4: Optimization start This compound API solubility Solubility & Permeability (BCS Classification) start->solubility solid_state Solid-State Characterization (PXRD, DSC, TGA) start->solid_state strategy Select Enhancement Strategy solubility->strategy solid_state->strategy micronization Micronization strategy->micronization Particle Size Reduction solid_dispersion Solid Dispersion strategy->solid_dispersion Amorphization dissolution In-Vitro Dissolution Testing micronization->dissolution solid_dispersion->dissolution stability Physical & Chemical Stability dissolution->stability invivo In-Vivo Pharmacokinetic Study (Animal Model) stability->invivo optimization Lead Formulation Optimization invivo->optimization

Caption: Experimental workflow for selecting and evaluating a bioavailability enhancement strategy for this compound.

metabolic_pathway cluster_liver Hepatic Metabolism paxi This compound (Active) enzyme Oxidation paxi->enzyme ~90% Clearance metabolite β-hydroxymethyltheophylline (Inactive Metabolite) excretion Renal Excretion metabolite->excretion enzyme->metabolite

Caption: Simplified proposed metabolic pathway for this compound.

troubleshooting_logic start Problem: Low in-vivo Bioavailability q1 Is in-vitro dissolution rate low? start->q1 sol1 Solution: Enhance Dissolution Rate (Micronization, Solid Dispersion) q1->sol1 Yes q2 Is there evidence of high first-pass metabolism? q1->q2 No sol2 Solution: Consider Prodrug Approach or alternative delivery routes q2->sol2 Yes end Further Investigation Needed (e.g., Efflux Transporters) q2->end No

Caption: Logic diagram for troubleshooting low bioavailability of this compound.

References

Validation & Comparative

Comparative Analysis of Paxilline's Efficacy and Potency as a BK Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative guide between Paxiphylline D and Paxilline is not feasible at this time due to the lack of publicly available scientific data on the efficacy and potency of this compound as a BK channel modulator.

Scientific literature extensively characterizes Paxilline as a potent and state-dependent inhibitor of the large-conductance calcium- and voltage-activated potassium (BK) channels. In contrast, information regarding this compound is scarce, with current literature primarily focused on its isolation and cytotoxic effects on certain cancer cell lines, providing no data on its activity on BK channels.

This guide, therefore, provides a comprehensive overview of the efficacy and potency of Paxilline, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Paxilline: A Potent, State-Dependent BK Channel Inhibitor

Paxilline, a tremorogenic indole (B1671886) alkaloid mycotoxin, is a widely utilized pharmacological tool for studying the physiological roles of BK channels due to its high affinity and specificity. Its primary mechanism of action is the inhibition of BK channels through a preferential binding to the closed conformation of the channel, thereby stabilizing it in a non-conducting state. This state-dependent inhibition means its potency is inversely related to the channel's open probability.

Quantitative Data on Paxilline's Inhibitory Potency

The inhibitory potency of Paxilline is highly dependent on the experimental conditions that influence the open probability of the BK channel, such as membrane voltage and intracellular calcium concentration. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) can vary by orders of magnitude depending on the channel's conformational state.

ParameterTarget/ConditionValueReference(s)
IC50 BK Channels (low open probability / closed state)~10 nM[1]
IC50 BK Channels (high open probability / open state)~10 µM[1]
Ki BK Channel α-subunit1.9 nM[2]
Off-target IC50 Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA)5 - 50 µM[2][3]

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the efficacy and potency of Paxilline.

Inside-Out Patch-Clamp Electrophysiology for IC50 Determination

This protocol is designed to measure the concentration-dependent inhibition of BK channels by Paxilline under controlled conditions.

1. Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293) that stably or transiently expresses the desired BK channel subunits (e.g., the α-subunit, mSlo1).

  • Grow cells on glass coverslips suitable for microscopy and electrophysiology.

2. Electrophysiological Recording:

  • Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal (pipette) solution should contain a potassium-based solution (e.g., in mM: 140 KCl, 10 HEPES, 1 EGTA, pH 7.2).

  • The external (bath) solution should also be potassium-based, with varying concentrations of free Ca2+ to control the BK channel's open probability.

  • Form a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.

  • Excise the patch of membrane to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

3. Data Acquisition:

  • Hold the membrane potential at a negative potential (e.g., -80 mV) where the channels are predominantly closed.

  • Apply depolarizing voltage steps (e.g., to +60 mV) to elicit BK channel currents.

  • Record baseline BK channel activity in a control bath solution (without Paxilline).

  • Perfuse the bath with solutions containing a range of Paxilline concentrations.

  • Allow sufficient time for the blocking effect to reach a steady state at each concentration before recording.

4. Data Analysis:

  • Measure the steady-state current amplitude at each Paxilline concentration.

  • Normalize the current amplitudes to the baseline (control) current.

  • Plot the normalized current as a function of the Paxilline concentration.

  • Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Mechanisms and Workflows

Signaling Pathway of BK Channel Inhibition by Paxilline

The following diagram illustrates the mechanism by which Paxilline inhibits BK channels, leading to changes in cellular excitability.

Paxilline_Mechanism cluster_membrane Cell Membrane BK_channel_closed BK Channel (Closed) BK_channel_open BK Channel (Open) BK_channel_closed->BK_channel_open Activation (Depolarization, Ca²⁺) Increased_Excitability Increased Neuronal Excitability BK_channel_closed->Increased_Excitability Reduced K⁺ efflux, prolonged depolarization BK_channel_open->BK_channel_closed Deactivation Paxilline Paxilline Paxilline->BK_channel_closed Binds preferentially, stablizes closed state Experimental_Workflow A Cell Culture (BK Channel Expressing Cells) C Form Giga-Seal and Excise to Inside-Out Patch A->C B Prepare Patch-Clamp Rig (Pipettes, Solutions) B->C D Record Baseline BK Channel Currents (Control) C->D E Perfuse with Increasing Concentrations of Paxilline D->E F Record Steady-State Current at Each Concentration E->F G Data Analysis: Normalize and Fit Dose-Response Curve F->G H Determine IC50 Value G->H

References

A Comparative Analysis of the Neuroprotective Effects of Paxiphylline D and Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Compounds with Supporting Experimental Data

The quest for effective neuroprotective agents is a cornerstone of neuroscience research, with significant implications for the treatment of stroke, neurodegenerative diseases, and traumatic brain injuries. This guide provides a comparative analysis of the neuroprotective effects of Paxiphylline D, a potent BK channel blocker, against other compounds with established neuroprotective properties. This comparison is based on available experimental data from in vitro and in vivo studies, with a focus on quantitative measures of efficacy and detailed experimental methodologies.

Executive Summary

This compound, an indole (B1671886) alkaloid mycotoxin, has demonstrated significant neuroprotective effects, particularly against glutamate-induced excitotoxicity. Interestingly, evidence suggests that this protective action may be independent of its well-characterized role as a large-conductance Ca2+-activated potassium (BK) channel inhibitor. This guide will delve into the experimental data supporting the neuroprotective profile of this compound and compare it with other BK channel modulators, NMDA receptor antagonists, and antioxidants.

Quantitative Comparison of Neuroprotective Compounds

The following table summarizes the quantitative data on the neuroprotective effects of this compound and other selected compounds from in vitro studies. The data is primarily focused on models of glutamate-induced excitotoxicity in the HT22 hippocampal neuronal cell line, a widely used model for studying this form of cell death.

CompoundClassIn Vitro ModelEndpointEffective ConcentrationKey Findings
This compound BK Channel BlockerGlutamate-induced cytotoxicity in HT22 cellsCell Viability1-4 µMDose-dependent protection against glutamate-induced cell death.[1]
Iberiotoxin BK Channel BlockerGlutamate-induced cytotoxicity in HT22 cellsCell ViabilityNot specifiedNot cytoprotective in this model.
Charybdotoxin BK Channel BlockerGlutamate-induced cytotoxicity in HT22 cellsCell ViabilityNot specifiedNot cytoprotective in this model.
MK-801 NMDA Receptor AntagonistGlutamate-induced cytotoxicity in differentiated HT22 cellsCell Viability20 µMReduced glutamate (B1630785) toxicity by 27.46%.[2]
Memantine NMDA Receptor AntagonistGlutamate-induced cytotoxicity in differentiated HT22 cellsCell Viability12 µMReduced glutamate toxicity by 37.73%.[2]
Edaravone AntioxidantOxidative stress in HT22 cellsCell ViabilityDose-dependentSignificantly reduced oxidative cell death.[3]
Riluzole Glutamate Modulator/AntioxidantH2O2-induced cytotoxicity in SH-SY5Y cellsCell Viability1-10 µMPrevented H2O2-induced cell death.[4]
Vitamin E AntioxidantGlutamate-induced cytotoxicity in N18-RE-105 cellsCell Viability10-100 µMMarked protection against glutamate cytotoxicity.[1]

Detailed Experimental Protocols

A clear understanding of the methodologies used to generate the comparative data is crucial for its interpretation. The following table outlines the key experimental protocols employed in the cited studies.

ExperimentObjectiveCell Line/Animal ModelKey Methodological Steps
Cell Viability Assay (MTT Assay) To assess the metabolic activity of cells as an indicator of cell viability.HT22, SH-SY5Y, N18-RE-1051. Seed cells in 96-well plates. 2. Treat with the compound of interest and/or the neurotoxic agent (e.g., glutamate, H2O2). 3. Incubate for a specified period. 4. Add MTT reagent, which is converted to formazan (B1609692) by viable cells. 5. Solubilize formazan crystals and measure absorbance at a specific wavelength.
Lactate Dehydrogenase (LDH) Assay To quantify plasma membrane damage by measuring the release of LDH from damaged cells.Differentiated HT22 cells1. Culture cells and treat with compounds. 2. Collect the culture medium. 3. Measure LDH activity in the medium using a colorimetric assay.
Apoptosis Assay (Caspase-3 Activity) To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.Glioma cell lines1. Lyse treated cells to release cellular contents. 2. Incubate cell lysates with a fluorogenic caspase-3 substrate. 3. Measure the fluorescence generated by the cleavage of the substrate.
Apoptosis Assay (Annexin V Staining) To detect the externalization of phosphatidylserine, an early marker of apoptosis.Various cell lines1. Stain treated cells with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). 2. Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic.
In Vivo Model of Cognitive Impairment To evaluate the effect of a compound on cognitive function in a live animal model.Thalidomide-induced cognitive impairment in C57BL/6 mice1. Induce cognitive impairment in mice. 2. Administer the test compound (e.g., this compound, 3 µg/kg, i.p.). 3. Assess cognitive function using behavioral tests (e.g., Morris water maze, passive avoidance test).

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes and experimental procedures involved in assessing neuroprotection, the following diagrams are provided in the DOT language for Graphviz.

G cluster_excitotoxicity Glutamate-Induced Excitotoxicity Pathway cluster_intervention Points of Intervention for Neuroprotection Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx ROS_Production ROS Production Ca_Influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis ROS_Production->Apoptosis Mitochondrial_Dysfunction->Apoptosis Paxiphylline_D This compound Paxiphylline_D->Apoptosis Inhibits (BK-independent) BK_Channel BK Channel Paxiphylline_D->BK_Channel Inhibits NMDA_Antagonists NMDA Antagonists (e.g., MK-801, Memantine) NMDA_Antagonists->NMDA_Receptor Block Antioxidants Antioxidants (e.g., Edaravone, Vitamin E) Antioxidants->ROS_Production Scavenge

Caption: Signaling pathways in excitotoxicity and neuroprotection.

G cluster_workflow Experimental Workflow for In Vitro Neuroprotection Assay Cell_Culture Neuronal Cell Culture (e.g., HT22 cells) Compound_Treatment Treatment with Neuroprotective Compound Cell_Culture->Compound_Treatment Induce_Toxicity Induction of Neurotoxicity (e.g., Glutamate) Compound_Treatment->Induce_Toxicity Incubation Incubation Induce_Toxicity->Incubation Viability_Assay Cell Viability/Apoptosis Assay (e.g., MTT, LDH, Caspase) Incubation->Viability_Assay Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis

Caption: A typical workflow for in vitro neuroprotection assays.

Discussion and Future Directions

The available data suggests that this compound holds promise as a neuroprotective agent, with a mechanism that may extend beyond its interaction with BK channels. Its efficacy in a glutamate-induced excitotoxicity model, where other BK channel blockers have failed, points towards a unique mode of action that warrants further investigation.

For drug development professionals, the BK channel-independent neuroprotective effect of this compound is a particularly intriguing finding. This suggests that the molecule may have multiple cellular targets or modulate downstream signaling pathways involved in neuronal survival. Future research should focus on elucidating this novel mechanism, which could open new avenues for the development of neuroprotective therapies.

Direct, head-to-head comparative studies of this compound with other leading neuroprotective candidates in a range of in vitro and in vivo models of neuronal injury are essential. Such studies would provide a more definitive assessment of its relative potency and therapeutic potential. Furthermore, exploring the structure-activity relationship of this compound analogues could lead to the development of even more potent and specific neuroprotective compounds.

References

Paxiphylline D positive and negative controls for experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Positive and Negative Controls for Paxiphylline D in Experimental Research

For researchers and drug development professionals investigating the role of large-conductance Ca2+- and voltage-activated potassium (BK) channels, the use of precise pharmacological tools is paramount. This compound, a potent and specific BK channel blocker, is a widely utilized compound in such studies.[1][2][3] This guide provides a comprehensive comparison of this compound with recommended positive and negative controls, complete with experimental data and detailed protocols to ensure the accuracy and reliability of your findings.

Mechanism of Action of this compound

This compound is an indole (B1671886) alkaloid mycotoxin that selectively inhibits BK channels.[4][5] Its mechanism involves binding with high affinity to the closed conformation of the channel, which stabilizes it in a non-conducting state.[1][6][7] This mode of action makes its inhibitory potency inversely dependent on the channel's open probability; as factors like membrane depolarization or increased intracellular Ca2+ raise the open probability, the inhibitory effect of this compound diminishes.[1][6][7]

Positive and Negative Controls

To validate experimental results, it is crucial to use appropriate controls. A positive control should mimic the expected effect, while a negative control should not produce the effect, helping to rule out off-target or non-specific actions.

  • Positive Control: Iberiotoxin (IbTX) is a peptide toxin isolated from scorpion venom and serves as an excellent positive control.[8] Like this compound, it is a highly potent and selective blocker of BK channels.[8][9][10] However, its peptide nature and different binding site on the external face of the channel provide a valuable comparative tool.[8][11]

  • Functional Negative Control: Doxofylline is a xanthine (B1682287) derivative used as a bronchodilator.[12] Unlike this compound, it does not act on BK channels. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[13][14] While not structurally related to this compound, Doxofylline is a suitable functional negative control in cellular or tissue-based assays to ensure that the observed physiological effects are specifically due to BK channel modulation and not other signaling pathways like the PDE pathway.

Comparative Data of this compound and Controls

The following table summarizes the key characteristics of this compound and the suggested positive and negative controls.

FeatureThis compoundIberiotoxin (Positive Control)Doxofylline (Functional Negative Control)
Compound Type Indole alkaloid mycotoxinPeptide toxinXanthine derivative
Primary Target Large-conductance Ca2+-activated K+ (BK) channels[1]Large-conductance Ca2+-activated K+ (BK) channels[8][10]Phosphodiesterase (PDE) enzymes[12][13]
Mechanism of Action Binds to and stabilizes the closed conformation of the BK channel.[1][6][7]Binds to the outer vestibule of the BK channel, occluding the pore.[8][11]Inhibits PDE, leading to increased cAMP and smooth muscle relaxation.[13]
Potency Ki = ~2 nM[5]Kd = ~1 nM[8][15]Lacks significant affinity for adenosine (B11128) receptors; acts on PDE.[12][14]
Selectivity Highly selective for BK channels.[2] Also inhibits SERCA at higher concentrations (IC50 = 5-50 µM).[5][16]Highly selective for BK channels.[8][10]Acts on PDE enzymes; does not significantly affect BK channels.[12]
Solubility Soluble in DMSO.Soluble in aqueous solutions.Soluble in water.

Experimental Protocols

Electrophysiological Recording of BK Channels using Patch-Clamp

This protocol details the use of the inside-out patch-clamp technique to measure the effect of this compound and its controls on BK channel activity.

1. Cell Preparation:

  • Culture cells expressing BK channels on glass coverslips.
  • On the day of the experiment, transfer a coverslip to a recording chamber on the stage of an inverted microscope.

2. Solutions and Reagents:

  • Pipette (Intracellular) Solution: Prepare a solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with KOH.
  • Bath (Extracellular) Solution: Prepare a solution containing (in mM): 140 KCl, 10 HEPES, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 10 µM). Adjust to pH 7.2 with KOH.
  • Stock Solutions: Prepare 10 mM stock solutions of this compound in high-quality, anhydrous DMSO. Prepare 1 mM stock solutions of Iberiotoxin in a suitable aqueous buffer. Prepare Doxofylline stock solutions in water. Store all stock solutions at -20°C.
  • Working Solutions: On the day of the experiment, dilute the stock solutions to the final desired concentrations in the bath solution.

3. Recording Procedure:

  • Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
  • Establish the whole-cell configuration and then retract the pipette to excise a patch of membrane, creating the inside-out configuration.
  • Hold the membrane potential at a negative potential (e.g., -80 mV) where the BK channel open probability is low.[2]
  • Apply voltage steps or ramps to activate the BK channels and record baseline currents in the control bath solution.
  • Perfuse the patch with the bath solution containing the test compound (this compound, Iberiotoxin, or Doxofylline) at the desired concentration.
  • Allow sufficient time for the drug effect to reach a steady state before recording.
  • To determine IC50 values, apply a range of concentrations and measure the steady-state block at each concentration.
  • Wash out the compound by perfusing with the control bath solution to check for reversibility of the effect.

4. Data Analysis:

  • Measure the amplitude of the BK currents before, during, and after the application of the compounds.
  • Calculate the percentage of inhibition for each concentration.
  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Visualizations

G cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular BK_channel BK Channel (Closed) BK_channel_open BK Channel (Open) BK_channel->BK_channel_open Gating Blocked_efflux Blocked K⁺ Efflux BK_channel->Blocked_efflux K_efflux K⁺ Efflux (Hyperpolarization) BK_channel_open->K_efflux BK_channel_open->Blocked_efflux Ca_in Ca²⁺ Ca_in->BK_channel_open Activates Depolarization Membrane Depolarization Depolarization->BK_channel_open Activates IbTX Iberiotoxin IbTX->BK_channel_open Blocks pore PaxD This compound PaxD->BK_channel Binds to & stabilizes closed state

Caption: Signaling pathway of BK channel modulation.

G cluster_workflow Experimental Workflow cluster_compounds Compound Application prep 1. Cell Preparation (BK channel expressing cells) patch 2. Patch-Clamp Setup (Inside-out configuration) prep->patch baseline 3. Record Baseline Activity (Control Solution) patch->baseline pax This compound baseline->pax ibtx Iberiotoxin (Positive Control) doxo Doxofylline (Negative Control) record 5. Record Post-Application Activity pax->record ibtx->record doxo->record washout 6. Washout record->washout analysis 7. Data Analysis (Calculate % inhibition, IC₅₀) washout->analysis

Caption: Workflow for testing BK channel modulators.

References

A Comparative Guide to Paxiphylline D and a Selection of its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, this guide offers an objective comparison of Paxiphylline D's performance against other compounds, supported by experimental data.

This compound is a potent and selective inhibitor of the large-conductance calcium-activated potassium (BK) channels, which play a crucial role in regulating cellular excitability. Understanding its characteristics in comparison to other BK channel modulators is vital for designing and interpreting experiments in neuroscience, cardiovascular research, and other related fields.

Quantitative Comparison of BK Channel Modulators

The following table summarizes the potency of this compound and a selection of alternative BK channel modulators. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values indicate the concentration of the compound required to achieve 50% of its maximal effect.

CompoundType of ModulationTargetIC50 / EC50Organism/Cell LineReference
This compound InhibitorBK Channel~10 nM - 10 µMVaries with channel state[1][2][3]
IberiotoxinInhibitorBK Channel (KCa1.1)~250 pM - 2 nMBovine aortic smooth muscle[4][5]
CharybdotoxinInhibitorBK & Kv Channels~3 nM - 15 nMRat brain synaptosomes[6][7]
MartentoxinInhibitorNeuronal BK Channel~80 nMAdrenal medulla chromaffin cells[8]
NS1619ActivatorBK Channel~10 - 30 µM (EC50)Various smooth muscles[9]

Experimental Protocols

Electrophysiological Recording of BK Channel Inhibition by this compound (Whole-Cell Patch-Clamp)

This protocol details the methodology for assessing the inhibitory effect of this compound on BK channels using the whole-cell patch-clamp technique.[10][11]

1. Cell Preparation:

  • Culture cells expressing BK channels (e.g., HEK293 cells transfected with the BK channel α-subunit or primary neurons) on glass coverslips.

  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.[11]

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.[11]

  • This compound Stock Solution: Prepare a 10 mM stock solution in high-quality DMSO. Store in aliquots at -20°C.[10]

  • This compound Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the external solution. Ensure thorough mixing.

3. Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration. This allows for electrical access to the entire cell membrane.

  • Switch the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -70 mV.

  • Record baseline BK channel currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments).

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Allow sufficient time for the drug to equilibrate and for the block to reach a steady state. The onset of the block can be slow, ranging from seconds to minutes.[10]

  • Record BK channel currents in the presence of this compound using the same voltage-step protocol.

  • To determine the IC50 value, repeat the recordings with a range of this compound concentrations.

Visualizing Key Pathways and Workflows

To further elucidate the processes involved in studying this compound, the following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of its parent compound, paxilline, the signaling pathway of BK channel inhibition, and a typical experimental workflow.

G cluster_0 Biosynthesis of Paxilline Geranylgeranyl Pyrophosphate Geranylgeranyl Pyrophosphate Paspaline Paspaline Geranylgeranyl Pyrophosphate->Paspaline Multiple Steps Indole-3-glycerol Phosphate Indole-3-glycerol Phosphate Indole-3-glycerol Phosphate->Paspaline 13-Desoxypaxilline 13-Desoxypaxilline Paspaline->13-Desoxypaxilline PaxP (CYP450) Paxilline Paxilline 13-Desoxypaxilline->Paxilline PaxQ (CYP450)

Biosynthetic pathway of paxilline.

G cluster_0 BK Channel Signaling Pathway Membrane Depolarization Membrane Depolarization BK Channel (Open State) BK Channel (Open State) Membrane Depolarization->BK Channel (Open State) Increased Intracellular Ca2+ Increased Intracellular Ca2+ Increased Intracellular Ca2+->BK Channel (Open State) K+ Efflux K+ Efflux BK Channel (Open State)->K+ Efflux BK Channel (Closed State) BK Channel (Closed State) BK Channel (Open State)->BK Channel (Closed State) Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization This compound This compound This compound->BK Channel (Closed State) Binds to and stabilizes

BK channel inhibition by this compound.

G cluster_0 Experimental Workflow: Patch-Clamp Analysis Cell Preparation Cell Preparation Giga-seal Formation Giga-seal Formation Cell Preparation->Giga-seal Formation Pipette Preparation Pipette Preparation Pipette Preparation->Giga-seal Formation Whole-Cell Configuration Whole-Cell Configuration Giga-seal Formation->Whole-Cell Configuration Baseline Recording Baseline Recording Whole-Cell Configuration->Baseline Recording Drug Application Drug Application Baseline Recording->Drug Application Recording with Drug Recording with Drug Drug Application->Recording with Drug Data Analysis Data Analysis Recording with Drug->Data Analysis

A typical experimental workflow for patch-clamp analysis.

References

Statistical Analysis of Paxiphylline D: A Comparative Guide to a Potent BK Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide is titled for Paxiphylline D, extensive literature searches did not yield specific quantitative experimental data for this particular compound. However, due to its close structural and functional relationship to the well-researched indole (B1671886) diterpene mycotoxin, Paxilline (B40905) , this guide provides a comprehensive comparative analysis of Paxilline as a representative potent blocker of large-conductance Ca2+-activated K+ (BK) channels. The experimental data, protocols, and analyses presented herein for Paxilline are intended to serve as a valuable reference for researchers interested in this compound and other related compounds.

Comparative Analysis of BK Channel Blockers

Paxilline is a highly potent and selective blocker of BK channels, which are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1] Its mechanism of action involves a state-dependent blockade, showing a strong preference for the closed conformation of the BK channel.[2][3] This guide compares the inhibitory potency of Paxilline with other known BK channel modulators.

CompoundClassTargetIC50 (nM)Notes
Paxilline Indole Diterpene MycotoxinBK Channel (α-subunit)~1.9 - 10Potency is highly dependent on the channel's open probability. Less effective at high intracellular Ca2+ concentrations.[4]
Iberiotoxin Scorpion Toxin (Peptide)BK Channel~0.1 - 25A highly potent and selective peptide blocker.
Charybdotoxin Scorpion Toxin (Peptide)BK, Kv1.2, Kv1.3 Channels~1 - 10Potent BK channel blocker but also inhibits some voltage-gated potassium channels.
Penitrem A Indole Diterpene MycotoxinBK ChannelPotent BlockerStructurally related to Paxilline, also a potent and specific BK channel blocker.[1]
Lolitrem B Indole DiterpenoidBK Channel~4A potent neurotoxin that causes "ryegrass staggers" in animals through BK channel inhibition.[5]

Experimental Protocols

Electrophysiological Analysis of BK Channel Inhibition (Patch-Clamp)

This protocol details the inside-out patch-clamp technique to measure the inhibitory effect of Paxilline on BK channels expressed in a suitable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the BK channel α-subunit

  • Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries

  • Cell culture medium

  • Intracellular (pipette) solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2)

  • Extracellular (bath) solution with varying Ca2+ concentrations

  • Paxilline stock solution (in DMSO) and working solutions

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing BK channels on glass coverslips.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

  • Inside-Out Configuration: Excise a patch of the cell membrane by retracting the pipette. The intracellular face of the membrane is now exposed to the bath solution.

  • Data Acquisition:

    • Hold the membrane potential at a negative voltage (e.g., -80 mV) where the channel open probability is low.

    • Apply depolarizing voltage steps to elicit BK channel currents.

    • Record baseline channel activity in the control bath solution.

    • Perfuse the patch with bath solutions containing various concentrations of Paxilline.

    • Record the steady-state block at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each Paxilline concentration.

    • Normalize the current to the control (pre-drug) current.

    • Plot the normalized current as a function of the Paxilline concentration and fit the data with a Hill equation to determine the IC50 value.

In Vivo Assessment of Anticonvulsant Activity

This protocol describes a method to evaluate the anticonvulsant effects of BK channel blockers using a chemically induced seizure model in mice.[6]

Materials:

  • Male C57BL/6 mice

  • Picrotoxin (B1677862) or Pentylenetetrazole (PTZ) solution (convulsant agents)

  • Paxilline solution (or other test compounds)

  • Saline solution (vehicle control)

  • Observation chambers

  • Video recording equipment

Procedure:

  • Animal Acclimatization: Acclimate mice to the experimental environment.

  • Induction of Seizures:

    • Administer a convulsive dose of picrotoxin or PTZ via intraperitoneal (i.p.) injection.

    • Observe and record seizure activity (e.g., latency to first seizure, duration of tonic-clonic seizures, seizure severity score).

  • Drug Administration:

    • On a subsequent day, administer Paxilline (or vehicle control) i.p. at a predetermined time before the convulsant agent.

  • Seizure Assessment:

    • Administer the same dose of the convulsant agent.

    • Observe and record seizure parameters as in step 2.

  • Data Analysis:

    • Compare seizure parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

    • Calculate the percentage of protection against seizures and the effect on seizure latency and duration.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 BK Channel Modulation by this compound PaxD This compound BK_channel BK Channel (Closed State) PaxD->BK_channel Binds to and stabilizes Membrane_Hyperpolarization Membrane Hyperpolarization BK_channel->Membrane_Hyperpolarization Prevents K+ efflux Reduced_Excitability Reduced Neuronal/ Smooth Muscle Excitability Membrane_Hyperpolarization->Reduced_Excitability Leads to

Caption: Proposed mechanism of this compound action on BK channels.

G cluster_1 Electrophysiology Workflow for IC50 Determination A Cell Culture (BK Channel Expressing) B Patch-Clamp (Inside-Out) A->B C Baseline Current Recording B->C D This compound Application (Varying Conc.) C->D E Steady-State Block Measurement D->E F Data Analysis (Hill Plot) E->F G IC50 Value F->G

Caption: Experimental workflow for determining the IC50 of a BK channel blocker.

G cluster_0 In Vivo Anticonvulsant Activity Workflow start Animal Acclimatization drug_admin Drug Administration (this compound or Vehicle) start->drug_admin convulsant_admin Convulsant Administration (e.g., PTZ, Picrotoxin) drug_admin->convulsant_admin observation Seizure Observation & Scoring (Latency, Duration, Severity) convulsant_admin->observation data_analysis Statistical Analysis (Comparison of Groups) observation->data_analysis end Determination of Anticonvulsant Efficacy data_analysis->end

Caption: Logical workflow for in vivo anticonvulsant screening.

References

Doxofylline Demonstrates Favorable Efficacy and Safety in Respiratory Disease Models Compared to Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical and clinical data reveals that Doxofylline (B1670904), a newer generation xanthine (B1682287) derivative, presents a promising alternative to traditional therapies for chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Studies indicate that Doxofylline not only matches the efficacy of the standard treatment, theophylline (B1681296), but also boasts a superior safety profile, positioning it as a valuable therapeutic option for researchers and drug development professionals.

Doxofylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This increase in intracellular cAMP results in smooth muscle relaxation and bronchodilation.[2] Unlike theophylline, Doxofylline exhibits a distinct pharmacological profile with a lower affinity for adenosine receptors, which is believed to contribute to its improved safety, particularly regarding cardiovascular side effects.[3][4][5] Specifically, it shows selectivity for PDE2A, which aids in maintaining high levels of cAMP, promoting both bronchodilation and anti-inflammatory effects.[6]

Comparative Efficacy in Disease Models

Clinical studies have consistently demonstrated Doxofylline's efficacy in improving lung function and reducing symptoms in patients with asthma and COPD. A meta-analysis of four randomized controlled trials involving 696 asthmatic patients showed that Doxofylline was significantly more effective than theophylline in reducing the number of daily asthma events.[7] Furthermore, in patients with severe COPD, Doxofylline has been shown to decrease respiratory symptoms like dyspnea and cough while improving exercise tolerance.[6]

Another study highlighted that patients receiving 400 mg and 800 mg doses of Doxofylline experienced significant decreases in symptom scores, including cough (77.35% and 97.43%, respectively), shortness of breath (77.60% and 95.90%, respectively), and chest tightness (86.29% and 98.40%, respectively) after four weeks of treatment.[6] Importantly, Doxofylline has a favorable risk-to-benefit ratio and is associated with a lower incidence of adverse events compared to theophylline.[5][7]

Efficacy ParameterDoxofyllineTheophyllineDisease ModelReference
Daily Asthma Events (Mean Difference)-0.14-Asthma[7]
Risk of Adverse Events (Relative Risk)0.76-Asthma[7]
Improvement in FEV1ComparableComparableAsthma[7]
Reduction in Rescue Salbutamol (B1663637) UseTrend of superiority (P=0.058)-Asthma[7]
Symptom Score Reduction (Cough)77.35% - 97.43%-COPD[6]
Symptom Score Reduction (Shortness of Breath)77.60% - 95.90%-COPD[6]
Symptom Score Reduction (Chest Tightness)86.29% - 98.40%-COPD[6]
Mechanism of Action: Signaling Pathway

The therapeutic effects of Doxofylline are primarily mediated through its influence on intracellular signaling pathways. By inhibiting phosphodiesterase enzymes, Doxofylline prevents the degradation of cAMP, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and a reduction in the inflammatory response.

Doxofylline_Mechanism cluster_cell Airway Smooth Muscle Cell Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inflammation Reduced Inflammation PKA->Inflammation

Caption: Doxofylline's mechanism of action leading to bronchodilation and anti-inflammatory effects.

Experimental Protocols

Meta-Analysis of Doxofylline vs. Theophylline in Asthma

Objective: To compare the efficacy and safety of Doxofylline and theophylline in the treatment of asthma.

Methodology: A quantitative synthesis of data from randomized controlled trials (RCTs) was performed. The researchers searched for RCTs that compared Doxofylline with theophylline in asthmatic patients. The primary endpoints were the reduction in daily asthma events and the incidence of adverse events (AEs). Secondary endpoints included the improvement in Forced Expiratory Volume in 1 second (FEV₁) and the reduction in the use of salbutamol as rescue medication. Data from four eligible RCTs, encompassing 696 patients, were extracted and analyzed using a pairwise meta-analysis. The mean difference (MD) was calculated for continuous outcomes, and the relative risk (RR) was calculated for dichotomous outcomes, both with 95% confidence intervals (CI).

Experimental_Workflow cluster_workflow Meta-Analysis Workflow lit_search Literature Search (RCTs comparing Doxofylline and Theophylline in Asthma) study_selection Study Selection (Inclusion/Exclusion Criteria) lit_search->study_selection data_extraction Data Extraction (Patient characteristics, outcomes, AEs) study_selection->data_extraction meta_analysis Pairwise Meta-Analysis (Calculation of MD and RR) data_extraction->meta_analysis results Results Interpretation (Efficacy and Safety Comparison) meta_analysis->results

Caption: Workflow for the meta-analysis of Doxofylline versus Theophylline in asthma treatment.

Clinical Trial of Doxofylline in COPD

Objective: To evaluate the efficacy of Doxofylline in reducing respiratory symptoms in patients with severe COPD.

Methodology: Patients with severe COPD were administered either 400 mg or 800 mg of Doxofylline daily for four weeks. The primary outcomes were the changes in symptom scores for cough, shortness of breath, and chest tightness. These symptoms were scored at the beginning and end of the four-week treatment period. The percentage reduction in these scores was calculated to determine the efficacy of the treatment. Exercise tolerance was also assessed as a secondary outcome.

References

Assessing the Specificity of Paxiphylline D's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological target specificity of Paxiphylline D, a potent modulator of large-conductance Ca2+- and voltage-activated potassium (BK) channels. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other known BK channel blockers to aid in the assessment of its suitability for specific research and drug development applications.

Executive Summary

This compound, a tremorogenic indole (B1671886) alkaloid mycotoxin, is a widely used pharmacological tool for studying the physiological roles of BK channels. Its primary mechanism of action is a state-dependent blockade of the BK channel, showing a pronounced preference for the closed conformation. While highly potent and selective for BK channels, it is crucial to consider its known off-target effect on the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), particularly at higher concentrations. This guide offers a quantitative comparison of this compound's activity on its primary and secondary targets and contrasts its performance with other selective BK channel blockers, Iberiotoxin and Charybdotoxin.

Data Presentation: Quantitative Comparison of Inhibitor Specificity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against their respective targets. This data highlights the state-dependent nature of this compound's interaction with BK channels and its differential potency compared to other blockers.

CompoundPrimary TargetIC50 (Primary Target)Off-TargetIC50 (Off-Target)
This compound BK Channel (closed state)~10 nM - 100 nM[1][2][3]SERCA5 µM - 50 µM[4]
BK Channel (open state)~10 µM[2][3]
Iberiotoxin BK Channel~250 pM[5]High selectivity for BK channelsNot widely reported
Charybdotoxin BK ChannelHigh affinity[6]Other voltage-gated K+ channelsBlocks other K+ channels[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Whole-Cell Patch-Clamp Electrophysiology for BK Channel Activity

This protocol is adapted from established methods for characterizing the effects of pharmacological agents on ion channels.[7][8][9]

Objective: To measure the inhibitory effect of this compound on BK channel currents in a whole-cell configuration.

Materials:

  • Cells expressing BK channels (e.g., cultured neurons, HEK293 cells transfected with BK channel subunits)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Perfusion system for solution exchange

  • This compound stock solution (e.g., 10 mM in DMSO)

  • External (bath) solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2, pH adjusted to 7.2 with KOH.

  • Internal (pipette) solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and a desired concentration of free Ca2+ (buffered with CaCl2), pH adjusted to 7.2 with KOH.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Fabrication: Pull and fire-polish borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Baseline Recording: Clamp the cell membrane at a holding potential where BK channels are predominantly closed (e.g., -80 mV). Apply a series of depolarizing voltage steps (e.g., to +60 mV) to elicit BK channel currents and record the baseline activity.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Record the BK channel currents in the presence of this compound using the same voltage-step protocol.

  • Washout: Perfuse the chamber with the control external solution to wash out the compound and observe any reversal of the inhibitory effect.

  • Data Analysis: Measure the peak current amplitude before, during, and after this compound application to determine the percentage of inhibition. Fit the concentration-response data to a Hill equation to determine the IC50 value.

SERCA ATPase Activity Assay

This enzyme-coupled assay is a common method for measuring the activity of SERCA.[10][11][12][13][14]

Objective: To determine the inhibitory effect of this compound on SERCA ATPase activity.

Materials:

  • Isolated sarcoplasmic reticulum (SR) vesicles or purified SERCA protein

  • Assay buffer (e.g., 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2)

  • ATP, phosphoenolpyruvate (B93156) (PEP), NADH

  • Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH)

  • Calcium ionophore (e.g., A23187)

  • This compound

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.

  • Baseline Measurement: Add the SR vesicles or purified SERCA to the reaction mixture and measure the baseline rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm.

  • Initiation of SERCA Activity: Add a defined concentration of CaCl2 to initiate the SERCA-dependent ATPase activity.

  • This compound Incubation: In a separate set of reactions, pre-incubate the SR vesicles or purified SERCA with various concentrations of this compound before initiating the reaction with CaCl2.

  • Data Acquisition: Measure the rate of NADH oxidation in the presence of different concentrations of this compound.

  • Data Analysis: Calculate the SERCA-specific ATPase activity by subtracting the basal ATPase activity (measured in the absence of added Ca2+) from the total activity. Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

This compound Inhibition of BK Channel Signaling Pathway cluster_membrane Cell Membrane BK_Channel BK Channel (KCa1.1) K_Efflux K⁺ Efflux BK_Channel->K_Efflux Mediates Ca_Influx Ca²⁺ Influx Ca_Influx->BK_Channel Activates Depolarization Membrane Depolarization Depolarization->BK_Channel Activates Paxiphylline_D This compound Paxiphylline_D->BK_Channel Inhibits (Closed State) Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization

Caption: this compound's inhibitory action on the BK channel signaling pathway.

Experimental Workflow Diagram

Workflow for Assessing this compound Specificity cluster_BK_Assay BK Channel Activity Assay cluster_SERCA_Assay SERCA Activity Assay Patch_Clamp Whole-Cell Patch-Clamp Record_Baseline Record Baseline BK Currents Patch_Clamp->Record_Baseline Apply_PaxD Apply this compound Record_Baseline->Apply_PaxD Record_Inhibition Record Inhibited Currents Apply_PaxD->Record_Inhibition Analyze_BK Calculate IC50 for BK Channel Record_Inhibition->Analyze_BK Compare_IC50 Compare IC50 Values (BK vs. SERCA) Analyze_BK->Compare_IC50 ATPase_Assay Enzyme-Coupled ATPase Assay Measure_Baseline Measure Baseline ATPase Activity ATPase_Assay->Measure_Baseline Incubate_PaxD Incubate with this compound Measure_Baseline->Incubate_PaxD Measure_Inhibition Measure Inhibited Activity Incubate_PaxD->Measure_Inhibition Analyze_SERCA Calculate IC50 for SERCA Measure_Inhibition->Analyze_SERCA Analyze_SERCA->Compare_IC50

Caption: Experimental workflow for determining the specificity of this compound.

Conclusion

This compound is a potent and highly specific inhibitor of BK channels, particularly when the channel is in its closed conformation. Its off-target inhibition of SERCA occurs at concentrations that are significantly higher than those required for effective BK channel blockade under most physiological conditions. For experiments where high concentrations of this compound are necessary, researchers should consider control experiments to account for potential effects on SERCA. When exquisite specificity for BK channels is paramount, peptide toxins such as Iberiotoxin may be a more suitable alternative, albeit with different mechanisms of action and experimental considerations. This guide provides the necessary data and protocols to make an informed decision on the appropriate pharmacological tool for your research needs.

References

A Comparative Guide to Xanthine Derivatives in Respiratory Disease: Doxofylline vs. Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of Doxofylline (B1670904) and its predecessor, Theophylline (B1681296), in the management of chronic obstructive respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). The information presented is based on peer-reviewed clinical trials and meta-analyses, with a focus on quantitative data and experimental methodologies. Additionally, this guide includes a section on the anti-cancer potential of Polyphyllin D, a steroidal saponin (B1150181), which may be of interest to researchers in oncology.

Doxofylline and Theophylline: A Tale of Two Xanthines

Doxofylline, a newer generation methylxanthine, was developed to offer a safer alternative to Theophylline, a long-standing therapy for asthma and COPD.[1] While both drugs act as bronchodilators, their pharmacological profiles differ significantly, leading to distinct efficacy and safety outcomes.

Mechanism of Action: A Key differentiator

Theophylline's therapeutic effects are primarily attributed to its non-selective inhibition of phosphodiesterase (PDE) enzymes (types III and IV), which increases intracellular cyclic AMP (cAMP) levels, leading to smooth muscle relaxation and bronchodilation.[2][3] It also acts as a nonselective adenosine (B11128) receptor antagonist, which is linked to many of its adverse effects.[2][4] Furthermore, Theophylline is known to activate histone deacetylase-2, which can reduce the expression of inflammatory genes.[3]

Doxofylline also inhibits PDE, leading to increased cAMP and bronchodilation.[5][6] However, a key distinction is its significantly lower affinity for adenosine A1 and A2 receptors, which is believed to contribute to its improved safety profile compared to Theophylline.[5] Some studies suggest Doxofylline's mechanism may also involve interaction with beta-2 adrenoceptors and anti-inflammatory actions by reducing the release of inflammatory mediators.[5][7]

Signaling Pathway of Theophylline

Theophylline Theophylline PDE Phosphodiesterase (PDE) (Types III & IV) Theophylline->PDE Inhibits Adenosine_Receptor Adenosine Receptor (A1, A2) Theophylline->Adenosine_Receptor Antagonizes HDAC2 Histone Deacetylase-2 (HDAC2) Theophylline->HDAC2 Activates cAMP Cyclic AMP (cAMP) PDE->cAMP Breaks down Adverse_Effects Adverse Effects (e.g., cardiac, CNS) Adenosine_Receptor->Adverse_Effects Anti_inflammatory Anti-inflammatory Effect HDAC2->Anti_inflammatory Bronchodilation Bronchodilation cAMP->Bronchodilation

Caption: Theophylline's multifaceted mechanism of action.

Signaling Pathway of Doxofylline

Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibits Adenosine_Receptor Adenosine Receptor (A1, A2) Doxofylline->Adenosine_Receptor Low Affinity Beta2_Adrenoceptor Beta-2 Adrenoceptor Doxofylline->Beta2_Adrenoceptor Interacts with Anti_inflammatory Anti-inflammatory Effect Doxofylline->Anti_inflammatory cAMP Cyclic AMP (cAMP) PDE->cAMP Breaks down Reduced_Adverse_Effects Reduced Adverse Effects Adenosine_Receptor->Reduced_Adverse_Effects Bronchodilation Bronchodilation cAMP->Bronchodilation

Caption: Doxofylline's mechanism with reduced adenosine receptor activity.

Efficacy Comparison: Doxofylline vs. Theophylline

Clinical studies and meta-analyses have consistently demonstrated that Doxofylline has a comparable efficacy to Theophylline in improving lung function in patients with asthma and COPD, but with a superior safety profile.

Efficacy ParameterDoxofyllineTheophyllineKey FindingsCitations
Forced Expiratory Volume in 1 second (FEV1) Improvement Significant improvement from baselineSignificant improvement from baselineDoxofylline was as effective as Theophylline in improving FEV1.[8][9]
Reduction in Daily Asthma Events Significantly more effectiveLess effective than DoxofyllineA meta-analysis showed Doxofylline was significantly more effective in reducing daily asthma events.[8][9]
Reduction in Rescue Salbutamol Use Trend of superiority-A trend of superiority for Doxofylline over Theophylline was observed.[8][9]
Symptom Score Improvement (COPD) Significant reduction in cough, shortness of breath, and chest tightness-Doxofylline 800mg sustained-release provided significantly greater improvement in symptomatic control compared to Doxofylline 400mg.[10]

Safety Profile Comparison

The primary advantage of Doxofylline over Theophylline lies in its enhanced safety and tolerability.

Safety ParameterDoxofyllineTheophyllineKey FindingsCitations
Risk of Adverse Events (AEs) Significantly lower riskHigher riskA meta-analysis showed a significantly lower risk of AEs with Doxofylline.[8][9]
Treatment Interruption due to AEs Significantly fewer patientsMore patientsSignificantly more patients had to interrupt treatment due to adverse events with Theophylline.[11][12]
Common Adverse Events Nausea, headache, insomnia, dyspepsiaNausea, vomiting, headache, insomnia, cardiac arrhythmiasTheophylline is associated with a higher incidence of adverse effects, particularly cardiovascular and central nervous system side effects.[13][14]

Experimental Protocols: A Glimpse into the Research

The findings presented in this guide are derived from rigorous clinical trials. Below is a generalized experimental workflow for a comparative clinical trial of Doxofylline and Theophylline in asthma or COPD patients.

Experimental Workflow: Comparative Clinical Trial

cluster_0 Patient Recruitment & Screening cluster_1 Randomization & Treatment cluster_2 Data Collection & Analysis Patient_Pool Patients with Asthma or COPD Inclusion_Criteria Inclusion Criteria Met Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met Inclusion_Criteria->Exclusion_Criteria Randomization Randomization Exclusion_Criteria->Randomization Group_A Group A (Doxofylline) Randomization->Group_A Group_B Group B (Theophylline) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C PFTs Pulmonary Function Tests (PFTs) (e.g., FEV1) Group_A->PFTs Symptom_Diaries Symptom Diaries & Rescue Medication Use Group_A->Symptom_Diaries AE_Monitoring Adverse Event Monitoring Group_A->AE_Monitoring Group_B->PFTs Group_B->Symptom_Diaries Group_B->AE_Monitoring Group_C->PFTs Group_C->Symptom_Diaries Group_C->AE_Monitoring Statistical_Analysis Statistical_Analysis PFTs->Statistical_Analysis Symptom_Diaries->Statistical_Analysis AE_Monitoring->Statistical_Analysis

Caption: Generalized workflow for a randomized controlled trial.

A representative multicenter, double-blind, randomized, placebo-controlled clinical trial would typically involve the following steps:

  • Patient Selection: Patients with a confirmed diagnosis of asthma or COPD are screened based on specific inclusion and exclusion criteria.[15]

  • Randomization: Eligible patients are randomly assigned to receive either Doxofylline, Theophylline, or a placebo for a predefined treatment period (e.g., 12 weeks).[11]

  • Treatment Administration: The study drugs are administered orally at specified doses.

  • Efficacy Assessment: Pulmonary function tests (PFTs), such as FEV1, are performed at baseline and at regular intervals throughout the study.[11] Patients may also be asked to maintain diaries to record their symptoms and use of rescue medication.[11]

  • Safety Monitoring: All adverse events are recorded and monitored throughout the study.

  • Statistical Analysis: The collected data is statistically analyzed to compare the efficacy and safety of the different treatment groups.

Polyphyllin D: A Potential Anti-Cancer Agent

Separate from the xanthine (B1682287) derivatives, research has highlighted the anti-cancer properties of Polyphyllin D, a steroidal saponin derived from the herb Paris polyphylla.

Mechanism of Action and Efficacy

Polyphyllin D has demonstrated anti-neoplastic effects against a variety of human cancer cell lines, including ovarian, colorectal, and leukemia cells.[16][17][18] Its proposed mechanisms of action include:

  • Selective inhibition of SHP2: Polyphyllin D has been found to selectively inhibit Src Homology region 2-containing protein tyrosine Phosphatase-2 (SHP2), a protein implicated in cancer cell proliferation.[18][19]

  • Induction of Apoptosis: It can induce apoptosis (programmed cell death) in cancer cells.[19]

  • Sensitization to Chemotherapy: Studies have shown that Polyphyllin D can sensitize ovarian cancer cells to the growth-arresting effects of cisplatin, a common chemotherapy drug.[16]

Experimental Protocol: In Vitro Anti-Cancer Assay

The anti-proliferative effects of Polyphyllin D are often evaluated using in vitro cell viability assays.

Experimental Workflow: In Vitro Cell Viability Assay

cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Viability Assessment & Analysis Cancer_Cell_Lines Cancer Cell Lines (e.g., Ovarian, Colorectal) Cell_Seeding Seed cells in 96-well plates Cancer_Cell_Lines->Cell_Seeding Treatment_PD Treat with varying concentrations of Polyphyllin D Cell_Seeding->Treatment_PD Incubation Incubate for a set time (e.g., 72 hours) Treatment_PD->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTS, CCK-8) Incubation->Viability_Assay Data_Analysis Measure absorbance and calculate IC50 values Viability_Assay->Data_Analysis Results Determine Anti-proliferative Effect Data_Analysis->Results

Caption: Workflow for assessing the anti-cancer effects of Polyphyllin D.

A typical protocol involves:

  • Cell Culture: Human cancer cell lines are cultured under standard laboratory conditions.[16]

  • Treatment: The cells are treated with various concentrations of Polyphyllin D.

  • Incubation: The treated cells are incubated for a specific period (e.g., 72 hours).[17]

  • Cell Viability Assay: A cell viability assay (e.g., MTS or CCK-8 assay) is performed to measure the number of viable cells.[16][17]

  • Data Analysis: The results are used to determine the concentration of Polyphyllin D that inhibits 50% of cell growth (IC50), indicating its anti-proliferative potency.[17]

References

Safety Operating Guide

Safe Disposal of Paxiphylline D: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Paxiphylline D, a tremorgenic indole (B1671886) diterpene alkaloid, is a critical aspect of laboratory safety and environmental responsibility. Due to the limited availability of specific safety and disposal data for this compound, the following procedures are based on the known hazards of the closely related and well-documented compound, Paxilline, as well as general best practices for the disposal of hazardous chemical waste. Paxilline is classified as a hazardous substance that is toxic if swallowed, in contact with skin, or if inhaled, and is a mycotoxin known to cause neurological effects such as tremors.[1] Therefore, handling this compound requires extreme caution and adherence to stringent disposal protocols to safeguard laboratory personnel and the environment.[1]

Hazard and Safety Information

Before handling this compound, it is crucial to be aware of its potential hazards. The table below summarizes the key hazard information for the related compound, Paxilline, which should be used as a proxy for this compound in the absence of specific data.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P361+P364: Take off immediately all contaminated clothing and wash it before reuse. P405: Store locked up. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols for Proper Disposal

The following step-by-step protocols should be followed for the disposal of solid this compound waste and the decontamination of laboratory equipment.

Protocol 1: Disposal of Solid this compound Waste [1]

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Carefully collect all solid this compound waste, including unused compound and any grossly contaminated materials (e.g., weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal Request: Once the container is full, or on a regular schedule, arrange for pickup and disposal by a certified hazardous waste management company. Follow your institution's specific procedures for waste pickup requests.

Protocol 2: Decontamination of Labware [1]

  • Initial Rinse: Immediately after use, rinse the contaminated labware three times to remove residual this compound. The first two rinses should be with an organic solvent in which this compound is soluble, followed by a final rinse with a less volatile solvent like acetone (B3395972) or ethanol.

  • Rinsate Collection: Collect all rinsate as hazardous waste in a designated, labeled container. This rinsate is considered acutely toxic.

  • Washing: After rinsing, the labware can be washed with soap and water.

  • Disposal of Disposables: Any disposable labware that cannot be effectively decontaminated should be disposed of as solid hazardous waste following Protocol 1.

Institutional Responsibility and Communication Workflow

The proper disposal of hazardous chemicals like this compound is a shared responsibility that requires clear communication and defined roles within a research institution. The following diagram illustrates the workflow of communication and action required for compliant disposal.

cluster_researcher Researcher/Scientist cluster_ehs Environmental Health & Safety (EHS) cluster_disposal Certified Waste Management A Generates this compound Waste B Segregates and Labels Waste A->B C Stores Waste in Satellite Accumulation Area B->C D Schedules Waste Pickup C->D Waste Pickup Request E Transports Waste to Central Storage D->E F Documents Waste Manifest E->F G Collects Waste from Institution F->G Coordinates Collection H Transports to Disposal Facility G->H I Properly Disposes of Waste H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.